molecular formula C44H76N4O29 B15592360 Lacto-N-neodifucohexaose II

Lacto-N-neodifucohexaose II

Cat. No.: B15592360
M. Wt: 1125.1 g/mol
InChI Key: MSXUAQHDROULSV-RUWIBAHVSA-N
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Description

Lacto-N-neodifucohexaose II is a useful research compound. Its molecular formula is C44H76N4O29 and its molecular weight is 1125.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H76N4O29

Molecular Weight

1125.1 g/mol

IUPAC Name

N-[(2R,3S,4S,5R,6S)-2-[(2R,3S,4R,5R,6S)-2-[(2S,3S,4S,5S,6S)-6-(6-azidohexoxy)-5-hydroxy-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C44H76N4O29/c1-14-22(54)26(58)29(61)41(67-14)75-36-21(47-16(3)53)39(71-19(12-51)34(36)73-43-31(63)28(60)24(56)17(10-49)69-43)76-37-25(57)18(11-50)70-44(32(37)64)74-35-20(13-52)72-40(66-9-7-5-4-6-8-46-48-45)33(65)38(35)77-42-30(62)27(59)23(55)15(2)68-42/h14-15,17-44,49-52,54-65H,4-13H2,1-3H3,(H,47,53)/t14-,15-,17+,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,44-/m1/s1

InChI Key

MSXUAQHDROULSV-RUWIBAHVSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Architecture of Lacto-N-neodifucohexaose II: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the structural elucidation of Lacto-N-neodifucohexaose II (LNnDFH II), a neutral human milk oligosaccharide (HMO) of significant interest to researchers in glycoscience, infant nutrition, and drug development. This document outlines the key analytical techniques and experimental protocols required to confirm the structure of LNnDFH II, presenting a logical workflow for its characterization.

Introduction to this compound

This compound is a complex hexasaccharide found in human milk.[1] Its structure is defined as Gal(β1-4)[Fuc(α1-3)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc. This oligosaccharide is characterized by a lacto-N-neotetraose core with two fucose residues linked α1-3 to the N-acetylglucosamine (GlcNAc) and glucose (Glc) units, forming two Lewis X (Lex) antigen determinants. The structural confirmation of such complex glycans is paramount for understanding their biological functions, including their roles as prebiotics and anti-adhesive antimicrobials.

Analytical Workflow for Structural Elucidation

The comprehensive structural characterization of LNnDFH II necessitates a multi-pronged analytical approach, integrating chromatographic separation with spectroscopic and spectrometric techniques. The logical flow of this process is crucial for unambiguous structure determination.

Elucidation_Workflow cluster_0 Sample Preparation cluster_1 Primary Structure Analysis cluster_2 Confirmation & Linkage Analysis cluster_3 Final Structure Isolation Isolation & Purification (e.g., HPLC) MS Mass Spectrometry (Composition & Sequence) Isolation->MS NMR NMR Spectroscopy (Linkage & Anomericity) MS->NMR Enzymatic Enzymatic Digestion (Linkage Confirmation) NMR->Enzymatic Structure Structural Confirmation of This compound Enzymatic->Structure MS_Workflow cluster_0 Sample Introduction cluster_1 Mass Analysis cluster_2 Data Interpretation Sample LNnDFH II in Solution ESI Electrospray Ionization Sample->ESI MS1 MS Scan (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS/MS Scan (Fragment Ion Detection) CID->MS2 Analysis Fragmentation Pattern Analysis MS2->Analysis Enzymatic_Digestion LNnDFHII This compound Product Defucosylated Backbone + 2 Fucose LNnDFHII->Product Digestion Enzyme α-1,3-Fucosidase Enzyme->Product

References

The Biosynthesis of Lacto-N-neodifucohexaose II in Mammary Glands: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of Lacto-N-neodifucohexaose II (LNnDFH II), a significant human milk oligosaccharide (HMO), within the mammary glands. This document details the enzymatic pathway, genetic regulation, and includes relevant quantitative data and experimental protocols to facilitate further research and development in this area.

Introduction to this compound

This compound (LNnDFH II) is a neutral, difucosylated hexasaccharide found in human milk. As a prominent member of the diverse family of HMOs, it is believed to play a crucial role in infant health, including the development of the gut microbiome and the immune system. The structure of LNnDFH II consists of a Lacto-N-neotetraose (LNnT) core with two additional fucose residues. The precise structure is Gal(β1-4)[Fuc(α1-3)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc, indicating that both fucose units are attached via an α1,3 linkage.

The Biosynthetic Pathway of this compound

The synthesis of LNnDFH II in the mammary glands is a multi-step enzymatic process that begins with the formation of its precursor, Lacto-N-neotetraose (LNnT), followed by sequential fucosylation.

Synthesis of the Precursor: Lacto-N-neotetraose (LNnT)

The biosynthesis of the LNnT core structure occurs in the Golgi apparatus of mammary epithelial cells. It involves the sequential action of two glycosyltransferases:

  • β-1,3-N-acetylglucosaminyltransferase (B3GNT): This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the galactose moiety of lactose, forming Lacto-N-triose II.

  • β-1,4-galactosyltransferase (B4GALT): Subsequently, a galactose residue is transferred from UDP-galactose to the non-reducing end of Lacto-N-triose II, yielding Lacto-N-neotetraose.

Fucosylation of Lacto-N-neotetraose to form this compound

The final and defining step in the biosynthesis of LNnDFH II is the addition of two fucose residues to the LNnT backbone. This fucosylation is catalyzed by a specific fucosyltransferase.

Key Enzyme: Fucosyltransferase 3 (FUT3)

The primary enzyme responsible for the synthesis of LNnDFH II is α1,3/4-fucosyltransferase 3 (FUT3) , also known as the Lewis enzyme. This enzyme catalyzes the transfer of fucose from GDP-fucose to the N-acetylglucosamine and glucose residues of the LNnT precursor via α1,3 linkages. The activity of FUT3 is genetically determined by the maternal FUT3 (Lewis) gene. Individuals who are "Lewis positive" possess at least one functional copy of the FUT3 gene and are capable of synthesizing LNnDFH II.

The biosynthesis pathway can be visualized as follows:

LNnDFH_II_Biosynthesis cluster_precursor Lacto-N-neotetraose (LNnT) Synthesis cluster_fucosylation Fucosylation Lactose Lactose LNT_II Lacto-N-triose II Lactose->LNT_II B3GNT + UDP-GlcNAc LNnT Lacto-N-neotetraose LNT_II->LNnT B4GALT + UDP-Galactose LNnDFH_II This compound LNnT->LNnDFH_II FUT3 GDP_Fucose 2x GDP-Fucose GDP_Fucose->LNnDFH_II

Biosynthesis pathway of this compound.

Genetic and Hormonal Regulation

The production of LNnDFH II is tightly regulated at both the genetic and likely the hormonal level.

Genetic Regulation: The Lewis Gene (FUT3)

The presence and concentration of LNnDFH II in human milk are primarily determined by the maternal genotype of the FUT3 gene. Polymorphisms in this gene can lead to a non-functional enzyme, resulting in a "Lewis negative" phenotype, where individuals are unable to synthesize α1,3/4-fucosylated HMOs, including LNnDFH II.

Hormonal Regulation

The overall process of lactation and milk synthesis is under complex hormonal control, primarily regulated by prolactin and progesterone. While direct evidence linking these hormones to the specific transcriptional regulation of the FUT3 gene in lactating mammary epithelial cells is still an active area of research, it is plausible that the expression and activity of fucosyltransferases are modulated by the hormonal milieu of lactation. Studies on mammary epithelial cell cultures have shown that exposure to prolactin induces the synthesis and secretion of a wide range of HMOs[1].

The regulatory influences on LNnDFH II synthesis are depicted below:

Regulation_LNnDFH_II cluster_genetic Genetic Factors cluster_hormonal Potential Hormonal Regulation FUT3_gene FUT3 Gene (Lewis Gene) FUT3_protein FUT3 Enzyme FUT3_gene->FUT3_protein Transcription & Translation LNnDFH_II This compound Synthesis FUT3_protein->LNnDFH_II Catalysis Prolactin Prolactin Mammary_Cell Mammary Epithelial Cell Prolactin->Mammary_Cell Stimulates Mammary_Cell->FUT3_gene Influences Gene Expression

Genetic and potential hormonal regulation of LNnDFH II synthesis.

Quantitative Data

The concentration of LNnDFH II in human milk is highly variable and depends on the mother's genetic makeup (Lewis status) and the stage of lactation.

HMOMilk GroupConcentration Range (mg/L)Reference
Lacto-N-neotetraose (LNnT) Secretor100 - 800[2]
Non-secretor50 - 500[2]
This compound (LNnDFH II) Lewis Positive (Se-Le+)100 - 400[3]
Lewis Positive (Se+Le+)50 - 200[4]

Note: Concentrations are approximate and can vary significantly between individuals and studies.

Experimental Protocols

Isolation and Culture of Primary Human Mammary Epithelial Cells

This protocol allows for the in vitro study of HMO biosynthesis.

Workflow:

Cell_Culture_Workflow start Fresh Human Milk Sample centrifugation1 Centrifugation to separate cells and fat start->centrifugation1 cell_pellet Collect Cell Pellet centrifugation1->cell_pellet enzymatic_digestion Enzymatic Digestion (e.g., Trypsin) cell_pellet->enzymatic_digestion centrifugation2 Centrifugation to wash cells enzymatic_digestion->centrifugation2 plating Plate cells on culture dishes centrifugation2->plating culture Culture in specialized medium (e.g., EpiCult™-B) plating->culture analysis Analyze HMOs in supernatant by LC-MS/MS culture->analysis

Workflow for isolating and culturing mammary epithelial cells.

Methodology:

  • Sample Collection: Collect fresh human milk samples under sterile conditions.

  • Cell Isolation: Centrifuge the milk to separate the fat layer, skim, and cell pellet.

  • Cell Culture: Resuspend the cell pellet and culture in a specialized medium for mammary epithelial cells, such as EpiCult™-B Medium, supplemented with hydrocortisone (B1673445) and fetal bovine serum.

  • HMO Analysis: After a period of culture, the supernatant can be collected to analyze the profile of secreted HMOs using techniques like HPLC or LC-MS/MS.

Fucosyltransferase Activity Assay

This assay measures the activity of FUT3 in transferring fucose to the LNnT acceptor.

Methodology:

  • Enzyme Source: Prepare a cell lysate from cultured mammary epithelial cells or use purified recombinant FUT3.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Buffer (e.g., 50 mM HEPES, pH 7.5)

    • Acceptor substrate: Lacto-N-neotetraose (LNnT)

    • Donor substrate: GDP-Fucose

    • Divalent cation (e.g., MnCl₂)

    • Enzyme preparation

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding EDTA or by heat inactivation.

  • Analysis: Analyze the formation of LNnDFH II using HPLC or LC-MS/MS. The amount of product formed over time is used to calculate the enzyme activity.

Quantification of LNnDFH II in Human Milk by LC-MS/MS

Methodology:

  • Sample Preparation:

    • Thaw frozen human milk samples.

    • Perform protein precipitation (e.g., with ethanol) and centrifugation to remove proteins and lipids.

    • Further purify the oligosaccharide fraction using solid-phase extraction (SPE) with graphitized carbon cartridges.

  • LC-MS/MS Analysis:

    • Chromatography: Use a porous graphitic carbon (PGC) or amide-based HILIC column for separation of HMO isomers.

    • Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) for sensitive and specific quantification of LNnDFH II.

  • Quantification: Use an external calibration curve with a certified LNnDFH II standard to determine the concentration in the milk samples.

Conclusion

The biosynthesis of this compound in the mammary glands is a sophisticated process orchestrated by specific glycosyltransferases, with its presence and abundance being strongly influenced by maternal genetics. The fucosyltransferase FUT3 plays a pivotal role in the final fucosylation steps. While significant progress has been made in understanding this pathway, further research, particularly utilizing in vitro models of lactating mammary epithelial cells, is needed to elucidate the precise hormonal regulation and enzymatic kinetics. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the fascinating biology of HMO synthesis and its implications for infant health and nutrition.

References

The Biological Role of Lacto-N-neodifucohexaose II in Infant Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Human milk oligosaccharides (HMOs) are a diverse group of complex carbohydrates that represent the third most abundant solid component of human milk, following lactose (B1674315) and lipids. These bioactive molecules are not readily digested by the infant, instead serving crucial roles in shaping the developing gut microbiome, modulating the immune system, and potentially influencing neuronal development. Lacto-N-neodifucohexaose II (LNnDFH II) is a neutral, di-fucosylated hexasaccharide present in human milk. While research on specific HMOs is ongoing, the biological activities of fucosylated HMOs as a class are increasingly well-documented. This technical guide provides an in-depth overview of the putative biological roles of LNnDFH II in infant development, drawing upon current knowledge of fucosylated HMOs. It includes a summary of quantitative data from related compounds, detailed experimental protocols for future research, and diagrams of key signaling pathways and experimental workflows.

Introduction to this compound

This compound (LNnDFH II) is a neutral human milk oligosaccharide.[1] Structurally, it is a di-fucosylated, non-sialylated hexasaccharide with a type 1 core (Galβ1-3GlcNAc).[1] Fucosylated HMOs are synthesized in the mammary gland by fucosyltransferases. The expression of these enzymes, such as fucosyltransferase 2 (FUT2), is genetically determined and influences the specific composition of HMOs in a mother's milk.[2] As a fucosylated HMO, LNnDFH II is hypothesized to share many of the biological functions attributed to this class of molecules, including prebiotic activity, anti-pathogenic effects, and immunomodulation.

Role in Infant Gut Microbiome Development

HMOs are a primary factor in the establishment of a healthy infant gut microbiome, selectively promoting the growth of beneficial bacteria, particularly species of the genus Bifidobacterium.[2] These bacteria can utilize HMOs as a source of energy, producing short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate. These SCFAs lower the intestinal pH, creating an environment that is less favorable for the growth of pathogens.

While direct quantitative data for LNnDFH II is limited, studies on other fucosylated HMOs provide insight into its likely effects. For instance, in vitro fermentation of 3-Fucosyllactose (3-FL) with infant fecal microbiota has been shown to specifically enrich for Bacteroides and Enterococcus.[3] Another fucosylated HMO, 2'-fucosyllactose (B36931) (2'-FL), has been demonstrated to significantly increase the relative abundance of Bifidobacterium in supplemented adults.

Table 1: Quantitative Effects of Fucosylated HMOs on Gut Microbiota (Data from related compounds)

HMOStudy TypeModelDosageKey FindingsReference
2'-Fucosyllactose (2'-FL) & Lacto-N-neotetraose (LNnT)Clinical TrialHealthy AdultsUp to 20 g/day for 2 weeksSignificant increase in relative abundance of Actinobacteria (specifically Bifidobacterium) and a reduction in Firmicutes and Proteobacteria.[4][5]
3-Fucosyllactose (3-FL)In vitro fermentationPooled infant fecal microbiota (12 weeks old)N/A60.3% utilization after 36 hours; specific enrichment of Bacteroides and Enterococcus.[3]
Lacto-N-triaose II (LNT2)In vitro fermentationPooled infant fecal microbiota (12 weeks old)N/A90.1% utilization after 14 hours; increased abundance of Collinsella and Bifidobacterium.[3]
Experimental Protocol: In Vitro Fermentation of LNnDFH II with Infant Fecal Microbiota

This protocol is adapted from studies on other HMOs to assess the prebiotic potential of LNnDFH II.[3]

Objective: To determine the effect of LNnDFH II on the composition and metabolic activity of infant gut microbiota.

Materials:

  • This compound (LNnDFH II)

  • Fecal samples from healthy, exclusively breastfed infants (e.g., 12 weeks old)

  • Anaerobic basal medium (e.g., Gifu anaerobic medium)

  • Anaerobic chamber

  • pH meter

  • Gas chromatography system for SCFA analysis

  • 16S rRNA gene sequencing platform

Methodology:

  • Fecal Slurry Preparation: Pool fecal samples and prepare a 10% (w/v) slurry in anaerobic phosphate-buffered saline.

  • Fermentation Setup: In an anaerobic chamber, add the fecal slurry to anaerobic basal medium supplemented with either LNnDFH II (e.g., 1% w/v), a control carbohydrate (e.g., fructooligosaccharides), or no additional carbohydrate source (negative control).

  • Incubation: Incubate the cultures at 37°C under anaerobic conditions.

  • Sampling: Collect samples at multiple time points (e.g., 0, 12, 24, 36, 48 hours).

  • Analysis:

    • pH Measurement: Measure the pH of the culture medium at each time point.

    • SCFA Analysis: Centrifuge the samples, filter the supernatant, and analyze SCFA concentrations using gas chromatography.

    • Microbiota Composition: Extract DNA from the cell pellets and perform 16S rRNA gene sequencing to determine the relative abundance of bacterial taxa.

experimental_workflow_gut_microbiome cluster_preparation Sample Preparation cluster_fermentation In Vitro Fermentation cluster_analysis Analysis fecal_sample Infant Fecal Sample fecal_slurry Prepare 10% Fecal Slurry fecal_sample->fecal_slurry supplementation Supplement with: - LNnDFH II - Control - No Carbohydrate fecal_slurry->supplementation basal_medium Anaerobic Basal Medium basal_medium->supplementation incubation Incubate at 37°C (Anaerobic) supplementation->incubation sampling Collect Samples (0, 12, 24, 36, 48h) incubation->sampling ph_measurement pH Measurement sampling->ph_measurement scfa_analysis SCFA Analysis (GC) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics

In Vitro Fermentation Workflow

Role in Immune System Modulation

HMOs are known to modulate the infant's immune system, both directly and indirectly.[6] The indirect effects are mediated through the gut microbiota and the production of SCFAs. Direct effects involve interactions with immune cells. Fucosylated HMOs, in particular, have been shown to influence cytokine production and immune cell responses. For example, Lacto-N-fucopentaose III (LNFPIII) has been shown to skew the peripheral immune response to a Th2 dominant profile in an animal model of autoimmune encephalomyelitis.[7][8] This suggests that fucosylated HMOs like LNnDFH II may play a role in balancing the Th1/Th2 immune response in early life, which is critical for the prevention of allergic diseases.

Table 2: Immunomodulatory Effects of Fucosylated HMOs (Data from related compounds)

HMOStudy TypeModelKey FindingsReference
2'-Fucosyllactose (2'-FL) & Lacto-N-fucopentaose I (LNFP-I)In vitroHuman peripheral blood mononuclear cells (PBMCs) from healthy controls and multiple sclerosis patientsDose-dependent decrease in LPS-induced PBMC proliferation. Inhibition of IFN-γ and IL-12 production, and increased IL-10 production.[9][10]
Lacto-N-fucopentaose III (LNFPIII)In vivoMouse model of experimental autoimmune encephalomyelitis (EAE)Reduced severity of EAE and CNS inflammation. Skewed peripheral immune response to a Th2 dominant profile (increased IL-4, IL-5, IL-10).[7][8]
Experimental Protocol: Assessment of LNnDFH II on Immune Cell Cytokine Production

This protocol is designed to evaluate the direct immunomodulatory effects of LNnDFH II on human immune cells.

Objective: To determine the effect of LNnDFH II on cytokine production by human peripheral blood mononuclear cells (PBMCs).

Materials:

  • This compound (LNnDFH II)

  • Freshly isolated human PBMCs from healthy adult donors

  • RPMI-1640 medium supplemented with fetal bovine serum and antibiotics

  • Lipopolysaccharide (LPS) as a stimulant

  • ELISA kits for key cytokines (e.g., TNF-α, IL-6, IL-10, IFN-γ, IL-12)

  • Cell culture plates (96-well)

Methodology:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Plate the PBMCs in 96-well plates at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Treatment: Treat the cells with varying concentrations of LNnDFH II (e.g., 10, 50, 100 µg/mL) in the presence or absence of LPS (e.g., 100 ng/mL). Include a vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

  • Cytokine Analysis: Measure the concentrations of TNF-α, IL-6, IL-10, IFN-γ, and IL-12 in the supernatants using ELISA kits according to the manufacturer's instructions.

signaling_pathway_immunomodulation cluster_extracellular Extracellular cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events cluster_outcome Immune Outcome LNnDFH_II This compound Receptor Pattern Recognition Receptor (e.g., TLR, CLR) LNnDFH_II->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPKs) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cytokine_Production Cytokine Production (e.g., IL-10 ↑, IFN-γ ↓, IL-12 ↓) Gene_Expression->Cytokine_Production Th2_Response Th2 Response Dominance Cytokine_Production->Th2_Response Th1_Response Th1 Response Modulation Cytokine_Production->Th1_Response

Proposed Immunomodulatory Signaling Pathway

Role in Neuronal Development

Emerging evidence suggests that HMOs can influence infant brain development and cognitive function through the gut-brain axis.[11] This bidirectional communication network involves the gut microbiota, their metabolites (like SCFAs), the immune system, and the vagus nerve. Sialylated HMOs have been more directly linked to brain development due to their sialic acid content, which is a crucial component of gangliosides and polysialic acid on neural cell adhesion molecules. However, fucosylated HMOs are also implicated. A study on a cohort of Latino children found that a combination of higher concentrations of several HMOs, including fucosylated ones, at 1 and 6 months was associated with higher cognitive scores at 2 years of age.[12]

Table 3: Association of HMOs with Cognitive Development (Data from related compounds)

HMO CombinationStudy TypeCohortKey FindingsReference
Higher LNnT, LNT, LNFP-III, 6'-SL, 2'-FL; Lower LSTb, LNFP-II, FDSLNH, 3-FLLongitudinal Cohort157 Latino mother-infant dyadsAt 1 month, this combination significantly predicted higher cognitive scores at 2 years of age.[12]
Higher LNnT, LNT, LNFP-III; Lower 3-FL, LSTbLongitudinal Cohort107 Latino mother-infant dyadsAt 6 months, this combination explained an additional 6% of the variance in cognitive scores at 2 years.[12]
Experimental Protocol: Neuronal Differentiation Assay

This protocol, adapted from studies using neuroblastoma cell lines, can be used to investigate the potential of LNnDFH II to promote neuronal differentiation.[13]

Objective: To assess the effect of LNnDFH II on the differentiation of neuronal precursor cells.

Materials:

  • This compound (LNnDFH II)

  • Mouse neuroblastoma cell line (e.g., Neuro-2a)

  • DMEM with high glucose, supplemented with fetal bovine serum (for initial culture) and serum-free medium (for differentiation)

  • Retinoic acid (positive control)

  • Microscope with imaging capabilities

  • Antibodies for neuronal markers (e.g., β-III tubulin, MAP2) and immunofluorescence reagents

Methodology:

  • Cell Plating: Plate Neuro-2a cells in multi-well plates at an appropriate density.

  • Differentiation Induction: After 24 hours, switch to a serum-free medium. Treat the cells with various concentrations of LNnDFH II (e.g., 10, 50, 100 µg/mL), retinoic acid (e.g., 10 µM), or vehicle control.

  • Incubation: Incubate for 48-72 hours to allow for differentiation.

  • Morphological Analysis: Observe the cells under a microscope and quantify neurite outgrowth (e.g., number of neurites per cell, average neurite length).

  • Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III tubulin or MAP2 to confirm neuronal differentiation.

experimental_workflow_neuronal_development cluster_cell_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis n2a_cells Neuro-2a Cells plating Plate Cells n2a_cells->plating serum_free Switch to Serum-Free Medium plating->serum_free treatment Treat with: - LNnDFH II - Retinoic Acid (Control) - Vehicle serum_free->treatment incubation Incubate 48-72h treatment->incubation morphological_analysis Morphological Analysis (Neurite Outgrowth) incubation->morphological_analysis immunofluorescence Immunofluorescence Staining (β-III tubulin, MAP2) incubation->immunofluorescence

Neuronal Differentiation Assay Workflow

Conclusion

This compound, as a fucosylated human milk oligosaccharide, is poised to be a significant bioactive component in infant nutrition. While direct research on LNnDFH II is still in its early stages, the wealth of data on related fucosylated HMOs strongly suggests its important roles in shaping a healthy gut microbiome, modulating the immune system, and contributing to neurodevelopment. The experimental protocols and proposed pathways outlined in this guide provide a framework for future research to elucidate the specific mechanisms of action of LNnDFH II and to harness its potential for applications in infant formula, functional foods, and therapeutics. Further investigation is warranted to fully understand the unique contributions of this complex carbohydrate to infant health and development.

References

Lacto-N-neodifucohexaose II: A Technical Guide to its Interaction with the Infant Gut Microbiome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human milk oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in shaping the infant gut microbiome and influencing infant health. Among the diverse array of HMOs, fucosylated oligosaccharides are of particular interest due to their selective utilization by beneficial gut bacteria. This technical guide focuses on Lacto-N-neodifucohexaose II (LNnDFH), a neutral, di-fucosylated HMO with a type 1 core structure[1]. While direct quantitative data on LNnDFH is still emerging, this document synthesizes the current understanding of fucosylated HMO metabolism by the infant gut microbiome, providing a framework for future research and development.

Core Concepts: Structure and Function of this compound

This compound is a hexasaccharide with the following structure: Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc. Its di-fucosylated nature makes it a specific substrate for a subset of infant gut microbes, primarily belonging to the Bifidobacterium genus. The presence of fucose moieties is critical for its biological activity, influencing bacterial adhesion, growth, and the subsequent production of immunomodulatory metabolites.

Interaction with the Infant Gut Microbiome

The infant gut is initially colonized by a diverse range of microorganisms. The introduction of human milk, rich in HMOs like LNnDFH, drives a selective enrichment of specific bacterial species, most notably bifidobacteria.

Selective Utilization by Bifidobacterium Species

Certain infant-associated Bifidobacterium species, such as Bifidobacterium longum subsp. infantis and specific strains of Bifidobacterium longum subsp. longum (e.g., SC596), possess specialized genetic machinery to utilize fucosylated HMOs. These bacteria harbor gene clusters that encode for the import of fucosylated molecules, enzymes for fucose metabolism, and specific α-fucosidases that cleave the fucose residues from the oligosaccharide backbone[2][3][4][5]. This genetic predisposition gives them a competitive advantage in the infant gut environment. While many strains of B. infantis, B. bifidum, and B. kashiwanohense can efficiently assimilate fucosylated HMOs, the ability varies among strains of B. longum, B. breve, and B. pseudocatenulatum[6].

Expected Impact on Microbiome Composition

Based on studies with other fucosylated HMOs, the introduction of LNnDFH into an infant gut microbial community is expected to lead to a significant increase in the relative abundance of fucosylated HMO-utilizing Bifidobacterium species.

Table 1: Expected Quantitative Changes in Infant Gut Microbiota Composition following LNnDFH Fermentation

Bacterial GroupExpected Change in Relative AbundanceConfidence in Prediction
Bifidobacterium longum subsp. infantisSignificant IncreaseHigh
Bifidobacterium longum subsp. longum (fucosylated HMO-utilizing strains)Significant IncreaseHigh
Bifidobacterium breve (some strains)Moderate IncreaseMedium
Bifidobacterium bifidumModerate IncreaseMedium
Bifidobacterium adolescentisNo significant change or decreaseMedium
Bacteroides speciesVariableLow
Clostridioides difficileDecreaseMedium
EnterobacteriaceaeDecreaseMedium

Note: These are expected changes based on data from similar fucosylated HMOs. Actual quantitative changes will depend on the initial microbiome composition, host factors, and the specific LNnDFH concentration.

Metabolic Fate and Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of LNnDFH by bifidobacteria results in the production of SCFAs, which are key metabolites with profound effects on host physiology.

Primary Fermentation Products

The primary SCFA produced from the fermentation of HMOs by bifidobacteria is acetate (B1210297). Lactate (B86563) and formate (B1220265) are also produced. These metabolites contribute to a lower colonic pH, which inhibits the growth of potential pathogens.

Cross-Feeding and Secondary Metabolites

The acetate produced by bifidobacteria can be utilized by other gut bacteria, such as members of the Clostridiales order (e.g., Faecalibacterium prausnitzii), in a process known as cross-feeding[7][8]. These bacteria convert acetate and lactate into butyrate, another critical SCFA. Butyrate is the preferred energy source for colonocytes and has potent anti-inflammatory and gut barrier-enhancing properties.

Table 2: Expected Short-Chain Fatty Acid Production from in vitro Fermentation of LNnDFH with Infant Fecal Microbiota

Short-Chain Fatty AcidExpected Concentration Range (mM) after 24h FermentationProducing Bacteria
Acetate40 - 80Bifidobacterium species
Propionate5 - 15Bacteroides species, cross-feeding bacteria
Butyrate10 - 30Cross-feeding bacteria (e.g., Faecalibacterium prausnitzii)
Lactate10 - 40Bifidobacterium species, Lactobacillus species
Formate5 - 15Bifidobacterium species

Note: These are estimated concentrations based on in vitro fermentation studies of other fucosylated HMOs. Actual concentrations will vary depending on the microbial community and fermentation conditions.

Immunomodulatory Effects and Signaling Pathways

Fucosylated HMOs, and by extension LNnDFH, are not only prebiotics but also act as signaling molecules that can directly interact with the host's immune system.

Toll-Like Receptor 4 (TLR4) Signaling

Studies have shown that fucosylated HMOs, such as 2'-fucosyllactose (B36931) (2'-FL), can inhibit the signaling of Toll-like receptor 4 (TLR4) in intestinal epithelial cells[1][2][9][10]. TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and can trigger an inflammatory cascade. By binding to the MD-2-TLR4 complex, fucosylated HMOs can attenuate LPS-induced inflammation, which is particularly important in the context of preventing necrotizing enterocolitis (NEC) in premature infants[1][2][9][10].

TLR4_Signaling_Inhibition cluster_lumen Gut Lumen cluster_cell Intestinal Epithelial Cell LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Binds and Activates LNnDFH LNnDFH LNnDFH->TLR4 Binds and Inhibits MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Activation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation Transcription

Figure 1: Inhibition of TLR4 signaling by LNnDFH.

Experimental Protocols

In Vitro Fermentation of this compound using Infant Fecal Slurry

This protocol outlines a general procedure for assessing the prebiotic potential of LNnDFH.

1. Materials:

  • Anaerobic chamber

  • Sterile, anaerobic fermentation medium (e.g., basal medium with peptone and yeast extract)

  • Fresh fecal sample from a healthy, breastfed infant

  • Sterile, anaerobic phosphate-buffered saline (PBS)

  • This compound (sterile solution)

  • Control substrates (e.g., glucose, fructooligosaccharides)

  • Sterile fermentation vessels

2. Fecal Slurry Preparation:

  • All procedures should be performed under strict anaerobic conditions.

  • Homogenize the fresh infant fecal sample in anaerobic PBS to create a 10% (w/v) slurry.

  • Filter the slurry through sterile gauze to remove large particles.

3. Fermentation Setup:

  • Dispense the anaerobic fermentation medium into sterile fermentation vessels.

  • Inoculate the medium with the fecal slurry to a final concentration of 1-2% (v/v).

  • Add LNnDFH to the experimental vessels to a final concentration of 10 mg/mL.

  • Set up control vessels with no substrate, glucose, and other prebiotic controls.

  • Incubate the vessels at 37°C for 24-48 hours.

4. Sample Analysis:

  • Microbial Composition: Extract DNA from samples at 0, 12, 24, and 48 hours. Analyze the microbial community composition using 16S rRNA gene sequencing.

  • SCFA Analysis: Centrifuge samples and filter the supernatant. Analyze SCFA concentrations using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS)[11][12][13][14][15].

  • LNnDFH Consumption: Analyze the concentration of remaining LNnDFH in the supernatant using HPLC with a suitable detector or mass spectrometry.

Experimental_Workflow Fecal_Sample Infant Fecal Sample Slurry_Prep Prepare Fecal Slurry (Anaerobic) Fecal_Sample->Slurry_Prep Fermentation In Vitro Fermentation with LNnDFH Slurry_Prep->Fermentation Sampling Time-course Sampling (0, 12, 24, 48h) Fermentation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction Supernatant Collect Supernatant Sampling->Supernatant Sequencing 16S rRNA Sequencing DNA_Extraction->Sequencing Microbiota_Analysis Microbiota Composition Analysis Sequencing->Microbiota_Analysis SCFA_Analysis SCFA Analysis (HPLC/GC-MS) Supernatant->SCFA_Analysis HMO_Analysis LNnDFH Quantification (HPLC/MS) Supernatant->HMO_Analysis Metabolite_Analysis Metabolite Profiling SCFA_Analysis->Metabolite_Analysis HMO_Analysis->Metabolite_Analysis

Figure 2: In vitro fermentation workflow.

Logical Relationships and Future Directions

The interaction of LNnDFH with the infant gut microbiome is a complex process involving selective bacterial growth, metabolic cross-feeding, and direct immunomodulation.

Logical_Relationships LNnDFH This compound Bifido ↑ Bifidobacterium spp. (fucosylated HMO utilizers) LNnDFH->Bifido TLR4 ↓ TLR4 Signaling LNnDFH->TLR4 Pathogens ↓ Pathogen Growth Bifido->Pathogens Acetate ↑ Acetate Production Bifido->Acetate InfantHealth Improved Infant Health Pathogens->InfantHealth CrossFeeding Cross-Feeding Acetate->CrossFeeding Butyrate ↑ Butyrate Production CrossFeeding->Butyrate GutBarrier ↑ Gut Barrier Function Butyrate->GutBarrier GutBarrier->InfantHealth Immune Immune Modulation TLR4->Immune Immune->InfantHealth

Figure 3: LNnDFH's impact on infant gut health.

Future research should focus on obtaining direct quantitative data for LNnDFH fermentation using advanced in vitro models and clinical studies. Elucidating the specific signaling pathways modulated by LNnDFH in intestinal epithelial and immune cells will be crucial for understanding its full range of biological activities. Furthermore, investigating the synergistic effects of LNnDFH with other HMOs will provide a more comprehensive picture of its role in the complex ecosystem of the infant gut. This knowledge will be invaluable for the development of next-generation infant formulas and novel therapeutic strategies for gut health.

References

The Enigmatic Presence of Lacto-N-neodifucohexaose II in Human Milk: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-neodifucohexaose II (LNnDFH II) is a neutral, di-fucosylated human milk oligosaccharide (HMO) that represents a minor but significant component of the complex HMO profile in human milk. Its presence is notably associated with the maternal secretor status, being more characteristic of non-secretor milk. This technical guide provides a comprehensive overview of the natural occurrence and concentration of LNnDFH II in human milk, details the analytical methodologies for its quantification, and illustrates its biosynthetic pathway. The information presented herein is intended to support further research into the biological functions of this specific HMO and its potential applications in infant nutrition and therapeutics.

Natural Occurrence and Concentration

The concentration of human milk oligosaccharides (HMOs) is highly variable among individuals and changes throughout lactation. LNnDFH II is a fucosylated HMO, and its presence and concentration are largely dependent on the maternal secretor (FUT2) and Lewis (FUT3) gene status. While extensive quantitative data for many major HMOs are available, specific concentrations for less abundant structures like LNnDFH II are not as widely reported.

The available data indicates that LNnDFH II is predominantly found in the milk of non-secretor mothers.[1] In a study of a Central African cohort, the combined concentration of Lacto-N-difucohexaose II and this compound (LNDFH II + LNnDFH II) was observed to change across different stages of lactation.[2] Another study noted that LNDFH II is present in less than 25% of human milk samples, suggesting a generally low prevalence.[3]

Table 1: Summary of this compound Concentration in Human Milk

Maternal PhenotypeLactation StageConcentration RangeGeographic Location/CohortReference
Non-secretorNot SpecifiedCharacteristically presentNot Specified[1]
Not SpecifiedWeek 1Median (LNDFH II + LNnDFH II): ~0.1 g/LCentral Africa[2]
Not SpecifiedWeek 4Median (LNDFH II + LNnDFH II): ~0.08 g/LCentral Africa[2]
Not SpecifiedWeek 11Median (LNDFH II + LNnDFH II): ~0.06 g/LCentral Africa[2]
Not SpecifiedWeek 18Median (LNDFH II + LNnDFH II): ~0.05 g/LCentral Africa[2]
Not SpecifiedWeek 25Median (LNDFH II + LNnDFH II): ~0.04 g/LCentral Africa[2]
Not SpecifiedNot SpecifiedOccurs in <25% of samples (as LNDFH II)Not Specified[3]

Note: Data for LNnDFH II is often combined with its isomer LNDFH II, or reported qualitatively. Further research with targeted quantification is needed to establish precise concentration ranges.

Experimental Protocols for Quantification

The quantification of specific HMOs like LNnDFH II requires sensitive and specific analytical methods due to the complexity of the HMO fraction and the presence of numerous structural isomers. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

Sample Preparation
  • Thawing and Homogenization: Frozen human milk samples are thawed at room temperature and vortexed to ensure homogeneity.[2]

  • Internal Standard Spiking: An internal standard solution (e.g., α-L-arabinopentaose) is added to a known volume of the milk sample.[2]

  • Dilution: The sample is diluted with LC-MS grade water to reduce matrix effects. A common dilution factor is 1:11 (v/v).[2]

  • Protein Precipitation (Optional but Recommended): For cleaner samples, proteins can be precipitated by adding an organic solvent like ethanol (B145695) or acetonitrile, followed by centrifugation to pellet the precipitated proteins. The supernatant is then collected for analysis.

  • Filtration: The diluted sample or supernatant is filtered through a 0.22 µm or 0.45 µm syringe filter prior to injection into the LC-MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-Exactive) is typically used.[4]

  • Chromatographic Separation:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are commonly employed for the separation of polar compounds like HMOs. An example is a HILIC-OH5 column (2.1 × 150 mm, 2.7 µm).[4]

    • Mobile Phase: A binary gradient system is used, typically consisting of:

    • Gradient: A linear gradient from high organic to high aqueous content is used to elute the HMOs.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for HMO analysis.[4]

    • Acquisition Mode: The mass spectrometer is operated in Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) mode for targeted quantification. This involves monitoring specific precursor-to-product ion transitions for LNnDFH II and the internal standard.

    • Ion Source Parameters: Typical parameters include a spray voltage of ~3.7 kV, a capillary temperature of ~250°C, and optimized sheath and auxiliary gas flow rates.[4]

  • Quantification: The concentration of LNnDFH II is determined by comparing the peak area of its specific transition to that of the internal standard and using a calibration curve generated with a certified reference standard of LNnDFH II.

Visualization of Pathways and Workflows

Biosynthesis of Fucosylated Human Milk Oligosaccharides

The biosynthesis of LNnDFH II involves the sequential addition of monosaccharides, including fucose, to a core oligosaccharide structure. This process is catalyzed by specific glycosyltransferases, with the availability of the fucose donor, GDP-L-fucose, being a critical step. The fucosylation is primarily governed by fucosyltransferases encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes.

Biosynthesis_of_Fucosylated_HMOs Glucose Glucose Lactose_Synthase Lactose Synthase Glucose->Lactose_Synthase UDP-Glucose UDP_Gal UDP-Galactose UDP_Gal->Lactose_Synthase Lactose Lactose (Core Structure) Lactose_Synthase->Lactose Elongation Elongation (Glycosyltransferases) Lactose->Elongation GDP_Mannose GDP-D-Mannose De_novo_pathway De novo Pathway (GMD, WcaG) GDP_Mannose->De_novo_pathway GDP_Fucose GDP-L-Fucose (Fucose Donor) De_novo_pathway->GDP_Fucose FUT2 FUT2 (α1,2-fucosyltransferase) GDP_Fucose->FUT2 FUT3 FUT3 (α1,3/4-fucosyltransferase) GDP_Fucose->FUT3 Core_Oligosaccharide Elongated Core Oligosaccharide Core_Oligosaccharide->FUT2 Core_Oligosaccharide->FUT3 Fucosylated_HMO Fucosylated HMO (e.g., LNnDFH II) FUT2->Fucosylated_HMO FUT3->Fucosylated_HMO Elongation->Core_Oligosaccharide

Caption: Biosynthesis pathway of fucosylated HMOs.

Experimental Workflow for LNnDFH II Quantification

The following diagram illustrates a typical workflow for the quantification of LNnDFH II in human milk samples, from sample collection to data analysis.

Experimental_Workflow Sample_Collection Human Milk Sample Collection & Storage (-80°C) Sample_Prep Sample Preparation (Thaw, Homogenize, Spike IS, Dilute) Sample_Collection->Sample_Prep Filtration Filtration (0.22 µm) Sample_Prep->Filtration LC_MS_Analysis LC-MS/MS Analysis (HILIC Separation, ESI-, PRM) Filtration->LC_MS_Analysis Data_Acquisition Data Acquisition (Peak Integration) LC_MS_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Final_Result LNnDFH II Concentration (mg/L or µM) Quantification->Final_Result

Caption: Workflow for LNnDFH II quantification.

Conclusion

This compound is a structurally defined human milk oligosaccharide with a distinct occurrence pattern related to maternal genetics. While its concentration in human milk appears to be relatively low and variable, its presence in non-secretor milk suggests a potential unique biological role for infants of these mothers. The methodologies outlined in this guide provide a robust framework for the accurate quantification of LNnDFH II, which is essential for elucidating its physiological functions and exploring its potential in nutritional and therapeutic applications. Further research is warranted to fully understand the contribution of LNnDFH II to infant health and development.

References

The Intricate Dance: Lacto-N-neodifucohexaose II and its Presumed Interaction with Intestinal Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Lacto-N-neodifucohexaose II (LNnDFH II) is a neutral, fucosylated human milk oligosaccharide (HMO) that, like other HMOs, is believed to play a pivotal role in infant gut health and development. While direct research on the specific mechanisms of LNnDFH II is limited, this guide synthesizes the current understanding of how structurally similar fucosylated HMOs interact with intestinal epithelial cells (IECs). The primary proposed mechanisms of action include the enhancement of the intestinal barrier function and the modulation of epithelial immune responses. This document provides an in-depth overview of these mechanisms, supported by detailed experimental protocols and visual representations of the key signaling pathways, to aid researchers and drug development professionals in exploring the therapeutic potential of LNnDFH II.

Introduction

The intestinal epithelium forms a critical barrier, selectively absorbing nutrients while preventing the translocation of harmful luminal contents. Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that are the third most abundant solid component of human milk. They are largely indigestible by the infant and thus reach the colon intact, where they exert their biological effects. Fucosylated HMOs, a major class of these molecules, are known to modulate the gut microbiome, enhance intestinal barrier integrity, and influence immune maturation. This compound (LNnDFH II), a di-fucosylated hexasaccharide, is a member of this family. Although direct studies on LNnDFH II are scarce, its structural similarity to other well-studied fucosylated HMOs allows for informed hypotheses regarding its mechanism of action on intestinal epithelial cells. This guide will explore these putative mechanisms, focusing on the enhancement of tight junction-mediated barrier function and the modulation of inflammatory signaling pathways.

Proposed Mechanism of Action of LNnDFH II on Intestinal Epithelial Cells

Based on the broader knowledge of fucosylated HMOs, the mechanism of action of LNnDFH II on intestinal epithelial cells is likely multifaceted, primarily involving the strengthening of the epithelial barrier and the modulation of innate immune responses.

Enhancement of Intestinal Barrier Function

A key proposed function of LNnDFH II is the reinforcement of the intestinal barrier, which is principally maintained by tight junctions (TJs) between adjacent epithelial cells.

  • Upregulation of Tight Junction Proteins: Fucosylated HMOs have been shown to increase the expression of key tight junction proteins such as occludin, claudins, and zonula occludens-1 (ZO-1). This leads to a reduction in paracellular permeability, thereby limiting the passage of harmful substances from the gut lumen into the bloodstream.

  • Modulation of Signaling Pathways: The strengthening of the barrier is likely mediated through the activation of specific intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, has been implicated in the regulation of tight junction protein expression and assembly. It is plausible that LNnDFH II, upon interaction with receptors on the epithelial cell surface, activates these pathways, leading to enhanced barrier integrity.

Immunomodulatory Effects

LNnDFH II is also expected to modulate the immune response of intestinal epithelial cells, contributing to a balanced inflammatory state.

  • Inhibition of Pro-inflammatory Pathways: A crucial aspect of this immunomodulatory role is the potential to dampen pro-inflammatory signaling, particularly the Nuclear Factor-kappa B (NF-κB) pathway. In inflammatory conditions, pathogens or inflammatory cytokines can activate the NF-κB pathway in IECs, leading to the production of pro-inflammatory cytokines like IL-8 and TNF-α. Fucosylated HMOs have been observed to inhibit the activation of NF-κB, thereby reducing the inflammatory response.

  • Interaction with Toll-Like Receptors (TLRs): The interaction may be mediated through Toll-like receptors (TLRs), such as TLR4. While TLR4 is a primary receptor for lipopolysaccharide (LPS) and a potent activator of the NF-κB pathway, some molecules can act as TLR4 antagonists or modulators. It is hypothesized that LNnDFH II could compete with LPS for TLR4 binding or modulate TLR4 signaling, leading to a reduced inflammatory cascade.

Quantitative Data on the Effects of HMOs on Intestinal Epithelial Cells

Due to the lack of specific quantitative data for LNnDFH II, the following table summarizes representative data from studies on other fucosylated HMOs to illustrate their potential effects.

Parameter MeasuredCell LineHMO TreatmentConcentrationResultReference
Transepithelial Electrical Resistance (TER)Caco-22'-Fucosyllactose (2'-FL)10 mg/mL25% increase in TER after 48hFictionalized Data for Illustration
Paracellular Permeability (FITC-dextran)T84Fucosylated Oligosaccharide Mix5 mg/mL40% decrease in FITC-dextran fluxFictionalized Data for Illustration
Occludin mRNA ExpressionHT-29Lacto-N-fucopentaose I (LNFP I)1 mg/mL2.5-fold increase after 24hFictionalized Data for Illustration
IL-8 Secretion (LPS-induced)Caco-22'-FL10 mg/mL60% reduction in IL-8 secretionFictionalized Data for Illustration
NF-κB Activation (LPS-induced)HT-29LNFP I1 mg/mL50% decrease in NF-κB reporter activityFictionalized Data for Illustration

Note: The data presented in this table is illustrative and based on general findings for fucosylated HMOs. Specific results for LNnDFH II may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of LNnDFH II on intestinal epithelial cells.

Cell Culture
  • Cell Lines: Caco-2 or HT-29 human colon adenocarcinoma cells are commonly used models for the intestinal epithelium.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For differentiation, Caco-2 cells are cultured for 21 days.

Transepithelial Electrical Resistance (TER) Measurement
  • Objective: To assess the integrity of the epithelial monolayer.

  • Procedure:

    • Seed Caco-2 cells on Transwell inserts (0.4 µm pore size) and culture until a confluent monolayer is formed.

    • Treat the cells with varying concentrations of LNnDFH II in fresh culture medium.

    • Measure TER at specified time points using an EVOM2 Epithelial Voltohmmeter with an STX2 "chopstick" electrode.[1][2][3][4][5]

    • The resistance of a blank insert without cells is subtracted from the measured resistance.

    • The final TER value is calculated by multiplying the resistance by the surface area of the insert (Ω·cm²).

Paracellular Permeability Assay
  • Objective: To measure the flux of a fluorescent marker across the epithelial monolayer.

  • Procedure:

    • Culture Caco-2 cells on Transwell inserts as described above.

    • After treatment with LNnDFH II, wash the cells with pre-warmed PBS.

    • Add FITC-dextran (4 kDa) to the apical chamber.

    • At various time points, collect samples from the basolateral chamber.

    • Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader.

    • The apparent permeability coefficient (Papp) is calculated to quantify the permeability.[6][7][8][9][10]

Immunofluorescence Staining of Tight Junction Proteins
  • Objective: To visualize the localization and expression of tight junction proteins.

  • Procedure:

    • Grow cells on chamber slides or Transwell membranes and treat with LNnDFH II.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block non-specific binding with 5% bovine serum albumin (BSA).

    • Incubate with primary antibodies against ZO-1, occludin, or claudin-1 overnight at 4°C.[11][12][13]

    • Wash and incubate with fluorescently labeled secondary antibodies.

    • Counterstain the nuclei with DAPI.

    • Mount the slides and visualize using a confocal microscope.

Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
  • Objective: To quantify the mRNA levels of pro-inflammatory cytokines.

  • Procedure:

    • Treat cells with LNnDFH II, with or without a pro-inflammatory stimulus like LPS.

    • Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit).

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using SYBR Green or TaqMan probes for target genes (e.g., IL-8, TNF-α) and a housekeeping gene (e.g., GAPDH).[14][15][16][17][18]

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

Visualizing the Molecular Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Signaling_Pathway TLR4 TLR4 IKK IKK TLR4->IKK Inhibits LNnDFH_II LNnDFH II LNnDFH_II->TLR4 MAPK_cascade MAPK Cascade (ERK1/2) LNnDFH_II->MAPK_cascade Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_n NF-κB (p65/p50) NFκB->NFκB_n Translocates Gene_TJ Tight Junction Gene Expression (Occludin, ZO-1) MAPK_cascade->Gene_TJ Induces Gene_Cytokine Pro-inflammatory Cytokine Genes (IL-8, TNF-α) NFκB_n->Gene_Cytokine

Caption: Proposed signaling pathways of LNnDFH II in intestinal epithelial cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_barrier Barrier Function Assessment cluster_molecular Molecular Analysis Cell_Culture Culture IECs (e.g., Caco-2) on Transwell inserts Treatment Treat with LNnDFH II Cell_Culture->Treatment TER Measure TER Treatment->TER Time points Permeability Assess Paracellular Permeability (FITC-dextran) Treatment->Permeability End-point IF Immunofluorescence for Tight Junction Proteins (ZO-1, Occludin) Treatment->IF End-point qPCR qRT-PCR for Cytokine mRNA (IL-8, TNF-α) Treatment->qPCR Time points

Caption: General experimental workflow to study LNnDFH II effects on IECs.

Conclusion and Future Directions

While direct evidence for the mechanism of action of this compound on intestinal epithelial cells is currently limited, the existing body of research on structurally related fucosylated HMOs provides a strong foundation for its putative roles in enhancing intestinal barrier function and modulating immune responses. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to systematically investigate the specific effects of LNnDFH II. Future studies should focus on validating these proposed mechanisms, identifying the specific receptors and signaling molecules involved, and exploring its potential therapeutic applications in inflammatory bowel diseases and other conditions characterized by a compromised intestinal barrier. Such research will be crucial in unlocking the full potential of this and other human milk oligosaccharides for improving human health.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the enzymatic synthesis of Lacto-N-neodifucohexaose II (LNnDFH II), a complex human milk oligosaccharide (HMO). The synthesis involves the sequential fucosylation of Lacto-N-neotetraose (LNnT) using specific fucosyltransferases.

Introduction

This compound is a neutral human milk oligosaccharide with significant biological activities, including the modulation of the infant gut microbiome and immune system. Its complex structure makes chemical synthesis challenging and expensive. Enzymatic synthesis offers a highly specific and efficient alternative, utilizing fucosyltransferases to attach fucose residues to a precursor oligosaccharide. This document outlines the protocols for the expression and purification of a key enzyme, α-1,3/4-fucosyltransferase, the enzymatic synthesis of LNnDFH II, and its subsequent purification and characterization.

Synthesis Pathway

The enzymatic synthesis of LNnDFH II starts with the precursor Lacto-N-neotetraose (LNnT). Two fucose residues are sequentially added to the LNnT molecule by an α-1,3/4-fucosyltransferase, using guanosine (B1672433) diphosphate-β-L-fucose (GDP-Fucose) as the fucose donor.

Enzymatic_Synthesis_LNnDFH_II LNnT Lacto-N-neotetraose (LNnT) LNFPV Lacto-N-fucopentaose V (LNFP V) LNnT->LNFPV LNnDFHII This compound (LNnDFH II) LNFPV->LNnDFHII FucT FucT α-1,3/4-Fucosyltransferase GDP_Fuc1 GDP-Fucose GDP1 GDP GDP_Fuc1->GDP1 GDP_Fuc2 GDP-Fucose GDP2 GDP GDP_Fuc2->GDP2

Caption: Enzymatic synthesis pathway of this compound.

Experimental Workflow

The overall workflow for the production of LNnDFH II involves several key stages, from the expression of the fucosyltransferase to the final characterization of the purified product.

Experimental_Workflow cluster_enzyme Enzyme Production cluster_synthesis Enzymatic Synthesis cluster_purification Product Purification & Characterization cloning Gene Cloning & Vector Construction expression Recombinant Protein Expression cloning->expression purification_enzyme Enzyme Purification expression->purification_enzyme reaction Fucosylation Reaction purification_enzyme->reaction monitoring Reaction Monitoring (HPLC) reaction->monitoring purification_product Product Purification (Chromatography) monitoring->purification_product characterization Structural Characterization (NMR, MS) purification_product->characterization purity Purity Analysis (HPLC) purification_product->purity

Caption: Overall experimental workflow for LNnDFH II synthesis.

Data Presentation

The following tables summarize key quantitative data for the enzymatic synthesis of LNnDFH II.

Table 1: Recombinant Fucosyltransferase Expression and Purification

Parameter Value Reference
Enzyme Source Helicobacter pylori α-1,3/4-fucosyltransferase (truncated) [1]
Expression Host E. coli BL21(DE3) [1]
Expression Vector pET15b (with N-terminal His6-tag) [1]
Induction 0.05 mM IPTG at 16°C for 20 h [2]
Purification Method Ni-NTA Affinity Chromatography [1]
Typical Yield ~27 mg of purified protein per liter of culture [1]

| Purity | >95% (as determined by SDS-PAGE) |[1] |

Table 2: Enzymatic Fucosylation Reaction Conditions

Parameter Value Reference
Acceptor Substrate Lacto-N-neotetraose (LNnT) [3]
Acceptor Concentration 5-10 mM [4]
Donor Substrate GDP-Fucose [4]
Donor Concentration 2 equivalents (relative to acceptor) [4]
Enzyme Purified H. pylori α-1,3/4-fucosyltransferase [1][4]
Enzyme Concentration 0.5 mg/mL [4]
Reaction Buffer 50 mM Tris-HCl, pH 8.0 [4]
Cofactor 20 mM MgCl₂ [4]
Temperature 37°C [4]
Reaction Time 4 hours to overnight (monitored by HPLC) [4]

| Typical Conversion | >90% |[4] |

Table 3: Product Purification and Characterization

Method Description Reference
Purification Activated Carbon Column Chromatography, Gel Filtration [5]

| Characterization | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |[6][7] |

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant H. pylori α-1,3/4-Fucosyltransferase

1. Gene Cloning and Expression Vector Construction

  • Amplify the gene encoding the C-terminally truncated H. pylori α-1,3/4-fucosyltransferase by PCR.[1]

  • Clone the amplified gene into a pET15b expression vector, incorporating an N-terminal His6-tag for subsequent purification.[1]

  • Transform the resulting plasmid into E. coli BL21(DE3) expression host cells.[1]

2. Protein Expression

  • Inoculate a single colony of transformed E. coli into Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Use the overnight culture to inoculate a larger volume of Terrific Broth (TB) medium.[1]

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[2]

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.05 mM.[2]

  • Continue to incubate the culture at 16°C for 20 hours with shaking.[2]

  • Harvest the cells by centrifugation.

3. Protein Purification

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA agarose (B213101) column.[1]

  • Wash the column with 8 column volumes of binding buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl).[1]

  • Wash the column with 8 column volumes of washing buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl, 30 mM imidazole).[1]

  • Elute the His-tagged fucosyltransferase with elution buffer (50 mM Tris-HCl, pH 7.5, 0.5 M NaCl, 200 mM imidazole).[1]

  • Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10% glycerol).[1]

  • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay.[8]

Protocol 2: Enzymatic Synthesis of this compound
  • Set up the reaction mixture in a microcentrifuge tube or a larger vessel for preparative scale synthesis. The final reaction volume will depend on the desired scale.

  • To the reaction vessel, add the following components in order:

    • 50 mM Tris-HCl buffer, pH 8.0[4]

    • Lacto-N-neotetraose (LNnT) to a final concentration of 5-10 mM[4]

    • GDP-Fucose to a final concentration of 2 equivalents relative to LNnT[4]

    • MgCl₂ to a final concentration of 20 mM[4]

    • Purified H. pylori α-1,3/4-fucosyltransferase to a final concentration of 0.5 mg/mL[4]

  • Incubate the reaction mixture at 37°C.[4]

  • Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by High-Performance Liquid Chromatography (HPLC) until the conversion of LNnT to LNnDFH II is greater than 90%.[4]

  • Terminate the reaction by boiling for 5 minutes to inactivate the enzyme.

Protocol 3: Purification and Characterization of this compound

1. Product Purification

  • Centrifuge the terminated reaction mixture to pellet the denatured enzyme.

  • Load the supernatant onto an activated carbon column.

  • Wash the column with distilled water to remove salts and unreacted monosaccharides.

  • Elute the oligosaccharides with a gradient of ethanol (B145695) in water (e.g., 5-50%).

  • Collect fractions and analyze them by HPLC to identify those containing LNnDFH II.

  • Pool the fractions containing the purified product and lyophilize.

  • For higher purity, a further gel filtration chromatography step can be performed.

2. Product Characterization

  • High-Performance Liquid Chromatography (HPLC): Analyze the purified product using an amino-bonded silica (B1680970) column or other suitable stationary phase to confirm purity.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H and ¹³C NMR spectroscopy to confirm the structure of LNnDFH II, including the anomeric configurations and linkage positions of the fucose residues.[6]

  • Mass Spectrometry (MS): Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the synthesized LNnDFH II and confirm its composition.[7]

References

Application Notes and Protocols for the Chemoenzymatic Synthesis of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lacto-N-neodifucohexaose II (LNnDFH II) is a complex human milk oligosaccharide (HMO) that plays a significant role in infant health and development. As a member of the fucosylated HMOs, LNnDFH II is involved in shaping the infant gut microbiota, modulating the immune system, and potentially preventing pathogen adhesion.[1][2] The intricate structure of LNnDFH II makes its chemical synthesis challenging. Chemoenzymatic synthesis, which combines the specificity of enzymes with the versatility of chemical methods, offers an efficient and stereoselective approach to produce this valuable oligosaccharide for research and potential therapeutic applications.

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of LNnDFH II, focusing on a one-pot, multi-enzyme (OPME) approach.

Synthesis Overview

The chemoenzymatic synthesis of this compound involves the enzymatic fucosylation of a precursor molecule, Lacto-N-neotetraose (LNnT). This reaction is catalyzed by a specific fucosyltransferase that transfers fucose residues from a donor substrate, typically guanosine (B1672433) diphosphate (B83284) fucose (GDP-Fucose), to the LNnT acceptor. A highly efficient enzyme for this purpose is a truncated form of α1,3-fucosyltransferase from Helicobacter pylori (Hp3FT).[3][4]

The overall reaction is as follows:

Lacto-N-neotetraose (LNnT) + 2 GDP-Fucose → this compound + 2 GDP

Data Presentation

The following table summarizes the key quantitative data for the chemoenzymatic synthesis of this compound based on established literature.

ParameterValueReference
Starting Material (Acceptor)Lacto-N-neotetraose (LNnT)--INVALID-LINK--
Fucose DonorGDP-Fucose--INVALID-LINK--
EnzymeTruncated Helicobacter pylori α1,3-fucosyltransferase (Hp3FT)--INVALID-LINK--
Reported Yield68%--INVALID-LINK--
Optimal pH6.5 - 7.5--INVALID-LINK--
Reaction Temperature37°C--INVALID-LINK--
Purification MethodSize-Exclusion Chromatography, HPLC[5][6]

Experimental Protocols

1. Materials and Reagents

  • Lacto-N-neotetraose (LNnT)

  • Guanosine 5'-diphosphate-β-L-fucose (GDP-Fucose)

  • Recombinant truncated Helicobacter pylori α1,3-fucosyltransferase (Hp3FT)

  • HEPES buffer (pH 7.2)

  • Manganese chloride (MnCl₂)

  • Bovine Serum Albumin (BSA)

  • Deionized water

  • Acetonitrile (B52724) (HPLC grade)

  • Ammonium (B1175870) formate (B1220265) (for HPLC)

  • Bio-Gel P-2 or similar size-exclusion chromatography resin

2. Protocol for One-Pot Enzymatic Synthesis of this compound

This protocol is for a typical laboratory-scale synthesis and can be scaled up as needed.

  • Reaction Setup:

    • In a sterile microcentrifuge tube, prepare the reaction mixture with the following components in the specified final concentrations:

      • Lacto-N-neotetraose (LNnT): 10 mM

      • GDP-Fucose: 25 mM (2.5 equivalents)

      • HEPES buffer (pH 7.2): 50 mM

      • MnCl₂: 10 mM

      • BSA: 0.1 mg/mL

      • Recombinant Hp3FT: 10-50 mU/mL

    • Adjust the final volume to 1 mL with deionized water.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 12-24 hours with gentle agitation.

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • For TLC analysis, spot a small aliquot of the reaction mixture on a silica (B1680970) gel plate and develop using a solvent system such as ethyl acetate:methanol:water (7:2:1, v/v/v). Visualize the spots by staining with a suitable reagent (e.g., p-anisaldehyde solution).

    • For HPLC analysis, inject a diluted aliquot onto a suitable column (e.g., a graphitized carbon column) and elute with a gradient of acetonitrile in ammonium formate buffer.

  • Reaction Termination:

    • Once the reaction has reached completion (as determined by the consumption of the starting material), terminate the reaction by heating the mixture at 95°C for 5 minutes to denature the enzyme.

    • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the denatured protein.

3. Purification of this compound

  • Size-Exclusion Chromatography (SEC):

    • Carefully collect the supernatant from the terminated reaction.

    • Load the supernatant onto a pre-equilibrated size-exclusion chromatography column (e.g., Bio-Gel P-2) with deionized water as the eluent.

    • Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the desired product, which will elute separately from the unreacted GDP-fucose and the enzyme.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the fractions from SEC containing LNnDFH II can be pooled, lyophilized, and further purified by preparative HPLC.

    • A graphitized carbon column is often effective for separating complex oligosaccharides.

    • Elute with a gradient of acetonitrile in a volatile buffer such as ammonium formate.

    • Collect the peak corresponding to LNnDFH II and lyophilize to obtain the pure product.

Visualizations

Chemoenzymatic_Synthesis_Workflow Chemoenzymatic Synthesis of this compound cluster_reactants Starting Materials cluster_enzyme Enzyme cluster_reaction One-Pot Enzymatic Reaction cluster_purification Purification cluster_product Final Product LNnT Lacto-N-neotetraose (LNnT) (Acceptor) Reaction Incubation at 37°C pH 7.2 LNnT->Reaction GDP_Fucose GDP-Fucose (Donor) GDP_Fucose->Reaction Hp3FT Helicobacter pylori α1,3-fucosyltransferase (Hp3FT) Hp3FT->Reaction SEC Size-Exclusion Chromatography Reaction->SEC HPLC Preparative HPLC SEC->HPLC LNnDFH_II This compound HPLC->LNnDFH_II

Caption: Workflow for the chemoenzymatic synthesis of LNnDFH II.

Fucosylated_HMO_Signaling_Pathway Potential Signaling Pathway of Fucosylated HMOs cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_response Cellular Response LNnDFH_II This compound TLR4 Toll-like Receptor 4 (TLR4) LNnDFH_II->TLR4 Binding and Modulation MyD88 MyD88 TLR4->MyD88 Recruitment TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Immune_Modulation Immune Modulation (e.g., Cytokine Release) NFkB->Immune_Modulation Nuclear Translocation & Gene Expression

References

Application Notes and Protocols for the Purification and Characterization of Synthetic Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neodifucohexaose II (LNnDFH II) is a neutral fucosylated oligosaccharide, structurally related to human milk oligosaccharides (HMOs). As a member of the HMO family, LNnDFH II is of significant interest to researchers in nutrition, microbiology, and drug development due to its potential biological activities. These activities include modulating the gut microbiota, inhibiting pathogen adhesion, and influencing immune responses.[1][2] The availability of synthetic LNnDFH II allows for detailed investigation of its bioactivity and potential therapeutic applications.

This document provides detailed application notes and protocols for the purification and characterization of chemically or enzymatically synthesized LNnDFH II.

Data Presentation

Table 1: Quantitative Data for Synthetic this compound
ParameterValueMethod of DeterminationReference
Molecular FormulaC44H76N4O29Mass Spectrometry[3]
Molecular Weight1125.08 g/mol Mass Spectrometry[3]
Purity (Post-purification)>95%HPLC/HPAEC-PAD[4]
Typical Yield (Enzymatic Synthesis)0.55 g/LHPLC[5]

Experimental Protocols

Purification of Synthetic this compound

Objective: To purify synthetic LNnDFH II from a crude reaction mixture, removing unreacted starting materials, enzymes, salts, and other byproducts.

Methodology: A multi-step chromatographic approach is recommended for optimal purity.

1.1. Activated Carbon Chromatography (for initial cleanup)

  • Principle: Activated carbon effectively adsorbs organic molecules, including oligosaccharides. Elution with an increasing gradient of ethanol (B145695) allows for the separation of LNnDFH II from more hydrophobic or hydrophilic impurities.

  • Materials:

    • Crude synthetic LNnDFH II reaction mixture

    • Activated carbon

    • Chromatography column

    • Ethanol (20%, 40%, 60%, 80% aqueous solutions)

    • Ultrapure water

    • Low-pressure chromatography system

  • Protocol:

    • Pre-treat the crude reaction mixture by centrifugation or filtration to remove any particulate matter.

    • Pack a chromatography column with activated carbon and equilibrate with ultrapure water.

    • Load the pre-treated reaction mixture onto the column.

    • Wash the column with several bed volumes of ultrapure water to remove salts and highly polar impurities.

    • Elute the bound oligosaccharides using a stepwise or linear gradient of increasing ethanol concentration (e.g., 20%, 40%, 60%, 80%).

    • Collect fractions and analyze for the presence of LNnDFH II using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the highest concentration of LNnDFH II.

    • Evaporate the solvent under reduced pressure.

1.2. Size-Exclusion Chromatography (SEC)

  • Principle: SEC separates molecules based on their hydrodynamic volume. This step is effective for removing smaller impurities like monosaccharides and salts, as well as larger impurities like enzymes.

  • Materials:

    • Partially purified LNnDFH II from activated carbon chromatography

    • Bio-Gel P-2 or Sephadex G-25 resin

    • Chromatography column

    • Ultrapure water (as mobile phase)

  • Protocol:

    • Pack a chromatography column with the chosen SEC resin and equilibrate with ultrapure water.

    • Dissolve the partially purified LNnDFH II in a minimal volume of ultrapure water.

    • Load the sample onto the SEC column.

    • Elute with ultrapure water at a constant flow rate.

    • Collect fractions and monitor the elution profile using a refractive index (RI) detector or by analyzing fractions with TLC/HPLC.

    • Pool the fractions corresponding to the LNnDFH II peak.

    • Lyophilize the pooled fractions to obtain purified LNnDFH II as a white powder.

Characterization of Purified this compound

Objective: To confirm the identity, purity, and structure of the purified LNnDFH II.

2.1. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • Principle: HPAEC-PAD is a high-resolution technique for the separation and sensitive detection of underivatized carbohydrates.[6][7] It separates oligosaccharides based on the different pKa values of their hydroxyl groups under high pH conditions.

  • Materials and Equipment:

    • HPAEC system with a PAD detector

    • CarboPac series column (e.g., PA1, PA20, or PA200)

    • Sodium hydroxide (B78521) (NaOH) solution (e.g., 100 mM)

    • Sodium acetate (B1210297) (NaOAc) solution (e.g., 1 M)

    • Purified LNnDFH II sample

    • LNnDFH II analytical standard (if available)

  • Protocol:

    • Dissolve the purified LNnDFH II in ultrapure water to a known concentration (e.g., 10-100 µg/mL).

    • Set up the HPAEC-PAD system with an appropriate CarboPac column.

    • Equilibrate the column with the initial mobile phase (e.g., 100 mM NaOH).

    • Inject the LNnDFH II sample.

    • Elute using a gradient of sodium acetate in sodium hydroxide (e.g., a linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH over 30 minutes).

    • Detect the eluting oligosaccharide using the PAD.

    • Compare the retention time of the sample peak with that of an analytical standard to confirm identity. Purity can be estimated from the peak area of LNnDFH II relative to the total area of all peaks.

2.2. Mass Spectrometry (MS)

  • Principle: MS provides information on the molecular weight and composition of the oligosaccharide. Tandem MS (MS/MS) can be used to determine the sequence of monosaccharide units.[8][9]

  • Techniques: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS.

  • Protocol (General for ESI-MS):

    • Dissolve the purified LNnDFH II in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Infuse the sample into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode. The [M+Na]+ adduct is commonly observed for neutral oligosaccharides in positive mode.

    • Confirm that the observed m/z value corresponds to the theoretical mass of LNnDFH II.

    • For MS/MS analysis, select the parent ion of LNnDFH II and subject it to collision-induced dissociation (CID).

    • Analyze the fragmentation pattern to confirm the monosaccharide composition and sequence.

2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: NMR spectroscopy provides detailed structural information, including the identity of monosaccharide residues, their anomeric configurations (α or β), and the linkages between them.[10][11]

  • Techniques: 1D ¹H NMR and 2D NMR (e.g., COSY, TOCSY, HSQC, HMBC).

  • Protocol:

    • Lyophilize the purified LNnDFH II multiple times with deuterium (B1214612) oxide (D₂O) to exchange labile protons.

    • Dissolve the dried sample in high-purity D₂O.

    • Acquire 1D ¹H and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to assign all proton and carbon signals.

    • Compare the obtained spectral data with published data for LNnDFH II or related fucosylated oligosaccharides to confirm the complete structure.

Visualizations

experimental_workflow start Crude Synthetic LNnDFH II purification Purification start->purification ac Activated Carbon Chromatography purification->ac char Characterization hpaec HPAEC-PAD char->hpaec ms Mass Spectrometry char->ms nmr NMR Spectroscopy char->nmr sec Size-Exclusion Chromatography ac->sec sec->char final Purified and Characterized LNnDFH II hpaec->final ms->final nmr->final

Caption: Experimental workflow for purification and characterization.

signaling_pathway lnndfh LNnDFH II receptor Lectin Receptor (e.g., on Immune or Epithelial Cells) lnndfh->receptor Binding adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPK pathway) adaptor->kinase_cascade transcription_factor Transcription Factor Activation (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cytokines Modulation of Cytokine Production gene_expression->cytokines cell_response Cellular Response (e.g., Immune Modulation) cytokines->cell_response

Caption: Plausible signaling pathway for LNnDFH II-mediated immunomodulation.

References

Application Notes and Protocols for the Quantification of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Lacto-N-neodifucohexaose II (LNnDFH II), a key human milk oligosaccharide (HMO), in various matrices. The methodologies covered include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and a proposed enzymatic assay.

Introduction to this compound

This compound is a neutral, di-fucosylated human milk oligosaccharide. As a prominent component of human milk, the accurate quantification of LNnDFH II is crucial for research in infant nutrition, gut microbiome studies, and the development of novel therapeutics and infant formulas.

Quantitative Data Summary

The concentration of this compound in human milk can vary depending on factors such as lactation stage and maternal genetics. The following table summarizes representative quantitative data from a study analyzing human milk samples.

Lactation StageMean Concentration (mg/L)Standard Deviation (mg/L)Analytical MethodReference
6 weeks85.345.1LC-MS[1]
6 months102.558.9LC-MS[1]
12 months115.765.3LC-MS[1]

Analytical Techniques and Protocols

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates. The high pH of the eluent facilitates the separation of oligosaccharides as oxyanions on a strong anion-exchange column, and pulsed amperometry provides sensitive detection without the need for derivatization.

a) Sample Preparation (Human Milk or Infant Formula)

  • Thaw frozen milk samples at 4°C.

  • Vortex the sample to ensure homogeneity.

  • Pipette 500 µL of the milk sample into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of ultrapure water and vortex thoroughly.

  • Centrifuge at 12,000 x g for 20 minutes at 4°C to separate lipids and precipitate proteins.

  • Carefully collect the clear aqueous layer (middle layer) without disturbing the upper lipid layer and the bottom protein pellet.

  • Filter the aqueous extract through a 0.22 µm syringe filter into an HPLC vial. For samples with high concentrations of LNnDFH II, further dilution with ultrapure water may be necessary.

b) Chromatographic Conditions

  • Instrument: Dionex ICS-5000+ HPIC system or equivalent

  • Column: Dionex CarboPac™ PA200 (3 x 150 mm) with a CarboPac™ PA200 Guard (3 x 30 mm)

  • Column Temperature: 30°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Eluent A: 100 mM Sodium Hydroxide

  • Eluent B: 100 mM Sodium Hydroxide, 1 M Sodium Acetate

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 70 30
    20.1 0 100
    25.0 0 100
    25.1 95 5

    | 35.0 | 95 | 5 |

c) Pulsed Amperometric Detection (PAD) Waveform

  • Working Electrode: Gold

  • Reference Electrode: Ag/AgCl

  • Waveform:

    Time (s) Potential (V) Integration
    0.00 +0.1
    0.20 +0.1 Start
    0.40 +0.1 End
    0.41 -2.0
    0.42 -2.0
    0.43 +0.6
    0.44 -0.1

    | 0.50 | -0.1 | |

d) Quantification

  • Prepare a series of standard solutions of LNnDFH II of known concentrations (e.g., 1, 5, 10, 25, 50, 100 mg/L) in ultrapure water.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared samples and determine the concentration of LNnDFH II by interpolating their peak areas from the calibration curve.

  • Account for any dilution factors used during sample preparation to calculate the final concentration in the original sample.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_analysis HPAEC-PAD Analysis cluster_quant Quantification Sample Milk Sample Dilution Dilute with Water Sample->Dilution Centrifugation Centrifuge (12,000 x g, 20 min, 4°C) Dilution->Centrifugation Extraction Collect Aqueous Layer Centrifugation->Extraction Filtration Filter (0.22 µm) Extraction->Filtration Injection Inject into HPAEC-PAD Filtration->Injection Separation Chromatographic Separation (CarboPac PA200) Injection->Separation Detection Pulsed Amperometric Detection Separation->Detection Data Data Acquisition & Analysis Detection->Data Quantify Calculate Concentration Data->Quantify Standards Prepare LNnDFH II Standards Calibration Generate Calibration Curve Standards->Calibration Calibration->Quantify

Caption: Workflow for LNnDFH II quantification by HPAEC-PAD.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and sensitivity for the quantification of LNnDFH II, especially in complex matrices. This method typically involves chromatographic separation followed by detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

a) Sample Preparation (Human Milk or Infant Formula)

  • Follow steps 1-6 of the HPAEC-PAD sample preparation protocol.

  • For enhanced cleanup, a solid-phase extraction (SPE) step using graphitized carbon cartridges can be employed.

    • Condition a graphitized carbon SPE cartridge with 3 mL of 80% acetonitrile (B52724) in 0.1% formic acid, followed by 3 mL of ultrapure water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with 5 mL of ultrapure water to remove salts and lactose.

    • Elute the HMOs with 4 mL of 40% acetonitrile in 0.1% formic acid.

    • Dry the eluate under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL) and transfer to an LC-MS vial.

b) Chromatographic Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S)

  • Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Flow Rate: 0.15 mL/min

  • Injection Volume: 1 µL

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 30 70
    21.0 44 56
    21.2 30 70

    | 24.0 | 30 | 70 |

c) Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 650°C

  • Cone Gas Flow: 150 L/hr

  • Desolvation Gas Flow: 650 L/hr

  • Collision Gas: Argon

  • MRM Transitions for LNnDFH II (precursor m/z 999.4):

    • Transition 1 (Quantifier): 999.4 -> 853.3 (Loss of Fucose)

    • Transition 2 (Qualifier): 999.4 -> 691.2 (Loss of Fucose + Hexose)

    • Note: Cone voltage and collision energy should be optimized for the specific instrument.

d) Quantification

  • Prepare a series of standard solutions of LNnDFH II of known concentrations (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL) in the initial mobile phase.

  • Inject the standards to generate a calibration curve by plotting the peak area of the quantifier MRM transition against concentration.

  • Inject the prepared samples and determine the concentration of LNnDFH II by interpolating the peak area from the calibration curve.

  • Confirm the identity of the peak using the qualifier MRM transition.

  • Account for any dilution or concentration factors from the sample preparation to calculate the final concentration in the original sample.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Milk Sample Extraction Aqueous Extraction Sample->Extraction SPE Solid-Phase Extraction (Graphitized Carbon) Extraction->SPE Drydown Dry & Reconstitute SPE->Drydown Injection Inject into LC-MS/MS Drydown->Injection Separation UPLC Separation (BEH Amide) Injection->Separation Ionization ESI+ Separation->Ionization Detection MRM Detection Ionization->Detection Quantify Calculate Concentration Detection->Quantify Standards Prepare LNnDFH II Standards Calibration Generate Calibration Curve Standards->Calibration Calibration->Quantify

Caption: Workflow for LNnDFH II quantification by LC-MS/MS.

Proposed Enzymatic Assay

This proposed enzymatic assay provides a high-throughput method for the quantification of LNnDFH II. The principle involves the specific enzymatic release of fucose from LNnDFH II, followed by a coupled enzymatic reaction that produces a detectable signal (e.g., NADPH).

  • Step 1: Fucose Release: A specific α-L-fucosidase that cleaves α1-3 and α1-4 linkages releases two molecules of L-fucose from each molecule of LNnDFH II.

  • Step 2: Fucose Quantification: The released L-fucose is quantified using L-fucose dehydrogenase, which catalyzes the oxidation of L-fucose to L-fucono-1,5-lactone with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the amount of fucose, and thus to the initial concentration of LNnDFH II.

a) Reagents and Materials

  • α-L-Fucosidase (from Bifidobacterium species, specific for α1-3 and α1-4 linkages)

  • L-fucose Dehydrogenase

  • NAD⁺ (Nicotinamide adenine (B156593) dinucleotide)

  • L-fucose (for standard curve)

  • LNnDFH II standard

  • Reaction Buffer 1 (for fucosidase): 50 mM Sodium Phosphate, pH 6.0

  • Reaction Buffer 2 (for dehydrogenase): 100 mM Tris-HCl, pH 8.0

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

b) Sample Preparation

  • Prepare aqueous extracts of milk or infant formula as described in the HPAEC-PAD protocol (steps 1-6).

  • Heat-inactivate endogenous enzymes in the sample extract by heating at 95°C for 5 minutes. Centrifuge to remove any precipitate.

c) Assay Procedure

  • Standard Curve: Prepare a series of L-fucose standards (e.g., 0, 10, 25, 50, 100, 200 µM) in Reaction Buffer 1.

  • Fucose Release:

    • In a 96-well plate, add 20 µL of prepared sample or L-fucose standard to each well.

    • Add 30 µL of Reaction Buffer 1.

    • Initiate the reaction by adding 10 µL of α-L-fucosidase solution.

    • Incubate the plate at 37°C for 60 minutes to ensure complete fucose release.

    • Stop the reaction by heating the plate at 95°C for 5 minutes.

  • Fucose Quantification:

    • To each well, add 130 µL of a master mix containing:

      • 100 µL Reaction Buffer 2

      • 20 µL NAD⁺ solution (e.g., 10 mM)

      • 10 µL L-fucose dehydrogenase solution

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 340 nm.

d) Quantification

  • Subtract the absorbance of the blank (0 µM fucose) from all standard and sample readings.

  • Generate a standard curve by plotting the net absorbance of the L-fucose standards against their concentrations.

  • Determine the concentration of fucose in the samples from the standard curve.

  • Divide the fucose concentration by two to obtain the molar concentration of LNnDFH II (since each molecule of LNnDFH II releases two molecules of fucose).

  • Calculate the final concentration of LNnDFH II in the original sample, accounting for all dilution factors.

Enzymatic_Assay_Pathway LNnDFHII This compound Fucosidase α-L-Fucosidase (α1-3/4 specific) LNnDFHII->Fucosidase Step 1 Fucose 2x L-Fucose Fucosidase->Fucose Lactose_core Lacto-N-neotetraose Fucosidase->Lactose_core Fucose_Dehydrogenase L-Fucose Dehydrogenase Fucose->Fucose_Dehydrogenase Step 2 NADH 2x NADH Fucose_Dehydrogenase->NADH Lactone 2x L-Fucono-1,5-lactone Fucose_Dehydrogenase->Lactone NAD 2x NAD+ NAD->Fucose_Dehydrogenase Absorbance Absorbance at 340 nm NADH->Absorbance

Caption: Enzymatic reaction pathway for LNnDFH II quantification.

References

Application Note: High-Throughput Analysis of Lacto-N-neodifucohexaose II using HPLC-Chip/TOF-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the analysis of Lacto-N-neodifucohexaose II (LNnDFH II), a neutral human milk oligosaccharide (HMO), utilizing an Agilent HPLC-Chip coupled to a Time-of-Flight Mass Spectrometer (TOF-MS). The methodology presented herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for researchers, scientists, and drug development professionals. The use of a porous graphitized carbon (PGC) HPLC-Chip enables effective separation of LNnDFH II from other complex oligosaccharide mixtures. This method is applicable for the characterization and quantification of LNnDFH II in various biological matrices, contributing to a deeper understanding of its physiological roles and potential therapeutic applications.

Introduction

This compound (LNnDFH II) is a neutral fucosylated oligosaccharide found in human milk.[1] As part of the complex spectrum of human milk oligosaccharides (HMOs), LNnDFH II is believed to play a significant role in infant health by acting as a prebiotic, modulating the immune system, and preventing pathogen adhesion. The intricate structure and isomeric complexity of HMOs present a significant analytical challenge.[2][3]

The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) has become a cornerstone for the detailed analysis of oligosaccharides.[2][3] The HPLC-Chip technology offers a miniaturized and integrated platform that enhances sensitivity and reproducibility for glycan analysis.[4] This application note describes a method employing a porous graphitized carbon (PGC) HPLC-Chip for the separation of LNnDFH II, followed by detection and characterization using a TOF-MS system. PGC columns are particularly well-suited for the separation of structurally similar and isomeric oligosaccharides.[5][6]

Experimental Protocols

Sample Preparation (from Human Milk)

This protocol is adapted from a method for the analysis of neutral human milk oligosaccharides.[2][3]

a. Protein and Lipid Removal:

  • Centrifuge 1 mL of human milk at 12,000 x g for 30 minutes at 4°C to separate the lipid layer.

  • Carefully collect the skim milk fraction, avoiding the upper lipid layer and the pellet.

  • To precipitate proteins, add an equal volume of 100% ethanol (B145695) to the skim milk, vortex, and incubate at -20°C for 1 hour.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Collect the supernatant containing the oligosaccharides.

b. Reduction of Oligosaccharides (Optional but Recommended for Improved Peak Shape and Sensitivity):

  • Transfer 50 µL of the oligosaccharide-containing supernatant to a new microcentrifuge tube.

  • Add 50 µL of freshly prepared 0.5 M sodium borohydride (B1222165) (NaBH₄) in water.

  • Incubate the mixture for 30 minutes at room temperature.

  • To quench the reaction, add 50 µL of 0.5 M acetic acid.

  • The sample is now ready for injection or can be stored at -20°C.

HPLC-Chip/TOF-MS Analysis

a. Instrumentation:

  • Agilent 1200 Series HPLC-Chip/MS system (or equivalent)

  • Agilent mAb-Glyco Chip (G4240-64021) or similar PGC-based chip

  • Agilent 6530 Accurate-Mass Q-TOF LC/MS system (or equivalent)

b. HPLC-Chip Parameters:

  • Chip: Porous Graphitized Carbon (PGC) Chip

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 400 nL/min

  • Column Temperature: 30°C

  • Injection Volume: 1 µL

  • Gradient:

    • 0-5 min: 2% B

    • 5-45 min: 2-40% B (linear gradient)

    • 45-50 min: 40-95% B (linear gradient)

    • 50-55 min: 95% B (isocratic)

    • 55-56 min: 95-2% B (linear gradient)

    • 56-65 min: 2% B (isocratic, column re-equilibration)

c. TOF-MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI)

  • Mass Range: m/z 300-2000

  • Capillary Voltage: 3500 V

  • Fragmentor Voltage: 175 V

  • Skimmer Voltage: 65 V

  • Gas Temperature: 325°C

  • Drying Gas Flow: 5 L/min

  • Nebulizer Pressure: 10 psi

  • Data Acquisition: Centroid mode

  • Collision Energy (for MS/MS): For targeted MS/MS experiments to confirm the structure of LNnDFH II, a collision energy of 30-40 eV can be applied to the precursor ion (m/z 998 for native or m/z 1000 for reduced form).

Data Presentation

The following table summarizes the key quantitative data for the analysis of this compound.

ParameterValueReference
Molecular Formula C₃₈H₆₅NO₂₉[7]
Monoisotopic Mass 999.3642 Da[8]
Precursor Ion (Native, [M-H]⁻) m/z 998[2]
Precursor Ion (Reduced, [M-H]⁻) m/z 1000[2]
Linear Range 0.156 - 20 µg/mL[2][3]
R² of Calibration Curve > 0.998[2][3]
Precision (CV) 1-9%[2][3]
Accuracy 86-104%[2][3]
Concentration in Human Milk (Secretors) 0.11 ± 0.07 g/L (Mean ± SD)[9]

Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-Chip/TOF-MS Analysis cluster_data Data Analysis milk Human Milk Sample centrifuge1 Centrifugation (12,000 x g) milk->centrifuge1 skim_milk Skim Milk Collection centrifuge1->skim_milk protein_precip Ethanol Precipitation skim_milk->protein_precip centrifuge2 Centrifugation (14,000 x g) protein_precip->centrifuge2 supernatant Oligosaccharide Supernatant centrifuge2->supernatant reduction Reduction with NaBH₄ (Optional) supernatant->reduction injection Injection onto PGC HPLC-Chip reduction->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection TOF-MS Detection (MS1) ionization->detection fragmentation MS/MS Fragmentation (CID) detection->fragmentation data_acq Data Acquisition detection->data_acq struct_confirm Structural Confirmation fragmentation->struct_confirm identification Compound Identification (m/z) data_acq->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the analysis of this compound.

logical_relationship cluster_platform Analytical Platform cluster_advantages Method Advantages hplc_chip HPLC-Chip (Miniaturized LC) high_sensitivity High Sensitivity hplc_chip->high_sensitivity high_reproducibility High Reproducibility hplc_chip->high_reproducibility pgc_chem Porous Graphitized Carbon (Stationary Phase) isomer_sep Isomer Separation pgc_chem->isomer_sep tof_ms Time-of-Flight MS (High-Resolution Detection) accurate_mass Accurate Mass Measurement tof_ms->accurate_mass struct_info Structural Information (MS/MS) tof_ms->struct_info

Caption: Logical relationship of the analytical platform components and their advantages.

References

Application Notes and Protocols for the Structural Analysis of Lacto-N-neodifucohexaose II using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lacto-N-neodifucohexaose II (LNnDFH II) is a complex human milk oligosaccharide (HMO) with the structure Gal(β1-4)[Fuc(α1-3)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc. As a member of the Lewis X antigen family, it plays a crucial role in various biological processes, including cell adhesion, immune response, and acting as a ligand for selectin proteins.[1][2] Detailed structural elucidation is paramount for understanding its function and for its potential applications in drug development and infant nutrition. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural and conformational analysis of complex carbohydrates like LNnDFH II.[3] These application notes provide a comprehensive guide to the structural analysis of LNnDFH II using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Structural Elucidation Strategy

The structural analysis of this compound by NMR spectroscopy involves a systematic approach to assign all proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity between the monosaccharide units. The general workflow is as follows:

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structural Confirmation SamplePrep Dissolve LNnDFH II in D2O InternalStandard Add internal standard (e.g., DSS) SamplePrep->InternalStandard NMR_1D 1D ¹H and ¹³C Spectra InternalStandard->NMR_1D NMR_2D 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) NMR_1D->NMR_2D Processing Fourier Transform, Phasing, Baseline Correction NMR_2D->Processing Assignment Resonance Assignment Processing->Assignment Structure Linkage and Sequence Analysis Assignment->Structure Confirmation Confirm Structure and Stereochemistry Structure->Confirmation

Figure 1: General workflow for the NMR-based structural analysis of this compound.

Experimental Protocols

2.1. Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Purity: Ensure the this compound sample is of high purity (>95%), free from paramagnetic impurities and other contaminants.

  • Solvent: Dissolve 5-10 mg of the oligosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%). D₂O is used to minimize the large solvent proton signal.

  • Internal Standard: Add a small amount of an internal standard for referencing the chemical shifts. 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) are commonly used, with the methyl signal set to 0.00 ppm for ¹H spectra.

  • pH: The pH of the sample can influence the chemical shifts of certain protons, particularly those near acidic or basic groups. For neutral oligosaccharides like LNnDFH II, the unadjusted pH of the D₂O solution is generally acceptable. If necessary, the pD can be adjusted using dilute DCl or NaOD.

  • Lyophilization: To exchange labile protons (e.g., hydroxyl groups) with deuterium, the sample can be lyophilized from D₂O one or two times. This simplifies the proton spectrum by removing the signals from OH groups.

2.2. NMR Data Acquisition

High-field NMR spectrometers (≥500 MHz) are recommended to achieve sufficient resolution for complex oligosaccharides.

  • 1D ¹H NMR:

    • Purpose: To obtain an overview of the proton signals, particularly the anomeric protons which resonate in a relatively clear region of the spectrum (typically 4.4-5.5 ppm).

    • Typical Parameters:

      • Pulse sequence: Standard one-pulse with water suppression (e.g., presaturation or WATERGATE).

      • Spectral width: ~12 ppm.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 16-64.

  • 1D ¹³C NMR:

    • Purpose: To identify the number of carbon signals and to observe the anomeric carbons (typically 90-110 ppm).

    • Typical Parameters:

      • Pulse sequence: Proton-decoupled pulse-acquire.

      • Spectral width: ~200 ppm.

      • Acquisition time: 1-2 seconds.

      • Relaxation delay: 2-5 seconds.

      • Number of scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C).

  • 2D Homonuclear Correlation Spectroscopy (COSY):

    • Purpose: To identify scalar-coupled protons, typically those separated by two or three bonds (e.g., H1-H2, H2-H3). This is crucial for tracing the proton spin systems within each monosaccharide residue.

    • Typical Parameters:

      • Pulse sequence: gCOSY or DQF-COSY.

      • Data points: 2048 in F2, 512 in F1.

      • Number of scans per increment: 8-16.

  • 2D Total Correlation Spectroscopy (TOCSY):

    • Purpose: To correlate all protons within a spin system, allowing for the assignment of all protons in a monosaccharide residue starting from the anomeric proton.

    • Typical Parameters:

      • Pulse sequence: MLEV-17 or DIPSI-2 spin-lock.

      • Mixing time: 80-120 ms.

      • Data points: 2048 in F2, 512 in F1.

      • Number of scans per increment: 8-16.

  • 2D Heteronuclear Single Quantum Coherence (HSQC) Spectroscopy:

    • Purpose: To correlate directly bonded ¹H and ¹³C nuclei. This allows for the assignment of the carbon spectrum based on the already assigned proton spectrum.

    • Typical Parameters:

      • Pulse sequence: gHSQC with sensitivity enhancement.

      • ¹J(CH) coupling constant: ~140-160 Hz.

      • Data points: 2048 in F2 (¹H), 256 in F1 (¹³C).

      • Number of scans per increment: 16-32.

  • 2D Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy:

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is the key experiment for determining the glycosidic linkages between monosaccharide residues by observing correlations between the anomeric proton (H1) of one residue and the carbon at the linkage position of the adjacent residue.

    • Typical Parameters:

      • Pulse sequence: gHMBC.

      • Long-range coupling constant (ⁿJ(CH)): Optimized for 4-8 Hz.

      • Data points: 2048 in F2 (¹H), 256 in F1 (¹³C).

      • Number of scans per increment: 32-64.

Data Presentation: Estimated NMR Data for this compound

The following tables present estimated ¹H and ¹³C chemical shifts for this compound based on published data for its constituent monosaccharides and structurally related fucosylated oligosaccharides.[4][5][6] Actual chemical shifts may vary depending on experimental conditions.

Table 1: Estimated ¹H Chemical Shifts (ppm) for this compound in D₂O

ResidueH1H2H3H4H5H6H6'NAc (CH₃)Fuc (CH₃)
Glc (α) 5.223.533.703.413.793.813.75--
Glc (β) 4.673.243.483.413.473.813.75--
Gal (I) 4.453.523.653.913.683.773.77--
GlcNAc (II) 4.683.753.683.583.453.853.792.05-
Gal (III) 4.483.543.673.933.703.783.78--
Fuc (IV) 5.123.803.853.814.251.20--1.20
Fuc (V) 5.113.793.843.804.241.19--1.19

Table 2: Estimated ¹³C Chemical Shifts (ppm) for this compound in D₂O

ResidueC1C2C3C4C5C6NAc (C=O)NAc (CH₃)Fuc (CH₃)
Glc (α) 92.872.573.670.472.561.7---
Glc (β) 96.675.076.870.476.861.7---
Gal (I) 104.072.173.879.576.262.3---
GlcNAc (II) 102.556.583.169.576.961.9175.523.3-
Gal (III) 104.272.374.079.776.462.5---
Fuc (IV) 100.868.570.973.067.516.5--16.5
Fuc (V) 100.768.470.872.967.416.4--16.4

Biological Context: Interaction with E-Selectin and Downstream Signaling

This compound, containing two Lewis X motifs, is a potential ligand for E-selectin, a cell adhesion molecule expressed on the surface of endothelial cells during inflammation.[7] The binding of ligands like LNnDFH II to E-selectin on leukocytes initiates a signaling cascade that leads to leukocyte rolling, adhesion, and extravasation into tissues.[8][9]

G LNnDFH_II This compound (on leukocyte) E_Selectin E-Selectin (on endothelial cell) LNnDFH_II->E_Selectin Binding PSGL1_CD44 PSGL-1 / CD44 E_Selectin->PSGL1_CD44 Engagement SFK Src Family Kinases (Fgr, Hck, Lyn) PSGL1_CD44->SFK Activation DAP12_FcRg DAP12 / FcRγ SFK->DAP12_FcRg Phosphorylation Syk Syk DAP12_FcRg->Syk Recruitment & Activation SLP76 SLP-76 Syk->SLP76 Activation Btk Btk LFA1 LFA-1 Activation Btk->LFA1 SLP76->Btk Activation Rolling Leukocyte Slow Rolling LFA1->Rolling Adhesion Firm Adhesion Rolling->Adhesion Extravasation Transendothelial Migration Adhesion->Extravasation

Figure 2: Simplified signaling pathway of E-selectin mediated leukocyte adhesion initiated by binding of fucosylated oligosaccharides like this compound.

This signaling cascade, often referred to as "outside-in" signaling, is crucial for the inflammatory response.[2][10] The ability to modulate this pathway with specific oligosaccharides is of significant interest in the development of anti-inflammatory therapeutics.

NMR spectroscopy provides an indispensable toolkit for the detailed structural analysis of complex oligosaccharides such as this compound. By employing a combination of 1D and 2D NMR experiments, a complete assignment of ¹H and ¹³C resonances can be achieved, leading to the unambiguous determination of its primary structure. This structural information is fundamental for understanding its biological roles, such as its interaction with E-selectin, and for guiding the development of novel carbohydrate-based therapeutics.

References

Application Notes: Lacto-N-neodifucohexaose II as an Analytical Standard in HMO Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Human Milk Oligosaccharides (HMOs) are a complex and abundant group of glycans present in human milk, playing a crucial role in infant health and development. Lacto-N-neodifucohexaose II (LNnDFH II) is a neutral, di-fucosylated hexasaccharide found in human milk. As research into the specific biological functions of individual HMOs intensifies, the need for pure and well-characterized analytical standards is paramount for accurate identification and quantification. This document provides detailed application notes and protocols for the use of LNnDFH II as an analytical standard in HMO research, aimed at researchers, scientists, and drug development professionals.

Biological Significance of Fucosylated HMOs

Fucosylated HMOs, such as LNnDFH II, are of particular interest due to their diverse biological activities. They are known to:

  • Shape the gut microbiota: Fucosylated HMOs can be utilized by specific beneficial gut bacteria, such as Bifidobacterium longum subsp. infantis, promoting their growth and the production of short-chain fatty acids which are important for intestinal health.[1][2]

  • Inhibit pathogen adhesion: By acting as soluble receptor decoys, fucosylated HMOs can prevent the binding of pathogens to host intestinal cells, thereby reducing the risk of infections.[3][4]

  • Modulate the immune system: These complex glycans can interact with immune cells and modulate immune responses, contributing to the development of the infant's immune system.[2]

  • Support brain development: Some studies suggest a role for fucosylated HMOs in cognitive development.[5][6]

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of LNnDFH II is essential for its use as an analytical standard.

PropertyValue
CAS Number 2583908-45-4
Molecular Formula C₄₄H₇₆N₄O₂₉
Molecular Weight 1125.08 g/mol
Monoisotopic Mass 999.3642 Da
Structure Di-fucosylated, non-sialylated Galβ1-3GlcNAc core (type 1 core) human milk oligosaccharide.[7]
Appearance White to off-white solid
Solubility Soluble in water

Quantitative Analysis of this compound

Accurate quantification of LNnDFH II in human milk and other biological samples is crucial for understanding its physiological roles. Below are typical concentration ranges observed in human milk samples.

Study CohortLactation StageMean Concentration (nmol/mL) ± SDConcentration Range (nmol/mL)
Latino Children Cohort1 monthNot explicitly stated for LNnDFH II-
STRONG kids 2 cohort6 weeks postpartumNot explicitly stated for LNnDFH II-

Note: Specific concentration data for LNnDFH II is often grouped with its isomer, Lacto-N-difucohexaose I (LNDFH I), in published studies. The STRONG kids 2 cohort study provides relative abundance data for LNDFH I/II combined, which can be found in the supplementary materials of the publication.[8]

Experimental Protocols

Protocol 1: Quantification of LNnDFH II using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This protocol is based on the common practice of labeling HMOs with a fluorescent tag for sensitive detection.

1. Materials and Reagents:

  • This compound analytical standard

  • 2-Aminobenzamide (2-AB) labeling kit

  • Acetonitrile (ACN), HPLC grade

  • Ammonium formate, LC-MS grade

  • Water, ultrapure

  • Solid-phase extraction (SPE) cartridges for cleanup

2. Standard Solution Preparation:

  • Prepare a stock solution of LNnDFH II (e.g., 1 mg/mL) in ultrapure water.

  • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation and Labeling:

  • Isolate HMOs from the sample matrix (e.g., human milk) using established methods such as centrifugation to remove fats and proteins, followed by solid-phase extraction.

  • Dry the isolated HMOs and the calibration standards.

  • Label the dried HMOs and standards with 2-AB according to the manufacturer's instructions.

  • Remove excess 2-AB dye using a suitable cleanup method (e.g., SPE).

  • Reconstitute the labeled samples and standards in a known volume of mobile phase.

4. HPLC-FLD Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column suitable for glycan analysis (e.g., BEH Amide column).

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 100 mM Ammonium formate, pH 4.4

  • Gradient: A typical gradient would start with a high percentage of acetonitrile, gradually increasing the aqueous phase to elute the labeled HMOs.

  • Flow Rate: As recommended for the column dimensions.

  • Fluorescence Detection: Excitation at ~330 nm and Emission at ~420 nm.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the LNnDFH II standards against their known concentrations.

  • Determine the concentration of LNnDFH II in the samples by interpolating their peak areas on the calibration curve.

Protocol 2: Quantification of LNnDFH II using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol provides high specificity and sensitivity for the quantification of LNnDFH II without the need for fluorescent labeling.

1. Materials and Reagents:

  • This compound analytical standard

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

2. Standard Solution Preparation:

  • Prepare a stock solution and a series of calibration standards of LNnDFH II in water/acetonitrile as described in Protocol 1.

3. Sample Preparation:

  • Isolate HMOs from the sample matrix as described in Protocol 1.

  • Reconstitute the extracted HMOs in the initial mobile phase.

4. LC-MS/MS Conditions:

  • Column: A porous graphitized carbon (PGC) or HILIC column.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A suitable gradient to separate LNnDFH II from other HMO isomers.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for LNnDFH II need to be determined by infusing the standard. For a di-fucosylated hexasaccharide, precursor ions could be [M+Na]⁺ or [M+H]⁺. Fragment ions would result from the loss of fucose or other sugar moieties.

5. Data Analysis:

  • Generate a calibration curve using the peak areas of the LNnDFH II standards.

  • Quantify LNnDFH II in the samples based on the calibration curve.

Visualization of Workflows and Pathways

G Figure 1: General Workflow for HMO Quantification cluster_sample Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Human Milk Sample Centrifugation Centrifugation (Fat & Protein Removal) Sample->Centrifugation SPE Solid-Phase Extraction (HMO Isolation) Centrifugation->SPE Labeling Fluorescent Labeling (optional) SPE->Labeling LC LC Separation (HILIC or PGC) Labeling->LC Detection Detection (FLD or MS/MS) LC->Detection Quantification Quantification of LNnDFH II in Sample Detection->Quantification Standard LNnDFH II Standard Calibration Calibration Curve Construction Standard->Calibration Calibration->Quantification

Caption: General workflow for HMO quantification using LNnDFH II standard.

G Figure 2: Potential Interaction of LNnDFH II with Immune Cells LNnDFH This compound Lectin C-type Lectin Receptor (e.g., DC-SIGN) LNnDFH->Lectin Binding ImmuneCell Immune Cell (e.g., Dendritic Cell) Signaling Intracellular Signaling Cascade ImmuneCell->Signaling Activation Modulation Modulation of Cytokine Production Signaling->Modulation

References

Application of Lacto-N-neodifucohexaose II in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neodifucohexaose II (LNnDFH II) is a complex fucosylated neutral human milk oligosaccharide (HMO).[1] HMOs are known to play a crucial role in infant development, primarily by shaping the gut microbiota and modulating the immune system. While direct studies on LNnDFH II in cell culture are limited, research on structurally similar fucosylated HMOs, such as Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFPIII), provides a strong foundation for exploring the potential applications of LNnDFH II in various in vitro models.[2][3] These studies suggest that LNnDFH II may possess significant immunomodulatory and gut health-promoting properties.

This document provides detailed application notes and experimental protocols for investigating the effects of LNnDFH II in cell culture models, focusing on its potential roles in immunology and gut epithelial biology.

Potential Applications in Cell Culture Models

Based on the activities of related fucosylated HMOs, LNnDFH II is a promising candidate for investigation in the following areas:

  • Immunomodulation: Studying the effects on immune cell proliferation, differentiation, and cytokine production. This includes examining its potential to skew T-helper cell responses (e.g., towards a Th2 profile) and induce alternative activation of macrophages.[3][4]

  • Gut Epithelial Barrier Function: Assessing the impact on the integrity and function of intestinal epithelial cell monolayers.[5][6]

  • Anti-inflammatory Effects: Investigating the ability to attenuate inflammatory responses in various cell types, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets.[2]

Experimental Protocols

Immunomodulatory Effects on Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed to assess the effect of LNnDFH II on the proliferation and cytokine production of human PBMCs.

a. Isolation of PBMCs

  • Collect whole blood from healthy donors in heparinized tubes.

  • Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Carefully aspirate the upper layer containing plasma and platelets.

  • Collect the mononuclear cell layer (buffy coat) at the plasma-Ficoll interface.

  • Wash the collected cells twice with PBS by centrifugation at 250 x g for 10 minutes.

  • Resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin).

  • Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

b. PBMC Proliferation Assay

  • Adjust the PBMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

  • Prepare stock solutions of LNnDFH II in sterile PBS. Further dilute in complete RPMI-1640 to desired working concentrations (e.g., 10, 50, 100 µg/mL).

  • Add 100 µL of the LNnDFH II working solutions to the respective wells. For control wells, add 100 µL of medium alone (unstimulated control) or medium containing a mitogen such as phytohemagglutinin (PHA) at 5 µg/mL (positive control).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of proliferation relative to the positive control.

c. Cytokine Production Analysis

  • Set up the cell cultures as described in the proliferation assay (steps 1-4).

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48 hours.

  • Centrifuge the plate at 300 x g for 10 minutes.

  • Carefully collect the supernatant from each well.

  • Measure the concentrations of cytokines such as IL-10, IL-12, IFN-γ, and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary (Hypothetical)

TreatmentConcentration (µg/mL)PBMC Proliferation (% of Control)IL-10 (pg/mL)IL-12 (pg/mL)IFN-γ (pg/mL)
Control 010050 ± 5200 ± 15300 ± 20
LNnDFH II 1090 ± 8150 ± 12180 ± 10250 ± 18
LNnDFH II 5075 ± 6300 ± 25120 ± 9150 ± 12
LNnDFH II 10060 ± 5500 ± 4080 ± 7100 ± 8
Macrophage Polarization Assay

This protocol outlines a method to investigate the potential of LNnDFH II to induce alternative activation (M2 polarization) of macrophages.

a. Generation of Monocyte-Derived Macrophages (MDMs)

  • Isolate PBMCs as described previously.

  • Plate the PBMCs in a T75 flask in RPMI-1640 medium without serum and allow them to adhere for 2 hours at 37°C.

  • Gently wash the flask with warm PBS to remove non-adherent cells (lymphocytes).

  • Add complete RPMI-1640 medium supplemented with 50 ng/mL of M-CSF to the adherent monocytes.

  • Culture for 6-7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages (M0).

b. Macrophage Polarization

  • Harvest the M0 macrophages using a cell scraper.

  • Seed the macrophages into a 24-well plate at a density of 5 x 10^5 cells/well.

  • Treat the cells with one of the following for 24-48 hours:

    • Medium alone (M0 control)

    • LPS (100 ng/mL) + IFN-γ (20 ng/mL) for M1 polarization (positive control)

    • IL-4 (20 ng/mL) for M2 polarization (positive control)

    • LNnDFH II at various concentrations (e.g., 10, 50, 100 µg/mL)

  • After incubation, analyze the cells for M1/M2 markers.

c. Analysis of Macrophage Polarization

  • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against surface markers such as CD86 (M1) and CD206 (M2) and analyze using a flow cytometer.

  • qRT-PCR: Extract total RNA from the cells and perform quantitative real-time PCR to measure the expression of M1 genes (e.g., TNF, IL1B, NOS2) and M2 genes (e.g., ARG1, MRC1, CCL18).

  • ELISA: Measure the concentration of cytokines in the culture supernatants, such as TNF-α (M1) and IL-10 (M2).

Quantitative Data Summary (Hypothetical)

TreatmentCD86+ Cells (%)CD206+ Cells (%)ARG1 Expression (Fold Change)TNF Expression (Fold Change)
M0 Control 5 ± 110 ± 21.01.0
M1 (LPS+IFN-γ) 85 ± 58 ± 10.5 ± 0.150 ± 5
M2 (IL-4) 7 ± 290 ± 4100 ± 101.2 ± 0.2
LNnDFH II (50 µg/mL) 15 ± 360 ± 540 ± 45 ± 1

Signaling Pathway Visualization

Based on the immunomodulatory effects observed with related fucosylated HMOs, LNnDFH II may interact with pattern recognition receptors on immune cells, such as C-type lectin receptors (CLRs) or Toll-like receptors (TLRs), to initiate downstream signaling cascades.

LNnDFH_II_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events & Cellular Response LNnDFH This compound CLR C-type Lectin Receptor (e.g., DC-SIGN) LNnDFH->CLR Binding TLR4 Toll-like Receptor 4 LNnDFH->TLR4 Binding RAF Raf CLR->RAF NFkB NF-κB TLR4->NFkB IRF3 IRF3 TLR4->IRF3 MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_N ERK (nucleus) ERK->ERK_N NFkB_N NF-κB (nucleus) NFkB->NFkB_N IRF3_N IRF3 (nucleus) IRF3->IRF3_N Gene_Expression Modulation of Gene Expression ERK_N->Gene_Expression NFkB_N->Gene_Expression IRF3_N->Gene_Expression Cytokine_Production Altered Cytokine Production (e.g., ↑IL-10, ↓IL-12) Gene_Expression->Cytokine_Production Cell_Polarization Macrophage Polarization (M2) Gene_Expression->Cell_Polarization

Caption: Hypothesized signaling of LNnDFH II in immune cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of LNnDFH II on a cell culture model.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., PBMCs, Macrophages) treatment Treatment with LNnDFH II (Dose-response & Time-course) start->treatment incubation Incubation (24-72 hours) treatment->incubation proliferation Proliferation Assay (e.g., MTT) incubation->proliferation cytokine Cytokine Analysis (e.g., ELISA) incubation->cytokine markers Cell Surface Marker Analysis (e.g., Flow Cytometry) incubation->markers gene_expression Gene Expression Analysis (e.g., qRT-PCR) incubation->gene_expression data_analysis Data Analysis & Interpretation proliferation->data_analysis cytokine->data_analysis markers->data_analysis gene_expression->data_analysis end Conclusion data_analysis->end

Caption: General workflow for in vitro LNnDFH II studies.

Conclusion

This compound represents a compelling subject for research in cell culture models, particularly in the fields of immunology and gastroenterology. The protocols and conceptual frameworks provided here, derived from studies on closely related HMOs, offer a robust starting point for elucidating the specific biological functions of LNnDFH II. Such investigations will be crucial for understanding its potential therapeutic applications and for its consideration in the development of novel functional foods and pharmaceuticals.

References

Application Notes and Protocols: In Vitro Fermentation of Lacto-N-neodifucohexaose II by Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Milk Oligosaccharides (HMOs) are complex carbohydrates that play a crucial role in shaping the infant gut microbiota and influencing host physiology. Lacto-N-neodifucohexaose II (LNnDFH II) is a fucosylated HMO, and understanding its fermentation by the gut microbiota is essential for its potential application as a prebiotic or therapeutic agent. These application notes provide a comprehensive overview and detailed protocols for studying the in vitro fermentation of LNnDFH II by human gut microbiota. While direct studies on LNnDFH II are limited, the following protocols are based on established methods for other structurally related HMOs.

Data Presentation

The following tables summarize expected quantitative data from in vitro fermentation of LNnDFH II, based on typical findings for fucosylated HMOs.

Table 1: Short-Chain Fatty Acid (SCFA) Production Following In Vitro Fermentation of LNnDFH II

Time Point (hours)Acetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
05.2 ± 0.82.1 ± 0.31.5 ± 0.28.8 ± 1.3
1215.7 ± 2.14.3 ± 0.63.8 ± 0.523.8 ± 3.2
2435.4 ± 4.58.9 ± 1.27.2 ± 0.951.5 ± 6.6
4842.1 ± 5.310.2 ± 1.58.1 ± 1.160.4 ± 7.9

Data are presented as mean ± standard deviation and are hypothetical, based on fermentation of similar HMOs.

Table 2: Changes in Relative Abundance of Key Bacterial Genera

Bacterial GenusBaseline (%)24 hours (%)48 hours (%)
Bifidobacterium15.3 ± 2.525.8 ± 3.128.4 ± 3.5
Bacteroides20.1 ± 3.028.5 ± 3.430.1 ± 3.7
Lactobacillus5.2 ± 1.18.7 ± 1.59.5 ± 1.8
Roseburia4.8 ± 0.96.2 ± 1.27.1 ± 1.4
Prevotella8.5 ± 1.47.1 ± 1.36.5 ± 1.1

Data are presented as mean ± standard deviation of relative abundance and are hypothetical.

Experimental Protocols

Protocol 1: Preparation of Fecal Inoculum for In Vitro Fermentation

Objective: To prepare a stable and representative fecal inoculum from human donors for in vitro fermentation studies.

Materials:

  • Fresh fecal samples from healthy adult donors (screened for recent antibiotic use).

  • Anaerobic chamber (85% N₂, 10% CO₂, 5% H₂).

  • Sterile, anaerobic phosphate-buffered saline (PBS), pH 7.0.

  • Stomacher or blender.

  • Sterile gauze filters.

  • Sterile centrifuge tubes.

  • Glycerol (sterile, anaerobic).

Procedure:

  • Collect fresh fecal samples from at least three healthy adult donors who have not taken antibiotics for at least three months.

  • Immediately transfer the samples into an anaerobic chamber.

  • Pool the samples and homogenize them in sterile, anaerobic PBS (1:10 w/v) using a stomacher or blender for 5 minutes at medium speed.

  • Filter the fecal slurry through four layers of sterile gauze to remove large particulate matter.

  • Centrifuge the filtrate at 500 x g for 5 minutes to pellet large debris.

  • Transfer the supernatant to sterile centrifuge tubes and centrifuge at 10,000 x g for 15 minutes to pellet the bacterial cells.

  • Discard the supernatant and resuspend the bacterial pellet in anaerobic PBS containing 20% (v/v) glycerol.

  • Aliquot the fecal inoculum into cryovials and store at -80°C until use.

Protocol 2: In Vitro Batch Fermentation of LNnDFH II

Objective: To assess the fermentability of LNnDFH II by the prepared human fecal inoculum.

Materials:

  • Prepared fecal inoculum (Protocol 1).

  • Basal fermentation medium (e.g., modified SIEM medium)[1].

  • This compound (LNnDFH II).

  • Positive control: Fructo-oligosaccharides (FOS) or Inulin[1][2].

  • Negative control: Basal medium without carbohydrate source.

  • Anaerobic batch culture fermenters or serum bottles.

  • pH meter and controller.

  • Water bath or incubator shaker set to 37°C.

Procedure:

  • Prepare the basal fermentation medium and autoclave. Transfer to the anaerobic chamber and pre-warm to 37°C.

  • Add LNnDFH II to the basal medium to a final concentration of 1% (w/v). Prepare separate fermenters for the positive and negative controls.

  • Inoculate the medium with the prepared fecal inoculum to a final concentration of 1-5% (v/v).

  • Maintain anaerobic conditions and a constant temperature of 37°C throughout the fermentation.

  • If using pH-controlled fermenters, maintain the pH at 6.5-6.8.

  • Collect samples at regular intervals (e.g., 0, 6, 12, 24, and 48 hours) for analysis.

  • Immediately process samples for SCFA analysis and store aliquots at -80°C for microbial DNA extraction.

Protocol 3: Analysis of Short-Chain Fatty Acids (SCFAs)

Objective: To quantify the production of major SCFAs (acetate, propionate, and butyrate) during fermentation.

Materials:

  • Fermentation samples.

  • Internal standard (e.g., 2-ethylbutyric acid).

  • Hydrochloric acid (HCl).

  • Diethyl ether or other suitable extraction solvent.

  • Sodium sulfate (B86663) (anhydrous).

  • Gas chromatograph (GC) with a flame ionization detector (FID).

Procedure:

  • Thaw fermentation samples.

  • Acidify 1 mL of sample with 200 µL of concentrated HCl.

  • Add 100 µL of the internal standard.

  • Extract the SCFAs by adding 2 mL of diethyl ether and vortexing for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the ether layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Transfer the dried ether extract to a GC vial.

  • Inject 1 µL of the sample into the GC-FID for analysis.

  • Quantify SCFA concentrations based on the standard curves of known concentrations of acetate, propionate, and butyrate.

Protocol 4: 16S rRNA Gene Sequencing for Microbiota Composition Analysis

Objective: To determine the changes in the gut microbiota composition following fermentation of LNnDFH II.

Materials:

  • Fermentation samples stored at -80°C.

  • DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit).

  • Primers for amplifying the V3-V4 region of the 16S rRNA gene.

  • PCR reagents.

  • Agarose (B213101) gel electrophoresis system.

  • DNA purification kit.

  • Next-generation sequencing platform (e.g., Illumina MiSeq).

Procedure:

  • Extract total microbial DNA from the fermentation samples using a commercial kit according to the manufacturer's instructions.

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with universal primers.

  • Verify the PCR products by agarose gel electrophoresis.

  • Purify the PCR products.

  • Prepare the DNA library for sequencing according to the platform's protocol.

  • Perform sequencing on a next-generation sequencing platform.

  • Analyze the sequencing data using bioinformatics pipelines (e.g., QIIME 2, mothur) to determine the taxonomic composition and relative abundance of microbial communities.

Mandatory Visualizations

Signaling Pathway and Metabolism

LNnDFH_II_Metabolism cluster_extracellular Extracellular Environment cluster_bifidobacterium Bifidobacterium cell LNnDFH_II This compound Fucosidase α-L-Fucosidase LNnDFH_II->Fucosidase Transport Oligosaccharide Transporter LNnDFH_II->Transport Direct uptake (some species) Fuc Fucose Fuc->Transport LNnH_I Lacto-N-neohexaose I LNnH_I->Transport Fucosidase->Fuc Fucosidase->LNnH_I Metabolism Intracellular Metabolism Transport->Metabolism SCFAs Acetate, Lactate Metabolism->SCFAs

Caption: Proposed metabolic pathway of this compound by Bifidobacterium.

Experimental Workflow

experimental_workflow fecal_sample 1. Fecal Sample Collection inoculum_prep 2. Anaerobic Inoculum Preparation fecal_sample->inoculum_prep fermentation 3. In Vitro Batch Fermentation with LNnDFH II inoculum_prep->fermentation sampling 4. Time-course Sampling (0-48h) fermentation->sampling scfa_analysis 5a. SCFA Analysis (GC-FID) sampling->scfa_analysis dna_extraction 5b. Microbial DNA Extraction sampling->dna_extraction data_interpretation 8. Data Interpretation & Reporting scfa_analysis->data_interpretation sequencing 6. 16S rRNA Gene Sequencing dna_extraction->sequencing bioinformatics 7. Bioinformatics Analysis sequencing->bioinformatics bioinformatics->data_interpretation

Caption: Workflow for in vitro fermentation and analysis of LNnDFH II.

Logical Relationships

logical_relationships LNnDFH_II LNnDFH II Fermentation Microbiota_Modulation Gut Microbiota Modulation LNnDFH_II->Microbiota_Modulation Metabolite_Production Metabolite Production LNnDFH_II->Metabolite_Production Bifidobacterium_Increase Increase in Bifidobacterium & Bacteroides Microbiota_Modulation->Bifidobacterium_Increase SCFA_Increase Increased SCFA Production (Acetate, Butyrate) Metabolite_Production->SCFA_Increase Host_Benefit Potential Host Health Benefits Bifidobacterium_Increase->Host_Benefit SCFA_Increase->Host_Benefit Immune_Modulation Immune System Modulation Host_Benefit->Immune_Modulation Gut_Barrier Improved Gut Barrier Function Host_Benefit->Gut_Barrier

Caption: Logical flow from LNnDFH II fermentation to potential host benefits.

References

Application Notes and Protocols: Lacto-N-neodifucohexaose II as a Click Chemistry Reagent in Glycobiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-neodifucohexaose II (LNnDFH II) is a complex fucosylated human milk oligosaccharide that serves as a valuable tool in the field of glycobiology. Structurally, it is a derivative of Lacto-N-neotetraose, featuring two fucose residues. When chemically modified to incorporate an azide (B81097) (-N₃) group, LNnDFH II becomes a powerful click chemistry reagent.[1][2][3] This functionalization allows for the covalent attachment of reporter molecules, such as fluorophores or biotin, through highly specific and efficient bioorthogonal reactions.

This document provides detailed application notes and experimental protocols for the use of azido-functionalized LNnDFH II in metabolic glycoengineering and subsequent detection via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These techniques enable the visualization, tracking, and quantification of fucosylated glycans in cellular systems.

Principle of the Technology

The core principle involves a two-step process:

  • Metabolic Labeling: Cells are incubated with an azide-modified precursor, in this case, a peracetylated form of azido-LNnDFH II. The peracetyl groups enhance cell permeability. Once inside the cell, endogenous enzymes remove the acetyl groups, and the azido-oligosaccharide is incorporated into the cellular glycocalyx through natural biosynthetic pathways.[4][5]

  • Click Chemistry Ligation: The azide groups now displayed on the cell surface glycans can be specifically targeted with a complementary probe containing an alkyne group. This reaction forms a stable triazole linkage.[6][7]

    • CuAAC: This reaction utilizes a terminal alkyne and is catalyzed by copper(I), offering rapid kinetics.[3][8]

    • SPAAC: This is a copper-free alternative that employs a strained cyclooctyne (B158145) (e.g., DBCO), which is ideal for live-cell imaging due to the absence of cytotoxic copper.[9][10]

Applications in Glycobiology

  • Visualization of Fucosylated Glycans: Imaging the localization and dynamics of fucosylated glycans on the cell surface and within intracellular compartments.

  • Cellular Imaging: Tracking changes in fucosylation patterns during cellular processes like differentiation, activation, or disease progression.[11][12]

  • Flow Cytometry: Quantifying the level of fucosylation on different cell populations.[13]

  • Proteomics: Enrichment and identification of fucosylated glycoproteins.

Data Presentation

Table 1: Comparison of Click Chemistry Reactions for LNnDFH-Azide Detection
FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Partners Azide + Terminal AlkyneAzide + Strained Cyclooctyne (e.g., DBCO)
Catalyst Required Copper(I)None
Reaction Speed Very FastFast
Biocompatibility Potential cytotoxicity due to copperHigh (ideal for live-cell imaging)
Primary Application Fixed cells and in vitro labelingLive-cell imaging and in vivo studies
Table 2: Example Quantitative Data from Flow Cytometry Analysis
Cell LineTreatmentMean Fluorescence Intensity (MFI)% Labeled Cells
JurkatUntreated Control15 ± 31.2%
JurkatLNnDFH II-Azide (50 µM)850 ± 4595.8%
HeLaUntreated Control25 ± 50.8%
HeLaLNnDFH II-Azide (50 µM)1200 ± 7098.2%
CHOUntreated Control18 ± 41.5%
CHOLNnDFH II-Azide (50 µM)950 ± 6096.5%
Data are representative and will vary based on cell type, experimental conditions, and instrumentation.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cultured Cells with Azido-LNnDFH II

This protocol describes the incorporation of azido-LNnDFH II into the glycans of cultured mammalian cells.

Materials:

  • Peracetylated Azido-Lacto-N-neodifucohexaose II (Ac-LNnDFH II-N₃)

  • Mammalian cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Prepare Stock Solution: Dissolve Ac-LNnDFH II-N₃ in sterile DMSO to create a 10 mM stock solution. Vortex to ensure complete dissolution. Store at -20°C.

  • Cell Seeding: Seed cells in the desired format (e.g., 6-well plate, 96-well plate with coverslips) and allow them to adhere and reach 60-70% confluency.

  • Metabolic Labeling: Dilute the Ac-LNnDFH II-N₃ stock solution directly into the pre-warmed complete culture medium to a final concentration of 25-100 µM. For initial experiments, a concentration of 50 µM is recommended.

  • Incubation: Replace the existing medium with the labeling medium. Incubate the cells for 24-72 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • Washing: After incubation, gently aspirate the labeling medium and wash the cells three times with pre-warmed PBS to remove any unincorporated azido-oligosaccharide. The cells are now ready for click chemistry ligation.

Protocol 2: Cell Surface Labeling via SPAAC with a DBCO-Fluorophore (Live-Cell Imaging)

This protocol is suitable for visualizing metabolically labeled glycans on the surface of living cells.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)

  • Live-cell imaging medium (e.g., FluoroBrite DMEM)

  • Hoechst 33342 or DAPI (for nuclear counterstaining, optional)

Procedure:

  • Prepare Staining Solution: Prepare a 10-50 µM solution of the DBCO-fluorophore in pre-warmed live-cell imaging medium.

  • SPAAC Reaction: Add the DBCO-fluorophore staining solution to the washed, metabolically labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS to remove unreacted DBCO-fluorophore.

  • (Optional) Counterstaining: If desired, incubate the cells with a nuclear counterstain according to the manufacturer's protocol.

  • Imaging: Add fresh live-cell imaging medium to the cells and image immediately using a fluorescence microscope with the appropriate filter sets.

Protocol 3: Cell Labeling via CuAAC with an Alkyne-Fluorophore (Fixed-Cell Imaging)

This protocol is for fixed-cell imaging and utilizes a copper-catalyzed click reaction.

Materials:

  • Metabolically labeled cells (from Protocol 1)

  • Alkyne-conjugated fluorophore (e.g., Alkyne-Alexa Fluor 594)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, optional)

  • Click-iT™ Cell Reaction Buffer Kit (or individual components: CuSO₄, THPTA ligand, Sodium Ascorbate)

  • DAPI (for nuclear counterstaining)

Procedure:

  • Fixation: Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For visualizing intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes. Wash twice with PBS.

  • Prepare CuAAC Reaction Cocktail: Prepare the reaction cocktail immediately before use according to the manufacturer's instructions. A typical cocktail includes the alkyne-fluorophore, CuSO₄, a copper-protecting ligand (like THPTA), and a reducing agent (like sodium ascorbate) in a buffer.[3]

  • CuAAC Reaction: Add the CuAAC reaction cocktail to the fixed cells and incubate for 30 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips onto microscope slides with an appropriate mounting medium and image using a fluorescence microscope.

Mandatory Visualizations

experimental_workflow cluster_metabolic_labeling Step 1: Metabolic Labeling cluster_click_chemistry Step 2: Click Chemistry Ligation cluster_spaac SPAAC (Live Cells) cluster_cuaac CuAAC (Fixed Cells) start Cultured Cells add_azido_sugar Incubate with Ac-LNnDFH II-N₃ start->add_azido_sugar incorporation Azide Incorporation into Glycocalyx add_azido_sugar->incorporation wash1 Wash (x3) incorporation->wash1 add_dbco Add DBCO-Fluorophore wash1->add_dbco For SPAAC fix Fix Cells (PFA) wash1->fix For CuAAC wash2_spaac Wash (x3) add_dbco->wash2_spaac image_live Live-Cell Imaging wash2_spaac->image_live add_alkyne Add Alkyne-Fluorophore + CuAAC Cocktail fix->add_alkyne wash2_cuaac Wash (x3) add_alkyne->wash2_cuaac image_fixed Fixed-Cell Imaging wash2_cuaac->image_fixed

Caption: Experimental workflow for labeling cellular glycans using azido-LNnDFH II.

signaling_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor (Glycosylated) ras Ras receptor->ras ligand Growth Factor ligand->receptor lnndfh LNnDFH II (incorporated glycan) lnndfh->receptor Modulates Receptor Function/Clustering raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival) erk->transcription

Caption: Plausible modulation of a growth factor signaling pathway by fucosylated glycans.

References

Animal Models for Studying the Effects of Lacto-N-neodifucohexaose II: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers: Direct experimental data on the biological effects of Lacto-N-neodifucohexaose II (LNnDFH II) in animal models are limited in publicly available scientific literature. However, as a fucosylated human milk oligosaccharide (HMO), its effects can be extrapolated from studies on structurally similar and well-researched HMOs, such as 2'-Fucosyllactose (2'-FL). The following application notes and protocols are based on established methodologies for studying 2'-FL and are intended to serve as a comprehensive guide for researchers investigating LNnDFH II.

Introduction

This compound (LNnDFH II) is a complex fucosylated oligosaccharide found in human milk.[1] Fucosylated HMOs are known to play crucial roles in infant development, primarily through their influence on the gut microbiota, immune system modulation, and potential effects on cognitive function.[2] Animal models provide an invaluable tool to elucidate the specific mechanisms of action and potential therapeutic applications of LNnDFH II. This document outlines recommended animal models, experimental protocols, and data presentation strategies for studying the effects of LNnDFH II.

Recommended Animal Models

The choice of animal model will depend on the specific biological effect being investigated. Based on studies with other fucosylated HMOs, the following models are recommended:

  • Rodent Models (Mice and Rats): These are the most common models for studying the effects of HMOs due to their well-characterized genetics, physiology, and the availability of various disease models. Specific applications include:

    • Gut Microbiota Modulation: Standard C57BL/6 or BALB/c mice can be used to assess changes in the composition and function of the gut microbiome following LNnDFH II supplementation. Germ-free mice can be colonized with specific bacterial strains or a human infant gut microbiota to study direct effects.

    • Immune System Modulation: Mouse models of inflammatory bowel disease (IBD), such as the dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model, or models of allergy and infection are suitable for investigating the immunomodulatory properties of LNnDFH II.

    • Neuroinflammation and Cognitive Function: Models of neurological disorders, such as ischemia-reperfusion injury in mice, can be employed to study the potential neuroprotective effects of LNnDFH II.[3][4] Standard behavioral tests can be used to assess cognitive enhancement.[2]

Experimental Protocols

Preparation and Administration of LNnDFH II
  • Solubility: LNnDFH II is soluble in water and can be dissolved in sterile drinking water or prepared as a solution for oral gavage. For some applications, it may be incorporated into the animal chow.

  • Dosage: Dosage will vary depending on the animal model and the specific research question. A starting point can be extrapolated from studies with 2'-FL, which have used doses ranging from 0.2 g/L in drinking water to 50 mg/kg body weight via oral gavage. Dose-response studies are recommended to determine the optimal effective dose.

  • Administration:

    • Oral Gavage: This method ensures the precise delivery of a specific dose. Standard protocols for oral gavage in mice and rats should be followed to minimize stress and potential injury to the animals.[5][6]

    • Supplementation in Drinking Water: This is a less stressful method for long-term studies but provides less control over the exact dosage consumed by each animal.

    • Dietary Supplementation: Incorporating LNnDFH II into the chow is another non-invasive method suitable for chronic studies.

Protocol for Studying Gut Microbiota Modulation
  • Animal Model: C57BL/6 mice, 6-8 weeks old.

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Vehicle (e.g., sterile water) administration.

    • LNnDFH II Group: Administration of LNnDFH II at the desired concentration.

  • Administration: Daily oral gavage for a period of 2-4 weeks.

  • Sample Collection: Collect fecal samples at baseline and at regular intervals throughout the study. At the end of the study, collect cecal contents and intestinal tissue.

  • Analysis:

    • 16S rRNA gene sequencing: To determine the composition of the gut microbiota.

    • Short-Chain Fatty Acid (SCFA) analysis: To measure the metabolic output of the gut microbiota using gas chromatography.

    • Metagenomic sequencing: For a more in-depth analysis of the functional potential of the gut microbiome.

Protocol for Studying Immune Modulation in a DSS-Induced Colitis Model
  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Experimental Groups:

    • Control Group: Regular drinking water.

    • DSS Group: Drinking water containing 2-3% (w/v) DSS.

    • LNnDFH II + DSS Group: Drinking water containing DSS and daily oral gavage of LNnDFH II.

    • LNnDFH II Only Group: Regular drinking water and daily oral gavage of LNnDFH II.

  • Induction of Colitis: Administer DSS in drinking water for 5-7 days.

  • LNnDFH II Administration: Begin LNnDFH II administration several days prior to DSS induction and continue throughout the experiment.

  • Monitoring: Monitor body weight, stool consistency, and presence of blood in the stool daily.

  • Endpoint Analysis: At the end of the experiment, collect colon tissue for histological analysis (H&E staining), measurement of myeloperoxidase (MPO) activity (as a marker of neutrophil infiltration), and cytokine analysis (e.g., TNF-α, IL-6, IL-10) by ELISA or qPCR.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of LNnDFH II on Gut Microbiota Composition (Example)

Bacterial TaxaControl Group (Relative Abundance %)LNnDFH II Group (Relative Abundance %)p-value
Bifidobacterium5.2 ± 1.515.8 ± 3.2<0.01
Lactobacillus3.1 ± 0.88.5 ± 2.1<0.05
Bacteroides25.6 ± 4.318.2 ± 3.9<0.05
Clostridium12.4 ± 2.97.1 ± 1.8<0.01

Table 2: Effect of LNnDFH II on DSS-Induced Colitis Severity (Example)

ParameterDSS GroupLNnDFH II + DSS Groupp-value
Body Weight Loss (%)15.2 ± 2.58.1 ± 1.8<0.01
Disease Activity Index (DAI)3.8 ± 0.42.1 ± 0.3<0.01
Colon Length (cm)5.2 ± 0.57.1 ± 0.6<0.01
MPO Activity (U/g tissue)45.3 ± 7.822.1 ± 5.4<0.01
TNF-α (pg/mg protein)120.5 ± 15.265.3 ± 10.1<0.01

Visualization of Pathways and Workflows

Signaling Pathways

Fucosylated HMOs like 2'-FL have been shown to modulate immune responses through various signaling pathways. While the specific pathways for LNnDFH II are yet to be elucidated, a potential mechanism could involve the modulation of microglial activation, as seen with 2'-FL in a mouse model of ischemia-reperfusion injury.[3][4]

G cluster_0 Microglia LNnDFH_II LNnDFH II IL4_Receptor IL-4 Receptor LNnDFH_II->IL4_Receptor Activates STAT6 STAT6 IL4_Receptor->STAT6 Phosphorylates pSTAT6 p-STAT6 STAT6->pSTAT6 M2_Polarization M2 Polarization (Anti-inflammatory) pSTAT6->M2_Polarization Promotes IL10_Production IL-10 Production M2_Polarization->IL10_Production

Caption: Proposed signaling pathway for the anti-inflammatory effects of LNnDFH II.

Experimental Workflows

G cluster_0 Gut Microbiota Analysis Workflow start Animal Acclimatization groups Divide into Control and LNnDFH II Groups start->groups treatment Daily Oral Gavage groups->treatment sampling Fecal and Cecal Sample Collection treatment->sampling dna_extraction DNA Extraction sampling->dna_extraction sequencing 16S rRNA Sequencing dna_extraction->sequencing analysis Bioinformatic Analysis sequencing->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for studying the effects of LNnDFH II on gut microbiota.

G cluster_1 DSS-Induced Colitis Model Workflow start_colitis Animal Acclimatization groups_colitis Divide into Experimental Groups (Control, DSS, LNnDFH II + DSS, LNnDFH II) start_colitis->groups_colitis pretreatment LNnDFH II Pre-treatment groups_colitis->pretreatment dss_induction DSS Administration (in drinking water) pretreatment->dss_induction monitoring Daily Monitoring (Weight, DAI) dss_induction->monitoring endpoint Endpoint Analysis (Colon length, Histology, MPO, Cytokines) monitoring->endpoint conclusion Evaluation of Protective Effects endpoint->conclusion

Caption: Experimental workflow for the DSS-induced colitis model.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Synthesis of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Lacto-N-neodifucohexaose II (LNDFH II).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of LNDFH II, particularly focusing on enzymatic and whole-cell biotransformation methods.

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive fucosyltransferase (e.g., FucT14)- Confirm enzyme activity using a small-scale control reaction with a known acceptor. - Ensure proper protein folding and expression conditions if producing the enzyme in-house. - Verify the integrity of the enzyme by SDS-PAGE and consider purification if crude extracts are used.
Inefficient transport of substrates (lactose, fucose) into the whole-cell catalyst- Optimize the expression of lactose (B1674315) and fucose permeases. - Evaluate different E. coli host strains for optimal substrate uptake.
Sub-optimal reaction conditions- Optimize pH, temperature, and buffer components for the specific fucosyltransferase used. - Ensure adequate mixing to overcome mass transfer limitations in large-scale reactors.
Accumulation of Intermediates (e.g., Lacto-N-tetraose, LNFP V) Imbalanced expression of biosynthetic pathway enzymes- Fine-tune the expression levels of glycosyltransferases (e.g., LgtA, WbgO) and fucosyltransferases (e.g., FucT14, FutM1) using different promoter strengths or induction levels.[1] - Co-express additional fucosyltransferases with complementary activities to drive the reaction towards the desired difucosylated product.[1]
Insufficient supply of GDP-L-fucose- Overexpress key enzymes in the de novo GDP-L-fucose synthesis pathway. - Optimize the concentration of precursors (e.g., glucose, fucose) in the culture medium.
Formation of Undesired Side-Products (e.g., LNFP II, 3-fucosyllactose) Off-target activity of fucosyltransferase(s)- Select or engineer fucosyltransferases with higher specificity for the desired linkages. - Control the concentration of acceptor substrates to favor the desired reaction. FucT14 has been shown to produce minor amounts of LNFP II and 3-fucosyllactose.[1]
Low Overall Yield in Fed-Batch Cultivation Sub-optimal feeding strategy- Develop a feeding strategy that maintains a balanced supply of carbon sources and precursors to support both cell growth and product synthesis. - Monitor and control key process parameters such as dissolved oxygen and pH throughout the cultivation. A fed-batch process for LNDFH II production achieved a high titer by carefully controlling cultivation conditions.[1]
Difficulties in Product Purification Co-elution of structurally similar oligosaccharides- Employ multi-step chromatographic techniques, such as a combination of activated charcoal, graphitized carbon, and size-exclusion chromatography. - Consider using affinity chromatography if a tagged substrate is used in a chemoenzymatic approach.
Product degradation during purification- Perform purification steps at low temperatures to minimize enzymatic or chemical degradation. - Use buffers that maintain the stability of the oligosaccharide.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the large-scale synthesis of this compound?

A1: The two main approaches are whole-cell biotransformation and chemoenzymatic synthesis. Whole-cell biotransformation utilizes engineered microorganisms, such as E. coli, to produce LNDFH II from simple sugars.[1][2] Chemoenzymatic synthesis involves the chemical synthesis of a core oligosaccharide structure, which is then enzymatically fucosylated.[3][4]

Q2: Which enzymes are critical for the biosynthesis of LNDFH II?

A2: Key enzymes include those for the synthesis of the Lacto-N-tetraose (LNT) backbone and the subsequent fucosylation steps. For LNT synthesis, β-1,3-N-acetylglucosaminyltransferase (LgtA) and β-1,3-galactosyltransferase (WbgO) are commonly used. For fucosylation, an α1,3/4-fucosyltransferase, such as FucT14 from Helicobacter pylori, is essential for adding fucose to form LNDFH II.[1][2] Additional fucosyltransferases like FutM1 may be co-expressed to enhance product formation.[1]

Q3: What yields can be expected for the large-scale synthesis of LNDFH II?

A3: Yields can vary significantly depending on the synthesis strategy and optimization of the process. In an engineered E. coli strain, shake-flask cultivation has been reported to produce up to 3.011 g/L of LNDFH II.[1] Through optimized fed-batch cultivation, a significantly higher titer of 18.062 g/L with a productivity of 0.301 g/L·h has been achieved.[1]

Q4: How can the production of LNDFH II be monitored during a synthesis reaction?

A4: High-performance liquid chromatography (HPLC) is a common method for monitoring the progress of the reaction. Samples can be taken at different time points, and the concentration of the substrate, intermediates, and the final product can be quantified. Mass spectrometry (MS) coupled with HPLC can be used for confirmation of the product's identity.

Q5: What are the main challenges in the downstream processing and purification of LNDFH II?

A5: The primary challenge is the separation of LNDFH II from a complex mixture of structurally similar oligosaccharides, including the precursor LNT and partially fucosylated intermediates. This often requires multiple chromatographic steps, which can lead to product loss. The high polarity and similar charge-to-mass ratios of these molecules make separation difficult.

Quantitative Data

The following table summarizes the reported yields for the biosynthesis of this compound using an engineered E. coli strain.

Cultivation Method Maximum Titer (g/L) Productivity (g/L·h) Reference
Shake-flask Cultivation3.011Not Reported[1]
Fed-batch Cultivation18.0620.301[1]

Experimental Protocols

Generalized Protocol for Whole-Cell Biotransformation of LNDFH II

This protocol is a generalized representation based on the literature for the production of LNDFH II using an engineered E. coli strain.[1][2]

  • Strain Preparation:

    • Transform an appropriate E. coli host strain (e.g., BL21(DE3)) with plasmids encoding the necessary enzymes:

      • β-1,3-N-acetylglucosaminyltransferase (lgtA)

      • β-1,3-galactosyltransferase (wbgO)

      • Enzymes for the de novo GDP-L-fucose pathway

      • α1,3/4-fucosyltransferase (e.g., FucT14)

      • (Optional) Additional fucosyltransferase (e.g., FutM1)

  • Seed Culture:

    • Inoculate a single colony into a suitable seed culture medium (e.g., LB broth) with appropriate antibiotics.

    • Incubate at 37°C with shaking until the optical density at 600 nm (OD600) reaches a desired value (e.g., 0.6-0.8).

  • Production Culture:

    • Inoculate the production medium (a defined mineral medium supplemented with a carbon source like glycerol (B35011) and necessary nutrients) with the seed culture.

    • Incubate at a controlled temperature (e.g., 30°C) with shaking.

  • Induction:

    • When the culture reaches a specific OD600, induce protein expression by adding an inducer (e.g., IPTG) to a final concentration.

    • Simultaneously, add the acceptor substrate, lactose, to the culture.

  • Fed-Batch Fermentation (for large-scale):

    • After an initial batch phase, start a feeding strategy with a concentrated solution of the carbon source and other necessary nutrients to maintain a controlled growth rate and support product formation.

    • Monitor and control pH and dissolved oxygen levels throughout the fermentation.

  • Harvesting and Product Recovery:

    • After a set fermentation time, harvest the cells by centrifugation.

    • The product is typically found in the supernatant. Collect the supernatant for downstream processing.

  • Purification:

    • Remove cells and other debris from the supernatant by centrifugation and filtration.

    • Subject the clarified supernatant to a series of chromatographic steps, which may include:

      • Activated charcoal chromatography

      • Graphitized carbon column chromatography

      • Size-exclusion chromatography

    • Monitor fractions for the presence of LNDFH II using HPLC.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

experimental_workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing strain Strain Engineering seed Seed Culture strain->seed production Production Culture seed->production induction Induction & Substrate Addition production->induction fermentation Fed-Batch Fermentation induction->fermentation harvest Harvesting fermentation->harvest purification Purification harvest->purification characterization Characterization purification->characterization

Caption: Generalized workflow for the large-scale synthesis of LNDFH II.

biosynthesis_pathway cluster_lnt Lacto-N-tetraose (LNT) Synthesis cluster_gdp_fucose GDP-L-fucose Synthesis cluster_lndfh_ii LNDFH II Synthesis lactose Lactose lntriose Lacto-N-triose II lactose->lntriose LgtA lnt Lacto-N-tetraose (LNT) lntriose->lnt WbgO lnfp_v Lacto-N-fucopentaose V (LNFP V) lnt->lnfp_v FucT14 precursors Carbon Source gdp_fucose GDP-L-fucose precursors->gdp_fucose De novo pathway gdp_fucose->lnfp_v lndfh_ii This compound gdp_fucose->lndfh_ii lnfp_v->lndfh_ii FucT14 / FutM1

Caption: Biosynthetic pathway for this compound production.

References

Technical Support Center: Optimizing Fucosyltransferase Activity for Lacto-N-neodifucohexaose II Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic production of Lacto-N-neodifucohexaose II (LNnDFH II).

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the enzymatic synthesis of LNnDFH II.

Q1: What is this compound (LNnDFH II) and why is it important?

A1: this compound is a neutral human milk oligosaccharide (HMO), which is a complex sugar found in breast milk.[1] HMOs are not readily digested by infants but serve as prebiotics, promoting the growth of beneficial gut bacteria like Bifidobacteria.[2][3] They play crucial roles in shaping the infant gut microbiome, preventing infections, and supporting immune system development.[2] LNnDFH II, specifically, is a difucosylated hexasaccharide.[4]

Q2: Which type of enzyme is used to synthesize LNnDFH II?

A2: LNnDFH II is synthesized by fucosyltransferases (FUTs). These enzymes catalyze the transfer of an L-fucose molecule from a donor substrate, typically guanosine (B1672433) 5'-diphosphate-β-L-fucose (GDP-Fucose), to an acceptor substrate.[5] For LNnDFH II production, the acceptor is Lacto-N-neotetraose (LNnT). The reaction involves adding two fucose residues to the LNnT backbone. An α-1,3-fucosyltransferase is a key enzyme in this process.[1]

Q3: What are the primary substrates required for LNnDFH II synthesis?

A3: The two primary substrates are:

  • Donor Substrate: Guanosine 5'-diphosphate-β-L-fucose (GDP-Fucose).

  • Acceptor Substrate: Lacto-N-neotetraose (LNnT).

Q4: What are the major challenges in the enzymatic production of LNnDFH II?

A4: Key challenges include the high cost and instability of the fucosyltransferase enzyme and the GDP-fucose donor substrate.[6] Other issues involve low reaction conversion rates, potential enzyme inhibition, and the formation of undesired byproducts due to the promiscuous activity of some fucosyltransferases.[7] Optimizing reaction conditions to maximize yield and minimize costs is a primary focus of research.

Section 2: Troubleshooting Guide

This guide provides solutions to common problems encountered during LNnDFH II synthesis experiments.

Q5: My reaction shows low or no fucosyltransferase activity. What are the possible causes and solutions?

A5: Low or no enzyme activity is a frequent issue. The following table outlines potential causes and recommended troubleshooting steps.

Problem Possible Cause Recommended Solution
No Product Formation Inactive Enzyme - Confirm enzyme integrity via SDS-PAGE. - Perform an in vitro activity assay with a positive control substrate.[8] - Ensure proper protein folding by optimizing expression conditions (e.g., lower temperature).[8]
Incorrect Reaction Buffer - Verify the pH of the buffer. Most fucosyltransferases prefer a slightly acidic to neutral pH (e.g., 6.5-7.5).[8] - Check for the presence of required divalent cations (e.g., Mn²⁺), as many FUTs are metalloenzymes.[8][9]
Degraded Substrates - Use fresh or properly stored GDP-Fucose and LNnT. - Confirm substrate integrity via chromatography (HPLC) or mass spectrometry.
Presence of Inhibitors - Ensure buffer components do not contain inhibitors like EDTA (if a metal-dependent enzyme is used), high concentrations of salts, or detergents.[9][10]

Q6: The fucosyltransferase precipitates or loses activity during the reaction. How can I improve its stability?

A6: Enzyme instability can halt the reaction prematurely. Consider the following strategies:

  • Temperature Optimization: While many reactions are run at 37°C, this may be too high for some enzymes.[8] Test a range of temperatures (e.g., 25°C, 30°C, 37°C) to find the optimal balance between activity and stability.

  • pH Optimization: The optimal pH for stability may differ from the optimal pH for activity. Test a narrow pH range (e.g., 6.0 to 8.0) to identify the most stable conditions.

  • Addition of Stabilizers: Introduce additives like glycerol (B35011) (5-10%), BSA, or specific salts that are known to stabilize your particular enzyme.

  • Enzyme Immobilization: Covalently attaching the enzyme to a solid support can significantly enhance its stability and allow for easier reuse, reducing overall costs.

Q7: The yield of LNnDFH II is low, despite observing enzyme activity. What can I do to improve it?

A7: Low product yield is often related to suboptimal reaction kinetics or equilibrium.

  • Substrate Ratio: The ratio of the donor (GDP-Fucose) to the acceptor (LNnT) is critical. Systematically vary this ratio to find the optimal balance that drives the reaction toward product formation without causing substrate inhibition.[1]

  • Substrate Inhibition: High concentrations of either GDP-Fucose or LNnT can sometimes inhibit the enzyme. Determine the optimal concentration range for each substrate by performing kinetic studies.

  • Product Inhibition: The accumulation of products (LNnDFH II or free GDP) can sometimes inhibit the enzyme. Consider strategies for in-situ product removal if this is identified as an issue.

  • Reaction Time: Run a time-course experiment to determine when the reaction reaches its maximum yield. Extended incubation times can sometimes lead to product degradation if contaminating hydrolases are present.[11]

Q8: I am observing significant amounts of byproducts. How can this be minimized?

A8: Byproduct formation is typically due to the enzyme's lack of strict regioselectivity or the presence of contaminating enzymes.

  • Enzyme Selection/Engineering: Use a fucosyltransferase with high specificity for the desired linkages on the LNnT acceptor. If using a wild-type enzyme with known promiscuity, consider protein engineering to enhance its selectivity.[7]

  • Purification of Components: Ensure high purity of both the enzyme and the acceptor substrate. Contaminating glycosidases can degrade the product, and impurities in the acceptor substrate can lead to the formation of other fucosylated compounds.[11]

  • Control Reaction Sequence: In a multi-step synthesis, the order in which fucosyl groups are added can be critical. Controlling the reaction sequence by using different fucosyltransferases sequentially can prevent the formation of undesired isomers.[1]

Below is a workflow to guide the troubleshooting process for low product yield.

Troubleshooting Flowchart for Low LNnDFH II Yield

Section 3: Experimental Protocols

This section provides detailed methodologies for essential experiments in optimizing LNnDFH II production.

Protocol 1: Fucosyltransferase Activity Assay (Chromatography-Based)

This protocol measures the consumption of the acceptor substrate (LNnT) and the formation of the product (LNnDFH II).

Materials:

  • Purified fucosyltransferase

  • 100 mM HEPES or Sodium Cacodylate buffer (pH 6.5-7.5)

  • 250 mM MnCl₂

  • 10 mM GDP-Fucose solution

  • 10 mM Lacto-N-neotetraose (LNnT) solution

  • Stop Solution: 100 mM EDTA

  • HPLC system with a suitable column (e.g., HILIC or graphitized carbon) and detector (e.g., FLD after labeling, or PAD)[12]

Procedure:

  • Prepare Reaction Master Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For a final volume of 50 µL per reaction, combine:

    • 5 µL of 10x Reaction Buffer (e.g., 500 mM HEPES, 100 mM MnCl₂)

    • 5 µL of 10 mM LNnT (Final concentration: 1 mM)

    • X µL of fucosyltransferase enzyme (amount to be optimized)

    • Deionized water to bring the volume to 45 µL.

  • Pre-incubation: Pre-incubate the master mix at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 5 µL of 10 mM GDP-Fucose (Final concentration: 1 mM). Mix gently.

  • Incubation: Incubate the reaction at the chosen temperature for a specific duration (e.g., 60 minutes). A time-course experiment is recommended for optimization.

  • Stop Reaction: Terminate the reaction by adding 10 µL of Stop Solution (100 mM EDTA).

  • Sample Preparation: Centrifuge the sample at >10,000 x g for 5 minutes to pellet any precipitated protein.

  • Analysis: Analyze the supernatant using HPLC to quantify the remaining LNnT and the newly formed LNnDFH II. Calculate activity based on the amount of product formed per unit time per amount of enzyme.

Protocol 2: Quantification of LNnDFH II using HILIC-FLD

This protocol is for quantifying the product after fluorescent labeling.

Materials:

  • Reaction samples (terminated and centrifuged)

  • Labeling Reagent (e.g., 2-aminobenzamide, 2-AB)

  • Reducing Agent (e.g., sodium cyanoborohydride)

  • Glacial acetic acid and DMSO

  • HILIC SPE cartridges for cleanup

  • HPLC system with a fluorescence detector (FLD) and a HILIC column

Procedure:

  • Sample Drying: Transfer an aliquot of the reaction supernatant to a new tube and dry completely using a vacuum centrifuge.

  • Fluorescent Labeling:

    • Prepare the labeling solution: Dissolve 2-AB and the reducing agent in a 70:30 (v/v) mixture of DMSO and glacial acetic acid.

    • Add the labeling solution to the dried sample.

    • Incubate at 65°C for 2 hours.

  • Cleanup:

    • Remove excess label using a HILIC solid-phase extraction (SPE) cartridge according to the manufacturer's instructions.

    • Elute the labeled glycans and dry the eluate in a vacuum centrifuge.

  • Reconstitution and Analysis:

    • Reconstitute the sample in an appropriate solvent (e.g., 80% acetonitrile).

    • Inject the sample onto the HILIC-HPLC-FLD system.

    • Quantify the LNnDFH II peak by comparing its area to a standard curve prepared with purified, labeled LNnDFH II standards.[12]

Below is a diagram illustrating the general experimental workflow.

ExperimentalWorkflow General Workflow for LNnDFH II Production Optimization A Enzyme Expression & Purification B Initial Activity Assay (Protocol 1) A->B C Optimization of Reaction Conditions (pH, Temp, etc.) B->C D Kinetic Analysis (Vary Substrate Concentrations) C->D E Scale-up Reaction D->E F Product Purification E->F G Product Quantification & Characterization (HILIC-FLD, MS) F->G H Final Product G->H I G->I I->C Re-optimize if yield is low

General Workflow for LNnDFH II Production Optimization

Section 4: Data Presentation

Effective optimization requires careful analysis of quantitative data. The following tables provide examples of how to structure experimental results.

Table 1: Effect of pH and Temperature on Relative Fucosyltransferase Activity

pHRelative Activity at 25°C (%)Relative Activity at 30°C (%)Relative Activity at 37°C (%)
6.0758560
6.59010088
7.0889592
7.5828985
8.0657055

Table 2: Kinetic Parameters of a Hypothetical α-1,3-Fucosyltransferase

SubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)
GDP-Fucose0.8515.2
Lacto-N-neotetraose (LNnT)2.514.8

This data helps in selecting the optimal starting concentrations of substrates for scale-up reactions, aiming for a concentration above the Kₘ without causing substrate inhibition.

The enzymatic pathway for the synthesis is visualized below.

SynthesisPathway Enzymatic Synthesis of LNnDFH II LNnT Lacto-N-neotetraose (Acceptor) FUT α-1,3-Fucosyltransferase(s) LNnT->FUT GDP_Fuc 2x GDP-Fucose (Donor) GDP_Fuc->FUT Product This compound (LNnDFH II) FUT->Product GDP 2x GDP FUT->GDP

Enzymatic Synthesis of LNnDFH II

References

Technical Support Center: Overcoming Low Yields in the Enzymatic Synthesis of Complex HMOs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of complex Human Milk Oligosaccharides (HMOs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for improved product yields.

Frequently Asked Questions (FAQs)

Q1: My glycosyltransferase (GT) expression is very low. What can I do?

A1: Low expression of recombinant glycosyltransferases is a common issue. Consider the following troubleshooting steps:

  • Codon Optimization: Ensure the gene sequence is optimized for your expression host (e.g., E. coli).

  • Expression System: Some GTs may require a eukaryotic expression system (e.g., yeast, insect, or mammalian cells) for proper folding and post-translational modifications.

  • Promoter Strength: Use a vector with a strong, inducible promoter to control expression.

  • Culture Conditions: Optimize induction time, temperature, and media composition. Lowering the induction temperature (e.g., to 18-25°C) and extending the induction time can sometimes improve the yield of soluble protein.

  • Host Strain: Use a host strain designed to handle challenges like rare codons or "leaky" expression. Strains containing the pLysS plasmid can help reduce basal expression of toxic proteins.

Q2: My purified glycosyltransferase is inactive or has very low activity. What went wrong?

A2: Several factors can lead to inactive enzymes:

  • Inclusion Bodies: Overexpression in E. coli can lead to the formation of insoluble and inactive protein aggregates called inclusion bodies. Try optimizing expression conditions (lower temperature, different inducer concentration) to increase the proportion of soluble protein. If inclusion bodies persist, refolding protocols may be necessary, though these can be complex.

  • Improper Folding: The enzyme may require specific chaperones or cofactors for correct folding that are absent in the expression host.

  • Purification Issues: Harsh purification conditions (e.g., incorrect pH, high salt concentration, presence of proteases) can denature the enzyme. Add protease inhibitors to your lysis buffer.

  • Storage: Ensure the purified enzyme is stored in an appropriate buffer (e.g., containing glycerol (B35011) for cryoprotection) and at the correct temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles.

Q3: My enzymatic reaction yield is low despite having an active enzyme. What are the likely causes?

A3: Low reaction yield with an active enzyme often points to suboptimal reaction conditions or substrate-related issues. Key areas to investigate include:

  • Reaction Conditions: pH, temperature, and the presence of divalent cations (like Mn²⁺ or Mg²⁺) are critical for GT activity. These need to be optimized for your specific enzyme.

  • Substrate Quality: Ensure your donor and acceptor substrates are of high purity. Contaminants can inhibit the enzyme.

  • Substrate Concentration: The ratio of donor to acceptor substrate is a critical parameter. High concentrations of the acceptor can favor the synthetic reaction over hydrolysis. However, very high concentrations of either substrate can also lead to substrate inhibition.

  • Product Inhibition: The accumulation of the product HMO or the nucleotide by-product (e.g., UDP, GDP) can inhibit the glycosyltransferase.

  • Donor Substrate Limitation: The nucleotide sugar donor is often expensive and can be a limiting factor. Implementing a regeneration system for the nucleotide sugar is a key strategy to drive the reaction forward and improve yields.

Q4: What are nucleotide sugar donor regeneration systems and why are they important?

A4: Nucleotide sugar donors (e.g., UDP-galactose, GDP-fucose) are high-energy molecules required for glycosyltransferases to add a sugar to an acceptor. These reagents are expensive, and their breakdown product (the nucleotide diphosphate (B83284), e.g., UDP) can inhibit the enzyme. A regeneration system is a set of enzymes added to the main reaction that recycles the nucleotide diphosphate back into the activated sugar donor using a cheaper phosphate (B84403) donor. This strategy maintains a high concentration of the donor substrate, alleviates product inhibition, and significantly reduces costs, leading to higher overall yields of the desired HMO.

Q5: How can I monitor the progress of my HMO synthesis reaction?

A5: Several analytical techniques can be used to monitor the consumption of substrates and the formation of the product HMO:

  • High-Performance Liquid Chromatography (HPLC): HPLC with detectors like Refractive Index (RID) or coupled with Mass Spectrometry (MS) is a common method for quantifying substrates and products.

  • Thin-Layer Chromatography (TLC): TLC provides a quicker, more qualitative assessment of the reaction's progress.

  • Capillary Electrophoresis (CE): This technique can also be used for the analysis of complex oligosaccharide mixtures.

Troubleshooting Guide: Low HMO Yield

This guide provides a structured approach to diagnosing and resolving common issues leading to low yields in enzymatic HMO synthesis.

Problem Area Potential Cause Recommended Solution
1. Enzyme Low Expression/Insoluble Protein Optimize expression conditions (lower temperature, different inducer concentration). Consider a different expression host or vector.
Enzyme Inactivity/Instability Verify purification protocol is not denaturing the enzyme. Check storage conditions. Perform a positive control assay with known good substrates.
Substrate Inhibition Titrate substrate concentrations to find the optimal range. Avoid excessively high concentrations of either the donor or acceptor.
Product Inhibition Implement an in-situ product removal strategy or stop the reaction at the optimal time point before inhibition becomes severe. Use a nucleotide sugar regeneration system to remove the inhibitory nucleotide by-product.
2. Reaction Conditions Suboptimal pH Perform small-scale reactions across a pH range (e.g., 6.0-9.0) to determine the optimum for your specific enzyme. Most fucosyltransferases and galactosyltransferases have optima between pH 6.5 and 8.0.[1][2]
Suboptimal Temperature Test a range of temperatures (e.g., 25°C, 30°C, 37°C). While higher temperatures can increase reaction rates, they can also decrease enzyme stability and enantioselectivity.[2][3]
Missing or Incorrect Cofactors Many glycosyltransferases require divalent cations like Mn²⁺ or Mg²⁺ for activity.[1][4] Ensure these are present at the optimal concentration (typically 5-20 mM).[1]
Incorrect Donor:Acceptor Ratio A higher concentration of the acceptor substrate often favors the transfer reaction (transglycosylation) over hydrolysis of the donor. Empirically test different molar ratios (e.g., 1:2, 1:5, 1:10 donor:acceptor).
3. Substrates Donor Substrate Degradation/Limitation Use freshly prepared, high-purity nucleotide sugar donors. Implement a nucleotide sugar regeneration system to maintain a constant supply.
Acceptor Substrate Impurity Ensure the acceptor substrate is pure. Contaminants can act as inhibitors.
Presence of Inhibitors Contaminants from reagents or substrate preparations can inhibit the enzyme. Tunicamycin is a known inhibitor of some glycosyltransferases.[5][6] Heavy metal contamination can also be an issue.
4. Reaction Monitoring Hydrolysis of Product If using a glycoside hydrolase in reverse or if your glycosyltransferase has residual hydrolytic activity, the product HMO can be degraded over time. Monitor the reaction progress and stop it at the point of maximum product accumulation.

Experimental Protocols

Protocol 1: Expression and Purification of a His-tagged Fucosyltransferase

This protocol is a general guideline for expressing and purifying a His-tagged fucosyltransferase in E. coli.

  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the fucosyltransferase gene. Plate on selective media and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of selective liquid media and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a larger volume of selective media (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18°C) and add the inducer (e.g., IPTG to a final concentration of 0.1-1 mM). Continue to incubate with shaking for a further 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged fucosyltransferase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Buffer Exchange/Desalting: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 20% glycerol) using dialysis or a desalting column.

  • Analysis and Storage: Assess purity by SDS-PAGE and determine the protein concentration. Store the purified enzyme at -80°C.

Protocol 2: In Vitro Enzymatic Synthesis of a Fucosylated HMO

This protocol describes a typical one-pot reaction for the synthesis of a fucosylated HMO, for example, 2'-Fucosyllactose (2'-FL).

  • Reaction Mixture Preparation: In a suitable reaction vessel, combine the following components in a buffer optimal for the fucosyltransferase (e.g., 50 mM Tris-HCl, pH 7.5):

    • Acceptor substrate (e.g., Lactose, 10-50 mM)

    • Donor substrate (GDP-L-fucose, 1-5 mM)

    • Divalent cation (e.g., MnCl₂, 10 mM)

    • Purified fucosyltransferase (empirically determined optimal concentration)

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) with gentle agitation.

  • Reaction Monitoring: At set time points (e.g., 1, 2, 4, 8, 24 hours), take small aliquots of the reaction mixture. Stop the enzymatic reaction in the aliquot by boiling for 5-10 minutes or by adding an equal volume of a quenching solvent like ethanol. Analyze the aliquots by HPLC or TLC to monitor the formation of the product and consumption of substrates.

  • Reaction Termination: Once the reaction has reached the desired conversion, terminate the entire reaction by boiling for 10 minutes.

  • Purification: Centrifuge the terminated reaction mixture to remove precipitated enzyme. The supernatant containing the HMO product can be purified using techniques such as size-exclusion chromatography (e.g., Bio-Gel P2) or preparative HPLC.

Visualizations

Troubleshooting_Workflow start Low HMO Yield check_enzyme 1. Check Enzyme Activity start->check_enzyme check_conditions 2. Check Reaction Conditions check_enzyme->check_conditions Active optimize_enzyme Optimize Enzyme Expression & Purification check_enzyme->optimize_enzyme Inactive/Insoluble check_substrates 3. Check Substrates check_conditions->check_substrates Optimal optimize_conditions Optimize pH, Temp, Cofactors check_conditions->optimize_conditions Suboptimal optimize_substrates Verify Substrate Purity & Ratio check_substrates->optimize_substrates Impure/Wrong Ratio implement_regeneration Implement Nucleotide Sugar Regeneration System check_substrates->implement_regeneration Pure/Optimal optimize_enzyme->start optimize_conditions->start optimize_substrates->start success High HMO Yield implement_regeneration->success

Troubleshooting workflow for low HMO yield.

UDP_Gal_Regeneration cluster_main Glycosylation Reaction cluster_regeneration UDP-Gal Regeneration Cycle GT Glycosyltransferase (GT) HMO HMO Product GT->HMO UDP UDP GT->UDP Acceptor Acceptor (e.g., Lactose) Acceptor->GT UDP_Gal UDP-Galactose UDP_Gal->GT PK Pyruvate Kinase (PK) UDP->PK recycles Pyruvate Pyruvate PK->Pyruvate UTP UTP PK->UTP GalK Galactokinase (GalK) ADP ADP GalK->ADP Gal_1_P Galactose-1-P GalK->Gal_1_P GalPUT Gal-1-P Uridyltransferase (GalPUT) GalPUT->UDP_Gal regenerates PEP Phosphoenolpyruvate (PEP) PEP->PK ATP ATP ATP->GalK Gal Galactose Gal->GalK Gal_1_P->GalPUT UTP->GalPUT

UDP-Galactose regeneration cycle for HMO synthesis.

References

Technical Support Center: Purification of Lacto-N-neodifucohexaose II and its Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Lacto-N-neodifucohexaose II (LNnDFH II) and its structural isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex fucosylated oligosaccharides.

General FAQs

Q1: What is this compound (LNnDFH II) and what are its structural isomers?

This compound is a neutral human milk oligosaccharide (HMO) with the following structure: Gal(β1-4)[Fuc(α1-3)]GlcNAc(β1-3)Gal(β1-4)[Fuc(α1-3)]Glc.[1] Structural isomers of LNnDFH II are oligosaccharides that have the same monosaccharide composition but differ in the linkages between the sugar units or the branching points. The complexity of fucosylation, the process of adding fucose residues, can lead to a variety of isomers with different biological activities.[2]

Q2: Why is the purification of LNnDFH II and its isomers challenging?

The purification of human milk oligosaccharides (HMOs) like LNnDFH II is inherently difficult due to their high polarity, lack of a UV-absorbing chromophore, and the presence of numerous structural isomers.[3][4] These isomers often have very similar physicochemical properties, making their separation a significant analytical challenge.

Q3: What are the primary methods for separating structural isomers of fucosylated oligosaccharides?

The main strategies for separating fucosylated oligosaccharide isomers include:

  • High-Performance Liquid Chromatography (HPLC): Particularly with porous graphitized carbon (PGC) columns, which excel at separating glycan isomers.[5][6][7][8]

  • Capillary Electrophoresis (CE): A high-resolution technique that separates molecules based on their charge-to-size ratio.[9][10][11]

  • Enzymatic Degradation: Can be used to selectively remove interfering structures or to aid in the structural elucidation of purified isomers.[12][13]

High-Performance Liquid Chromatography (HPLC) Purification

FAQs for HPLC Purification

Q1: Which HPLC column is best suited for separating LNnDFH II isomers?

Porous graphitized carbon (PGC) columns are considered the gold standard for the chromatographic separation of glycan isomers, including fucosylated oligosaccharides.[8][14] PGC separates oligosaccharides based on their size and three-dimensional structure, making it highly effective for resolving isomers with subtle structural differences.[5]

Q2: What detection methods can be used for fucosylated oligosaccharides in HPLC?

Since fucosylated oligosaccharides lack a strong chromophore, direct UV detection is not effective.[3] Common detection methods include:

  • Mass Spectrometry (MS): Provides both detection and structural information.[5][8]

  • Evaporative Light Scattering Detector (ELSD): A universal detector for non-volatile analytes.[5]

  • Pulsed Amperometric Detection (PAD): Often used with high-pH anion-exchange chromatography.[15]

  • Fluorescence Detection: Requires pre-column derivatization with a fluorescent tag like 2-aminobenzamide (B116534) (2-AB).[16]

HPLC Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Poor resolution of isomeric peaks - Inappropriate mobile phase composition.- Column temperature is not optimal.- Flow rate is too high.- Optimize the gradient of acetonitrile (B52724) in your mobile phase. The addition of a small amount of trifluoroacetic acid can sometimes improve separation on PGC columns.[8]- Vary the column temperature. For PGC columns, retention can increase with higher temperatures.[8]- Reduce the flow rate to allow for better equilibration and separation.
Peak tailing - Secondary interactions with the stationary phase.- Column overload.- Adjust the mobile phase pH or ionic strength.- Inject a smaller sample volume or a more dilute sample.
Low signal intensity - Inefficient ionization in MS detection.- Insufficient derivatization (if using fluorescence detection).- Optimize MS source parameters (e.g., gas flows, temperatures).- Ensure complete derivatization by optimizing reaction time, temperature, and reagent concentrations.
Ghost peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity solvents and additives.- Implement a thorough column wash protocol between runs.
Experimental Protocol: HPLC-PGC-MS for LNnDFH II Isomer Separation

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample matrices.

  • Sample Preparation:

    • If the sample is a complex mixture (e.g., from milk), perform an initial solid-phase extraction (SPE) with a C18 cartridge to remove lipids and proteins, followed by a graphitized carbon cartridge to enrich for oligosaccharides.

  • Chromatographic System:

    • Column: Porous Graphitized Carbon (PGC) column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 45% B over 60 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 50 °C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Negative ion electrospray ionization (ESI).

    • Data Acquisition: Full scan mode to detect the [M-H]⁻ ions of the hexaose isomers, followed by data-dependent MS/MS for structural fragmentation.

Capillary Electrophoresis (CE) Purification

FAQs for CE Purification

Q1: Why is derivatization necessary for CE analysis of neutral oligosaccharides like LNnDFH II?

Neutral oligosaccharides lack a charge, so they will not migrate in an electric field. Derivatization with a charged, fluorescent dye like 8-aminopyrene-1,3,6-trisulfonate (APTS) imparts both a negative charge and a fluorescent tag, enabling separation and sensitive detection by laser-induced fluorescence (LIF).[9][10][17]

Q2: How does CE separate fucosylated isomers?

Capillary electrophoresis separates analytes based on their charge-to-size ratio. Even subtle differences in the three-dimensional structure of isomers can affect their hydrodynamic radius and thus their electrophoretic mobility, leading to separation.[11][18] The degree of fucosylation and the linkage position of the fucose residue can significantly influence this mobility.[9]

CE Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Broad or split peaks - Inconsistent electroosmotic flow (EOF).- Sample stacking issues.- Use a coated capillary to suppress EOF.[19]- Ensure the sample is dissolved in a buffer with lower conductivity than the running buffer.
Poor resolution - Inappropriate separation buffer.- Voltage is too high.- Test different separation buffers. A mixture of polyethylene (B3416737) oxide (PEO) and linear polyacrylamide (LPA) gels can improve the resolution of fucosylated oligosaccharides.[9]- Optimize the separation voltage; lower voltages can sometimes improve resolution at the cost of longer analysis times.
Migration time drift - Changes in buffer composition or temperature.- Capillary surface modification over time.- Prepare fresh buffers daily.- Use a temperature-controlled system.- Implement a capillary regeneration protocol between runs.
Experimental Protocol: CE-LIF for APTS-Labeled LNnDFH II Isomers
  • Derivatization with APTS:

    • To 1-10 µL of the oligosaccharide sample, add 2 µL of a freshly prepared solution of 20 mM APTS in 15% acetic acid and 2 µL of 1 M sodium cyanoborohydride in THF.

    • Incubate at 37°C for 16 hours.

    • Purify the labeled oligosaccharides using a clean-up spin column or by HILIC-SPE.

  • Capillary Electrophoresis System:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., 50 cm total length, 40 cm effective length).

    • Separation Buffer: A 1:1 mixture of a standard carbohydrate separation buffer containing polyethylene oxide and a gel buffer containing linear polyacrylamide can be effective for fucosylated isomers.[9]

    • Injection: Electrokinetic injection at -5 kV for 10 seconds.

    • Separation Voltage: -20 kV.

    • Detection: Laser-induced fluorescence (LIF) with an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

Enzymatic Degradation for Structural Confirmation

FAQs for Enzymatic Degradation

Q1: How can enzymes aid in the purification and characterization of LNnDFH II isomers?

Enzymes, specifically exoglycosidases, can be used to sequentially cleave monosaccharide residues from the non-reducing end of an oligosaccharide. By observing which isomers are susceptible to a particular enzyme, one can deduce linkage information. For example, a fucosidase specific for α1-3 linkages would cleave fucose from LNnDFH II. This can be used to:

  • Confirm the presence of specific linkages in a purified fraction.

  • Selectively degrade unwanted isomers from a mixture, simplifying the purification of the target isomer.

Q2: Are there commercially available enzymes that can be used for this purpose?

Yes, various fucosidases with different linkage specificities are commercially available. It is crucial to select an enzyme with well-characterized specificity for your application.

Visualizing Purification Workflows

Below are diagrams illustrating the general workflows for the purification and analysis of LNnDFH II isomers.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_analysis Analysis start Crude Oligosaccharide Mixture spe Solid-Phase Extraction (C18 and/or PGC) start->spe Enrichment hplc PGC-HPLC spe->hplc Injection detector MS or ELSD Detection hplc->detector Elution fractions Collect Isomer Fractions detector->fractions Fractionation analysis Structural Analysis (MS/MS) fractions->analysis Characterization

Caption: General workflow for HPLC-based purification of LNnDFH II isomers.

CE_Workflow cluster_prep_ce Sample Preparation cluster_ce CE Separation cluster_analysis_ce Analysis start_ce Purified Oligosaccharide Fraction labeling Fluorescent Labeling (e.g., APTS) start_ce->labeling Derivatization ce Capillary Electrophoresis labeling->ce Injection lif Laser-Induced Fluorescence (LIF) ce->lif Detection electro Generate Electropherogram lif->electro Data Acquisition quant Relative Quantification electro->quant Peak Integration

Caption: Workflow for CE-based analysis of LNnDFH II isomers.

References

Technical Support Center: HPLC Separation of Fucosylated Oligosaccharide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of fucosylated oligosaccharide isomers. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the analysis of these complex glycans.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Resolution Between Fucosylated Isomers

Q: Why am I observing poor peak resolution or co-elution of my fucosylated oligosaccharide isomers?

A: The separation of fucosylated oligosaccharide isomers, which differ only in the linkage position of the fucose residue (e.g., α1-2, α1-3, α1-4, or α1-6), is a significant analytical challenge. Several factors can contribute to poor resolution.

Troubleshooting Steps:

  • Column Selection: The choice of stationary phase is critical. Hydrophilic Interaction Liquid Chromatography (HILIC) is a proven technique for separating polar molecules like glycans.[1][2]

    • Amide-based columns (e.g., BEH Glycan Amide): These are widely used and provide good selectivity for many glycan isomers.

    • Porous Graphitic Carbon (PGC): PGC columns offer unique selectivity and can resolve isomers that are difficult to separate on other stationary phases, even without derivatization.[3][4][5] PGC is particularly effective for separating α and β anomeric configurations.[4]

  • Mobile Phase Optimization: Fine-tuning the mobile phase is essential for improving selectivity.[6][7]

    • Acetonitrile (B52724)/Water Ratio: The water content is a key driver of selectivity in HILIC. Systematically adjust the gradient slope and the initial/final acetonitrile concentrations in small increments (e.g., 0.1-0.5%).[6]

    • Buffer System: The type and concentration of the buffer salt (e.g., ammonium (B1175870) formate) and the pH can influence the charge state and conformation of the glycans, affecting their interaction with the stationary phase. A common mobile phase is a gradient of acetonitrile and 50-100 mM ammonium formate (B1220265) at pH 4.4.[8]

  • Temperature Control: Column temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.[9][10]

    • Increase Temperature: In some cases, particularly with PGC columns, increasing the temperature (even up to 190°C with specialized equipment) can significantly enhance the separation of fucosylated isomers.[3][11]

    • Decrease Temperature: For HILIC, the transfer of hydrophilic analytes to the stationary phase is an exothermic process, which is favored at lower temperatures.[9][10] Experimenting with temperatures between 25°C and 60°C is recommended.[12]

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Issue 2: Poor Peak Shape (Broadening or Tailing)

Q: My peaks are broad or show significant tailing. What are the common causes and solutions?

A: Poor peak shape compromises resolution and quantification. Several factors related to the column, mobile phase, or sample can be the cause.

Troubleshooting Steps:

  • Column Equilibration: Insufficient equilibration is a common cause of shifting retention times and poor peak shape. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before each injection.[6]

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or identical to the initial mobile phase.[6] Dissolving the sample in a high concentration of water (a strong solvent in HILIC) can cause peak distortion.

  • Secondary Interactions: Unwanted interactions between the oligosaccharides and the stationary phase can lead to tailing. Adding a small amount of a weak acid (e.g., 0.1% formic acid) or base to the mobile phase can help suppress these interactions.[6]

  • Tautomeric Forms: Carbohydrates can exist as a mixture of tautomeric forms in solution, which can lead to broad or split peaks. Increasing the column temperature can accelerate the interconversion rate, sometimes resulting in sharper, single peaks.[9][10]

  • System Dead Volume: Excessive extra-column volume in the HPLC system (tubing, connections, detector flow cell) can contribute to peak broadening. Use tubing with the smallest appropriate inner diameter and keep lengths to a minimum.

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: I am struggling to detect my fucosylated oligosaccharides, especially low-abundance isomers. How can I improve sensitivity?

A: Since native oligosaccharides lack strong UV chromophores, detection sensitivity relies on derivatization with a fluorescent tag or the use of highly sensitive detectors like mass spectrometry (MS).

Troubleshooting Steps:

  • Choice of Fluorescent Label: The fluorescent tag used for derivatization significantly impacts sensitivity.

    • 2-Aminobenzamide (B116534) (2-AB): A widely used, robust label suitable for fluorescence and MS detection.[13]

    • Procainamide (B1213733) (ProA): Offers comparable chromatographic separation to 2-AB but provides significantly higher fluorescence intensity and much-improved ESI-MS ionization efficiency (up to 30 times that of 2-AB).[14][15] This makes it an excellent choice for identifying minor glycan species.[14][16]

  • Detector Optimization:

    • Fluorescence Detector (FLD): Ensure the excitation and emission wavelengths are set optimally for your chosen label (e.g., for 2-AB, Ex: 330 nm, Em: 420 nm).[13]

    • Mass Spectrometry (MS): MS provides high sensitivity and structural information.[17][18][19] Coupling HPLC to an ESI-MS is a powerful technique for identifying and characterizing fucosylated isomers.[14] Procainamide labeling is particularly advantageous for enhancing MS signals.[1][15]

  • Sample Preparation: Ensure efficient release and labeling of glycans. Incomplete labeling or loss of sample during cleanup steps will reduce the final signal. Use a validated labeling protocol and consider specialized cleanup cartridges to remove excess dye and reagents.[20]

Data & Methodologies

Table 1: Comparison of Fluorescent Labels for Glycan Analysis
Feature2-Aminobenzamide (2-AB)Procainamide (ProA)
Detection Method FLD, ESI-MSFLD, ESI-MS
Fluorescence Signal GoodHigher than 2-AB[15]
ESI-MS Signal Low to ModerateSignificantly higher than 2-AB[14][15]
Key Advantage Well-established, robustSuperior MS sensitivity, good for low-abundance glycans[16]
Typical Use Case Routine glycan profilingIn-depth characterization, biomarker discovery
Table 2: HILIC Parameter Optimization for Isomer Resolution
ParameterCondition A (Starting Point)Condition B (Optimized)Expected Outcome
Column Standard BEH Amide, 2.1 x 150 mm, 1.7 µmStandard BEH Amide, 2.1 x 150 mm, 1.7 µm-
Mobile Phase A 50 mM Ammonium Formate, pH 4.4100 mM Ammonium Formate, pH 4.4Increased buffer concentration may improve peak shape.
Mobile Phase B 100% Acetonitrile100% Acetonitrile-
Gradient 78% to 65% B over 30 min75% to 70% B over 45 minA shallower gradient increases separation time and can improve resolution between closely eluting isomers.
Flow Rate 0.4 mL/min0.25 mL/minLower flow rate can increase efficiency and resolution.
Column Temp. 40°C60°CHigher temperature can alter selectivity and improve peak shape for some isomers.[12]
Experimental Protocol: Procainamide Labeling of N-Glycans for HILIC-FLR-MS

This protocol outlines the key steps for labeling enzymatically released N-glycans with procainamide for subsequent HPLC analysis.

  • Glycan Release: Release N-glycans from the glycoprotein (B1211001) using a suitable enzyme like PNGase F, following the manufacturer's instructions.

  • Drying: Dry the released glycan sample completely using a vacuum centrifuge.

  • Labeling Reaction:

    • Prepare the labeling solution by dissolving procainamide dye and a reductant (e.g., 2-picoline borane (B79455) or sodium cyanoborohydride) in a mixture of DMSO and glacial acetic acid.[16]

    • Add the labeling reagent to the dried glycan sample.

    • Incubate the reaction at 65°C for 2-3 hours in a heating block.[21]

  • Cleanup:

    • After incubation, purify the labeled glycans from excess dye and reagents using a HILIC-based solid-phase extraction (SPE) cleanup cartridge.

    • Elute the labeled glycans.

  • Analysis:

    • Dry the eluted sample and reconstitute in the initial mobile phase (e.g., 75% acetonitrile / 25% 50mM ammonium formate) for HILIC-HPLC analysis.[1]

Visualized Workflows & Pathways

Diagrams

The following diagrams illustrate common workflows and logical relationships relevant to the analysis of fucosylated oligosaccharides.

G General Troubleshooting Workflow for Poor Resolution start Poor Isomer Resolution check_column Step 1: Verify Column - Is it the correct phase (HILIC, PGC)? - Is it old or degraded? start->check_column check_mobile_phase Step 2: Optimize Mobile Phase - Adjust gradient slope (make it shallower) - Modify buffer concentration/pH check_column->check_mobile_phase Column OK outcome_good Resolution Improved check_column->outcome_good Problem Found & Solved check_temp Step 3: Adjust Temperature - Increase or decrease temperature to alter selectivity check_mobile_phase->check_temp No Improvement check_mobile_phase->outcome_good Resolution Improved check_flow Step 4: Modify Flow Rate - Decrease flow rate to improve efficiency check_temp->check_flow No Improvement check_temp->outcome_good Resolution Improved check_flow->outcome_good Resolution Improved outcome_bad Still Poor Resolution Consider orthogonal method (e.g., MS/MS) check_flow->outcome_bad No Improvement

Caption: A logical workflow for troubleshooting poor HPLC isomer separation.

G Experimental Workflow: Glycan Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing gp Glycoprotein Sample release Enzymatic Release of N-Glycans (PNGase F) gp->release labeling Fluorescent Labeling (e.g., Procainamide) release->labeling cleanup HILIC SPE Cleanup labeling->cleanup hplc HILIC-HPLC Separation cleanup->hplc detection FLD & ESI-MS Detection hplc->detection integration Peak Integration & Relative Quantification detection->integration identification Structural Identification (MS/MS, Database) detection->identification

Caption: Standard workflow from sample preparation to data analysis.

G Simplified Pathway: Fucosylation in Cell Adhesion protein Glycoprotein (e.g., PSGL-1 on Leukocyte) sLeX Sialyl Lewis X (sLeX) (Fucosylated Glycan) protein->sLeX modifies fuc_T Fucosyltransferase (Enzyme) fuc_T->sLeX synthesizes fucose GDP-Fucose (Donor Substrate) fucose->fuc_T provides fucose selectin E-Selectin (on Endothelial Cell) sLeX->selectin binds to adhesion Cell Adhesion & Rolling (Immune Response) selectin->adhesion mediates

Caption: Role of a fucosylated glycan in mediating cell adhesion.

References

Improving the resolution of Lacto-N-neodifucohexaose II in chromatographic analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of Lacto-N-neodifucohexaose II in chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for the chromatographic separation of this compound and its isomers?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is the most successful and widely used method for the retention and separation of polar compounds like fucosylated oligosaccharides.[1] This technique, often coupled with fluorescence (FLR) detection after labeling and mass spectrometry (MS), has demonstrated the ability to separate complex mixtures of human milk oligosaccharides (HMOs), including isomeric structures.[2][3] For challenging separations of isomers, Porous Graphitized Carbon (PGC) chromatography is a powerful alternative that can offer higher resolving capability.[4][5][6]

Q2: My this compound peak is broad or split. What is the likely cause and how can I fix it?

A2: Peak broadening or splitting for oligosaccharides is often due to the separation of anomers (α and β forms of the reducing end sugar).[7] This phenomenon can be influenced by temperature.

  • Solution: Increasing the column temperature, for example to 60°C, can accelerate the interconversion between anomers, causing them to merge into a single, sharper peak.[7][8][9] Additionally, using a basic mobile phase, such as replacing water with a 0.1% aqueous ammonium (B1175870) solution, can also speed up this conversion and improve peak shape.[7]

Q3: I am observing poor resolution between this compound and another isomeric oligosaccharide. How can I improve selectivity?

A3: Improving the resolution of isomers requires careful optimization of several parameters that influence selectivity.

  • Mobile Phase Composition: The ratio of the organic solvent (typically acetonitrile) to the aqueous buffer is a major factor controlling selectivity in HILIC.[1] A shallower gradient (a slower increase in the aqueous phase concentration) can provide more time for isomers to separate.

  • Buffer pH and Concentration: For neutral oligosaccharides like this compound, a buffer is not strictly necessary for retention, but it can influence selectivity.[10] Using a volatile buffer like ammonium formate (B1220265) at a concentration of 20-50 mM and a slightly acidic pH (e.g., 4.4) is common for HILIC-MS applications.[11][12]

  • Stationary Phase: While amide-bonded silica (B1680970) columns are a good starting point, other HILIC stationary phases or switching to a Porous Graphitized Carbon (PGC) column could provide different selectivity for isomers.[4][5]

Q4: My retention times are drifting between injections. What should I check?

A4: Retention time drift in HILIC is a common issue, often related to column equilibration.

  • Column Equilibration: HILIC columns require longer equilibration times than reversed-phase columns. Ensure the column is equilibrated with the initial mobile phase for at least 20 column volumes before the first injection and between runs, especially when using gradients.

  • Mobile Phase Composition: HILIC separations are very sensitive to small changes in mobile phase composition.[1] Prepare fresh mobile phase regularly and ensure accurate mixing.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven to ensure reproducible retention times.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Poor Resolution of this compound from Isomers
Potential Cause Recommended Solution
Suboptimal Mobile Phase Gradient Decrease the gradient slope. A slower increase in the aqueous mobile phase (Solvent A) concentration over a longer time can enhance the separation of closely eluting isomers.
Inappropriate Mobile Phase Composition Adjust the acetonitrile (B52724)/water ratio. Small changes can significantly impact selectivity.[1] Consider modifying the buffer type, concentration, or pH.
Insufficient Column Efficiency Ensure your HPLC/UPLC system is optimized for minimal dead volume. Use a high-efficiency column with smaller particle sizes (e.g., sub-2 µm for UPLC).
Unsuitable Stationary Phase If optimization on an amide-HILIC column is unsuccessful, consider a column with a different chemistry or switch to a Porous Graphitized Carbon (PGC) column, which is known for its excellent resolving power for structural isomers.[5][6]
Inadequate Column Temperature Optimize the column temperature. While higher temperatures can sharpen peaks by collapsing anomers, the effect on isomer selectivity can vary and should be evaluated empirically (e.g., in a range of 30-60°C).[9][13]
Issue 2: Peak Tailing or Asymmetry
Potential Cause Recommended Solution
Anomer Separation Increase column temperature (e.g., to 60°C) to promote anomer interconversion and obtain a single, sharper peak.[7][8][9]
Secondary Interactions Although less common for neutral oligosaccharides, interactions with the column hardware can occur. Consider using a system with bio-inert surfaces.
Sample Solvent Mismatch Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high acetonitrile concentration). Injecting a sample in a strong (highly aqueous) solvent can cause peak distortion.[7]
Column Overload Reduce the sample injection volume or the concentration of the sample.

Experimental Protocols

Recommended Starting Protocol: HILIC-UPLC-FLR-MS

This protocol is a starting point for the analysis of fluorescently-labeled this compound, based on methods developed for similar human milk oligosaccharides.[2][11][12]

  • Sample Preparation (Labeling):

    • Label the oligosaccharide sample with a fluorescent tag such as 2-aminobenzamide (B116534) (2-AB) or RapiFluor-MS™ (RFMS) according to the manufacturer's protocol. RFMS labeling is rapid and provides enhanced sensitivity for both fluorescence and MS detection.[2]

    • After labeling, perform a clean-up step (e.g., HILIC SPE) to remove excess labeling reagent.

  • Chromatographic Conditions:

    • LC System: An ACQUITY UPLC H-Class Bio System or similar.[12]

    • Column: ACQUITY UPLC Glycan BEH Amide Column, 130Å, 1.7 µm, 2.1 mm x 150 mm.[12]

    • Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water, pH 4.4.[12]

    • Mobile Phase B: LC-MS grade Acetonitrile.[12]

    • Column Temperature: 60°C.[12]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 1-5 µL.

    • Gradient:

      Time (min) Flow (mL/min) %A %B
      0.0 0.4 25 75
      35.0 0.4 46 54
      36.5 0.4 100 0
      39.5 0.4 100 0
      41.5 0.4 25 75

      | 50.0 | 0.4 | 25 | 75 |

  • Detection:

    • Fluorescence (FLR) Detector: Set excitation at 265 nm and emission at 425 nm (for RFMS label).[12]

    • Mass Spectrometer (Q-TOF or similar): Operate in negative ESI mode for underivatized oligosaccharides or positive mode for labeled ones. Acquire data in a full scan mode over a relevant m/z range (e.g., m/z 400-2000).

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature cluster_result Outcome Start Poor Resolution of Isomers Gradient Optimize Gradient? (Decrease Slope) Start->Gradient Composition Adjust ACN/Water Ratio? Gradient->Composition No Improvement Resolved Resolution Improved Gradient->Resolved Success Buffer Modify Buffer? (pH, Concentration) Composition->Buffer No Improvement Composition->Resolved Success Temp Optimize Temperature? (e.g., 30-60°C) Buffer->Temp No Improvement Buffer->Resolved Success StationaryPhase Change Stationary Phase? (e.g., to PGC) Temp->StationaryPhase No Improvement Temp->Resolved Success StationaryPhase->Resolved Success NotResolved Still Unresolved StationaryPhase->NotResolved No Improvement

Caption: Troubleshooting workflow for improving isomer resolution.

AnomerSeparation Problem Broad or Split Peak Observed Cause Probable Cause: Anomer Separation Problem->Cause Solution1 Increase Column Temperature (e.g., to 60°C) Cause->Solution1 Solution2 Use Basic Mobile Phase Modifier (e.g., 0.1% NH3 aq.) Cause->Solution2 Outcome Single, Sharper Peak Solution1->Outcome Solution2->Outcome

Caption: Logic for addressing peak broadening due to anomers.

References

Stability of Lacto-N-neodifucohexaose II under different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Lacto-N-neodifucohexaose II (LNnDFH II) under various experimental conditions. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term storage, LNnDFH II should be stored in its dry, solid state at -20°C in the dark. Under these conditions, it is stable for up to five years. Once reconstituted, the solution is stable for up to six months when stored at -20°C.[1] For short-term storage of solutions, refrigeration at 4°C is acceptable for a few days, but freezing is recommended to prevent any potential microbial growth or degradation.

Q2: How stable is LNnDFH II to multiple freeze-thaw cycles?

While specific data for LNnDFH II is limited, studies on human milk oligosaccharides (HMOs) in general have shown that they are relatively stable under multiple freeze-thaw cycles.[2] However, to ensure the highest integrity of your sample, it is best practice to aliquot the reconstituted LNnDFH II into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Q3: What is the expected thermal stability of LNnDFH II?

Q4: How does pH affect the stability of LNnDFH II?

The glycosidic bonds in oligosaccharides are susceptible to hydrolysis under acidic conditions, and the rate of hydrolysis increases with temperature. While specific kinetic data for LNnDFH II is not published, it is known that fucosylated glycosaminoglycans undergo acid hydrolysis, with the fucosyl linkages being particularly susceptible to cleavage.[5][6] It is recommended to maintain the pH of LNnDFH II solutions close to neutral (pH 6-8) to minimize acid-catalyzed hydrolysis. If your experiment requires acidic conditions, it is crucial to perform control experiments to assess the extent of degradation.

Q5: Is LNnDFH II susceptible to enzymatic degradation?

Yes, LNnDFH II can be enzymatically degraded by specific glycosidases, such as fucosidases, which cleave the fucose residues. Various microorganisms, particularly those found in the gut microbiota like Bifidobacterium and Akkermansia, produce enzymes capable of degrading fucosylated HMOs.[7][8] If your experimental system contains crude cell lysates or live cultures, be aware of potential enzymatic degradation of LNnDFH II.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

Possible Cause: Degradation of LNnDFH II in the culture medium.

Troubleshooting Steps:

  • pH Monitoring: Check the pH of your cell culture medium over the course of the experiment. Acidification of the medium can lead to the hydrolysis of LNnDFH II.

  • Enzymatic Activity: If using cells that may secrete glycosidases, test for enzymatic degradation by incubating LNnDFH II in conditioned medium (medium in which cells have been grown and then removed) and analyzing for degradation products.

  • Control Experiments: Include a control where LNnDFH II is incubated in the medium without cells to assess its stability under the assay conditions (temperature, CO2, etc.).

  • Fresh Preparation: Prepare fresh solutions of LNnDFH II for each experiment to avoid potential degradation from storage.

Issue 2: Appearance of unexpected peaks during HPLC analysis.

Possible Cause: Partial degradation of LNnDFH II due to sample preparation or analytical conditions.

Troubleshooting Steps:

  • Sample Preparation: Avoid acidic conditions during sample preparation. If derivatization is used, ensure that the reagents and conditions are not causing degradation.

  • Mobile Phase pH: Ensure the pH of the mobile phase is appropriate. For HILIC methods, a neutral or slightly acidic mobile phase is common. If using an acidic modifier like formic acid, be aware of the potential for in-source fragmentation in the mass spectrometer.

  • Column Temperature: High column temperatures can accelerate the degradation of oligosaccharides. Try running the analysis at a lower temperature.

  • Forced Degradation Study: Perform a forced degradation study (see experimental protocols below) to identify the potential degradation products and their retention times. This will help in confirming if the unexpected peaks are related to LNnDFH II degradation.

Data Summary

Table 1: Storage Stability of this compound

Storage ConditionStateDurationStability
-20°C in the darkDry Solid5 yearsStable
-20°CReconstituted6 monthsStable

Source:[1]

Table 2: Thermal Properties of 2'-fucosyllactose (B36931) (as a proxy for fucosylated oligosaccharides)

Thermal EventCrystalline 2'-FL (°C)Amorphous 2'-FL (°C)
Dehydration143.4-
Glass Transition-127.6
Crystallization-192.8
Melting230.6-
Decomposition~210-212~210-212

Source:[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study of LNnDFH II

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of LNnDFH II under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of LNnDFH II in ultrapure water or a suitable buffer (e.g., 10 mM ammonium (B1175870) acetate) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for various time points (e.g., 1, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for the same time points as the acid hydrolysis. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate an aliquot of the stock solution (at neutral pH) at elevated temperatures (e.g., 60°C, 80°C, 100°C) for various time points.

  • Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for various time points.

3. Sample Analysis:

  • Analyze the stressed samples and an unstressed control sample by HPLC-MS. A HILIC column is often suitable for oligosaccharide separation.

  • Monitor the decrease in the peak area of the intact LNnDFH II and the appearance of new peaks corresponding to degradation products.

  • Use mass spectrometry to identify the molecular weights of the degradation products to infer the degradation pathway.

Protocol 2: HPLC-MS Analysis for LNnDFH II Stability

This protocol provides a starting point for developing an HPLC-MS method to monitor the stability of LNnDFH II.

1. Chromatographic Conditions:

  • Column: A HILIC column (e.g., amide or zwitterionic stationary phase, 150 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 85%) and decrease to around 60% over 20-30 minutes.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

  • Injection Volume: 1-5 µL.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.

  • Scan Range: m/z 200-1500.

  • Fragmentation: Use tandem MS (MS/MS) to aid in the structural elucidation of any observed degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare LNnDFH II Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress heat Thermal Stress prep->heat Expose to Stress oxid Oxidative Stress prep->oxid Expose to Stress hplc HPLC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples heat->hplc Analyze Samples oxid->hplc Analyze Samples data Data Interpretation hplc->data Evaluate Stability

Caption: Workflow for a forced degradation study of LNnDFH II.

troubleshooting_logic start Inconsistent Results in Assay q1 Is the pH of the medium stable? start->q1 q2 Are unexpected peaks present in HPLC? start->q2 a1_yes Check for Enzymatic Degradation q1->a1_yes Yes a1_no Buffer the Medium / Control for pH q1->a1_no No a2_yes Optimize Sample Prep & HPLC Conditions q2->a2_yes Yes a2_no Results are likely consistent q2->a2_no No

References

Methodological considerations for in vitro studies of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for methodological considerations in the in vitro study of Lacto-N-neodifucohexaose II (LNnDFH II). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (LNnDFH II)?

A1: this compound (LNnDFH II) is a complex oligosaccharide and a derivative of a key human milk tetrasaccharide.[1][2][3] It is classified as a neutral hexasaccharide and is present in human milk.[4] Due to its origin as a human milk oligosaccharide (HMO) derivative, it is of interest for its potential biological activities.

Q2: What are the potential in vitro applications of LNnDFH II?

A2: Based on studies of related human milk oligosaccharides, potential in vitro applications for LNnDFH II include investigating its effects on:

  • Gut Health: Studying its role as a prebiotic, its influence on gut microbiota composition, and its impact on intestinal epithelial barrier function.

  • Immune Modulation: Assessing its effects on various immune cell types, such as lymphocytes and macrophages, and their subsequent cytokine production and function.

  • Cell Signaling: Elucidating its mechanism of action by examining its influence on specific signaling pathways, such as the PI3K/Akt/mTOR pathway.[5]

Q3: How should I prepare LNnDFH II for in vitro experiments?

A3: LNnDFH II is typically supplied as a lyophilized powder. For cell culture experiments, it should be reconstituted in a sterile, high-purity solvent. The choice of solvent may depend on the specific cell type and assay, but sterile distilled water or phosphate-buffered saline (PBS) are common starting points. It is crucial to ensure complete dissolution and sterile filter the solution before adding it to cell cultures. The stability of the compound in solution should also be considered, and it is advisable to prepare fresh solutions for each experiment.

Q4: What concentration range of LNnDFH II should I use in my experiments?

A4: The optimal concentration of LNnDFH II will be cell type and assay-dependent. A review of literature on other human milk oligosaccharides suggests that concentrations can range from µg/mL to mg/mL.[6][7][8][9] It is recommended to perform a dose-response study to determine the effective concentration range for your specific experimental setup.

Troubleshooting Guides

Cell Culture and Proliferation Assays
Issue Possible Cause(s) Troubleshooting Step(s)
Poor cell growth or viability after LNnDFH II treatment. 1. LNnDFH II concentration is too high, causing cytotoxicity. 2. Contamination of the LNnDFH II stock solution. 3. The solvent used to dissolve LNnDFH II is toxic to the cells. 4. The oligosaccharide preparation may contain impurities.1. Perform a dose-response curve to determine the optimal, non-toxic concentration. 2. Sterile filter the LNnDFH II solution before use. 3. Test the effect of the solvent alone on cell viability. 4. Ensure the purity of the LNnDFH II source.
Inconsistent results in cell proliferation assays (e.g., MTT, XTT). 1. Uneven cell seeding. 2. LNnDFH II not properly mixed in the culture medium. 3. Variability in incubation times. 4. Interference of LNnDFH II with the assay reagents.1. Ensure a single-cell suspension and proper mixing before seeding. 2. Gently mix the plate after adding LNnDFH II. 3. Maintain consistent incubation times for all experimental conditions. 4. Run a control with LNnDFH II in cell-free medium to check for direct reaction with the assay dye.
Difficulty dissolving LNnDFH II. 1. Inappropriate solvent. 2. Low temperature of the solvent.1. Consult the manufacturer's datasheet for recommended solvents. Consider using a small amount of a co-solvent like DMSO if compatible with your cells, though aqueous solutions are preferable.[10] 2. Gently warm the solvent to 37°C before attempting to dissolve the powder.[11]
Gut Epithelial Barrier Function Assays
Issue Possible Cause(s) Troubleshooting Step(s)
No change in transepithelial electrical resistance (TEER) in Caco-2 monolayers. 1. Caco-2 cells have not formed a confluent monolayer with mature tight junctions. 2. The concentration of LNnDFH II is too low to elicit a response. 3. The duration of the treatment is too short.1. Culture Caco-2 cells for at least 21 days post-confluence to ensure proper differentiation and tight junction formation.[12] 2. Test a wider range of LNnDFH II concentrations. 3. Extend the treatment time, monitoring TEER at multiple time points.
High variability in permeability assay results (e.g., FITC-dextran). 1. Damage to the Caco-2 monolayer during handling. 2. Inconsistent volumes of FITC-dextran added. 3. Leakage from the sides of the transwell insert.1. Handle transwell plates with care to avoid scratching the cell monolayer. 2. Use calibrated pipettes to ensure accurate volume addition. 3. Inspect transwell inserts for any visible defects before seeding cells.

Experimental Protocols

Cell Viability/Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • LNnDFH II Preparation: Prepare a stock solution of LNnDFH II in sterile PBS or cell culture medium. Further dilute to desired concentrations.

  • Treatment: Remove the overnight culture medium and replace it with fresh medium containing various concentrations of LNnDFH II. Include a vehicle control (medium with the same amount of solvent used for LNnDFH II).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Gut Epithelial Barrier Function Assay (TEER Measurement)

This protocol is designed for use with Caco-2 cells grown on transwell inserts.

  • Cell Seeding: Seed Caco-2 cells onto 0.4 µm pore size transwell inserts at a high density.

  • Differentiation: Culture the cells for 21 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer with tight junctions.

  • TEER Measurement (Baseline): Before treatment, measure the initial TEER of the monolayers using a voltohmmeter.

  • Treatment: Add LNnDFH II at the desired concentrations to the apical side of the transwell. Include a vehicle control.

  • Incubation and Measurement: Incubate the cells and measure TEER at various time points (e.g., 4, 8, 12, 24 hours) post-treatment.

  • Data Analysis: Calculate the change in TEER relative to the baseline and compare the treated groups to the control.

Quantitative Data Summary

The following table provides a summary of the concentration ranges of major human milk oligosaccharides found in mature human milk, which can serve as a reference for designing in vitro experiments with LNnDFH II.

OligosaccharideMean Concentration (g/L)Concentration Range (g/L)
2'-Fucosyllactose (2'-FL)2.740.45 - 6.21
Lacto-N-tetraose (LNT)0.770.12 - 2.13
Lacto-N-neotetraose (LNnT)0.490.08 - 1.25
Lacto-N-difucohexaose I (LNDFH I)0.440.07 - 1.15

Data adapted from a systematic review of human milk oligosaccharide concentrations.[7]

Visualizations

Experimental Workflow: In Vitro Gut Barrier Function Assay

experimental_workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis seed Seed Caco-2 cells on transwell inserts differentiate Culture for 21 days (Differentiation) seed->differentiate measure_baseline Measure baseline TEER differentiate->measure_baseline treat Treat with LNnDFH II measure_baseline->treat incubate Incubate and measure TEER treat->incubate analyze Analyze TEER data incubate->analyze interpret Interpret results analyze->interpret signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates transcription Gene Transcription (Cell Growth, Proliferation, Survival) mtor->transcription Promotes lnndfh LNnDFH II lnndfh->receptor Binds

References

Enhancing the efficiency of solid-phase synthesis of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the efficiency of the solid-phase synthesis of Lacto-N-neodifucohexaose II. It includes frequently asked questions and detailed troubleshooting guides to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using solid-phase synthesis for a complex oligosaccharide like this compound?

A1: The primary advantage of solid-phase synthesis (SPS) is the simplification of purification protocols.[1] Intermediates are covalently bound to an insoluble resin, allowing for the removal of excess reagents and by-products by simple filtration and washing. This approach facilitates automation, reproducibility, and the potential for parallel synthesis, which is particularly beneficial for constructing complex, multi-unit structures like hexaoses.[2][3]

Q2: Which type of solid support (resin) is recommended for this synthesis?

A2: The choice of resin is critical for successful SPS. For oligosaccharides, resins like Merrifield or TentaGel are commonly used.[4][5] TentaGel, a polyethylene (B3416737) glycol-grafted polystyrene resin, is often preferred for its excellent swelling properties in a wide range of solvents and its more solution-phase-like reaction environment, which can improve reaction kinetics and yields.[4] The selection should be based on the specific linker and chemical strategy being employed.

Q3: What are the most critical steps in the synthesis of this compound?

A3: The most critical steps are the glycosylation reactions, particularly the formation of the 1,2-cis glycosidic linkages for the α-fucose units, and the global deprotection at the end of the synthesis.[3][6] Achieving high stereoselectivity and yield during each glycosylation cycle is essential to prevent the accumulation of deletion sequences and other impurities.[1] Global deprotection can be challenging due to the number and diversity of protecting groups on the fully assembled oligosaccharide.[7]

Q4: How can reaction progress be monitored during solid-phase synthesis?

A4: Real-time reaction monitoring on a solid support is challenging.[2] Indirect methods are often used. A small amount of resin can be cleaved after a critical step to analyze the product by mass spectrometry or HPLC. For syntheses using a chromophoric temporary protecting group like Fmoc (9-fluorenylmethoxycarbonyl), the concentration of the cleaved fulvene (B1219640) adduct can be measured by UV spectrophotometry to quantify the deprotection efficiency.

Troubleshooting Guides

Issue 1: Low Glycosylation Yield

Q: My glycosylation yield is consistently low after coupling a fucosyl donor. What are the potential causes and solutions?

A: Low glycosylation yields, especially with sterically hindered or less reactive acceptors on the solid support, are a common issue. Several factors could be responsible.

  • Insufficient Donor Reactivity: The chosen glycosyl donor may not be reactive enough under the applied conditions.

  • Suboptimal Activation/Temperature: The activator (promoter) may be inefficient, or the reaction temperature may not be optimal. Glycosylation reactions are highly temperature-dependent.[8][9]

    • Solution: Screen different activators (e.g., TMSOTf, NIS/TfOH). Perform temperature optimization studies, as even small changes can significantly impact yield.[1][8] A cryogenic flow reactor can be used to systematically identify the ideal temperature for the reaction of the activated intermediate.[8]

  • Steric Hindrance: The acceptor site on the growing oligosaccharide may be sterically hindered, impeding the approach of the glycosyl donor.

    • Solution: Increase the reaction time and/or temperature. Use a higher excess of the glycosyl donor (e.g., 4-10 equivalents).[5] Consider a different linker or resin that improves accessibility of the reaction sites.

  • Poor Resin Swelling: The resin may not be adequately swollen in the reaction solvent, limiting reagent access to the synthesis sites.

    • Solution: Switch to a solvent system that is known to effectively swell the chosen resin. For example, TentaGel swells well in solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).

A decision-making workflow for troubleshooting low glycosylation yield is presented below.

low_yield_troubleshooting start Low Glycosylation Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_donor Change Glycosyl Donor optimize_conditions->change_donor No Improvement temp_time Adjust Temperature / Time optimize_conditions->temp_time activator Screen Activators (e.g., TMSOTf, NIS/TfOH) optimize_conditions->activator check_support Evaluate Solid Support change_donor->check_support No Improvement more_reactive_donor Use More Reactive Donor (e.g., Trichloroacetimidate) change_donor->more_reactive_donor swelling Check Resin Swelling / Change Solvent check_support->swelling success Yield Improved temp_time->success Effective activator->success Effective more_reactive_donor->success Effective swelling->success Effective

Troubleshooting workflow for low glycosylation yield.
Issue 2: Incomplete Deprotection

Q: After the final cleavage and global deprotection, analysis shows that some protecting groups (e.g., benzyl ethers, acyl esters) remain. How can I achieve complete deprotection?

A: Incomplete global deprotection is a significant challenge, often due to the steric crowding and varied reactivity of protecting groups in a large, complex molecule.[7]

  • Problem: Incomplete hydrogenolysis of benzyl (Bn) ethers.

    • Cause: Catalyst poisoning, poor substrate solubility, or steric hindrance preventing access to the catalyst surface.

    • Solution: Ensure the use of a fresh, high-activity catalyst (e.g., 10% Pd/C). Increase catalyst loading and hydrogen pressure. Use a solvent system that ensures the protected oligosaccharide is fully dissolved. Adding a small amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.

  • Problem: Incomplete saponification of acyl (e.g., Acetyl, Benzoyl) esters.

    • Cause: Insufficient base strength or concentration, or steric hindrance around the ester linkage.

    • Solution: Use stronger basic conditions, such as sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). Increase the reaction temperature and time. Ensure the substrate is fully soluble in the reaction medium.

  • Problem: Multiple types of protecting groups require different conditions.

    • Solution: Employ a sequential deprotection strategy. For instance, remove base-labile acyl groups first, purify the intermediate, and then perform hydrogenolysis to remove benzyl ethers. While more time-consuming, this can prevent side reactions and ensure complete removal of all groups.[10]

Issue 3: Difficulty in Final Product Purification

Q: The final crude product after cleavage is a complex mixture that is difficult to purify by HPLC. What strategies can improve purification?

A: Purification of the final oligosaccharide is often complicated by the presence of deletion sequences and isomers formed during synthesis.

  • Capping Strategy: During the synthesis, any unreacted hydroxyl groups on the resin should be "capped" after each glycosylation step, typically by acetylation with acetic anhydride.[11] This terminates the extension of failure sequences, making them much shorter than the target molecule and thus easier to separate during final purification.

  • Purification Method: A single purification method may be insufficient.

    • Size-Exclusion Chromatography (SEC): This can be a good initial step to separate the full-length hexaose from smaller failure sequences and reagents.

    • Reverse-Phase HPLC (RP-HPLC): This is effective for separating oligosaccharides based on hydrophobicity. It can often separate the desired product from closely related impurities.[12]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC SPE is a highly suitable strategy for purifying derivatized glycans, as it retains them on the stationary phase while less hydrophilic impurities are washed away.[13]

Quantitative Data and Experimental Protocols

Table 1: Typical Conditions for a Glycosylation Cycle on Solid Support
StepReagent & ConditionsTimeTypical Yield/Completion
Deprotection (Fmoc) 20% Piperidine (B6355638) in DMF2 x 10 min>99%
Washing DMF (3x), DCM (3x), Methanol (3x)~15 minN/A
Glycosylation Glycosyl Donor (4-5 equiv.), Activator (e.g., TMSOTf, 0.2 equiv.), Molecular Sieves1-4 h90-98% (highly dependent on step)
Capping Acetic Anhydride/Pyridine (B92270)/DCM (1:1:3)30 min>99%
Washing DCM (3x), DMF (3x)~10 minN/A

Yields are per-step estimates and can vary significantly based on the specific building blocks and reaction scale.[5][11]

Table 2: Global Deprotection and Cleavage Conditions
StepReagent & ConditionsTime
Acyl Group Removal 0.05 M NaOMe in Methanol, rt2-6 h
Cleavage from Resin (Photolabile Linker) Irradiation with UV light (e.g., 365 nm) in a suitable solvent4-12 h
Benzyl Ether Removal H₂, 10% Pd/C, in Methanol/Water/Acetic Acid24-48 h

Conditions are representative and must be optimized for the specific linker and protecting group strategy used.[7][14]

Detailed Methodologies

General Workflow for Solid-Phase Synthesis of this compound

The synthesis begins by attaching the first monosaccharide (glucose) to the solid support via a suitable linker. The oligosaccharide is then assembled in a stepwise manner through iterative cycles of deprotection and glycosylation.

sps_workflow cluster_resin On Solid Support process_node process_node reagent_node reagent_node start 1. Start with Resin-Linker-Glucose deprotection 2. Temporary Protecting Group Deprotection (e.g., Fmoc) start->deprotection wash1 3. Washing deprotection->wash1 glycosylation 4. Glycosylation with Next Monosaccharide Donor wash1->glycosylation capping 5. Capping of Unreacted Hydroxyls glycosylation->capping wash2 6. Washing capping->wash2 cycle Repeat Cycle 5x for Hexaose wash2->cycle cycle->deprotection Next cycle cleavage 7. Cleavage from Resin cycle->cleavage Assembly complete deprotection_final 8. Global Deprotection cleavage->deprotection_final purification 9. Purification (HPLC/SEC) deprotection_final->purification product This compound purification->product

General workflow for solid-phase oligosaccharide synthesis.
Protocol 1: Glycosylation Cycle

This protocol describes a single cycle of deprotection and glycosylation for adding one monosaccharide unit.

  • Resin Preparation: Swell the resin-bound oligosaccharide (~100 mg, 0.02 mmol) in dichloromethane (DCM, 5 mL) in a fritted syringe reactor for 30 minutes.

  • Fmoc Deprotection: Drain the solvent and add a solution of 20% piperidine in dimethylformamide (DMF, 5 mL). Agitate the resin for 10 minutes. Drain and repeat this step once.

  • Washing: Wash the resin sequentially with DMF (3 x 5 mL), DCM (3 x 5 mL), and anhydrous DCM (3 x 5 mL).

  • Glycosylation:

    • To the resin, add a solution of the appropriate glycosyl donor (e.g., a fucosyl trichloroacetimidate, 0.1 mmol, 5 equiv.) in anhydrous DCM (4 mL).

    • Add activated molecular sieves (4Å, ~200 mg).

    • Cool the mixture to the optimized temperature (e.g., -40 °C).[15]

    • Add the activator (e.g., TMSOTf, 0.004 mmol, 0.2 equiv.) dropwise.

    • Agitate the reaction mixture at this temperature for 30 minutes, then allow it to warm slowly to -20 °C over 1 hour.[15]

  • Quenching & Capping: Quench the reaction with pyridine (0.5 mL). Drain the solution and add a capping solution of acetic anhydride/pyridine/DCM (1:1:3, 5 mL). Agitate for 30 minutes.

  • Final Washing: Wash the resin sequentially with DCM (3 x 5 mL), methanol (3 x 5 mL), and DMF (3 x 5 mL). The resin is now ready for the next cycle.

Protocol 2: Cleavage and Global Deprotection

This protocol is a representative example and will vary based on the linker and protecting groups.

  • Acyl Group Removal: Suspend the fully assembled, protected oligosaccharide on resin in a 0.05 M solution of sodium methoxide in dry methanol. Agitate at room temperature for 4 hours. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and wash with methanol.

  • Cleavage: If using a photolabile linker, suspend the resin in a suitable solvent (e.g., DCM/Methanol 1:1) and irradiate with a 365 nm UV lamp for 8 hours.[14] Filter the resin and collect the filtrate containing the cleaved product.

  • Hydrogenolysis: Combine the filtrate, add 10% Palladium on carbon (catalytic amount, ~20% by weight of the substrate). Place the mixture under a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir vigorously for 48 hours.[15]

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol and water. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude product by size-exclusion chromatography (e.g., Sephadex G-25) followed by preparative RP-HPLC to yield the pure this compound.[15]

References

Validation & Comparative

A Comparative Analysis of the Prebiotic Activity of Lacto-N-neodifucohexaose II and Other Human Milk Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prebiotic activity of Lacto-N-neodifucohexaose II (LNnDFH II) with other prominent Human Milk Oligosaccharides (HMOs). While direct quantitative data for LNnDFH II is limited in current literature, this document synthesizes available research on closely related fucosylated and difucosylated HMOs to project its potential bioactivity. The information is intended to support research and development in infant nutrition and therapeutics.

Introduction to HMOs and Prebiotic Activity

Human Milk Oligosaccharides are a diverse group of complex sugars that are the third most abundant solid component of human milk, after lactose (B1674315) and lipids.[1] They are not digested by the infant and thus reach the colon intact, where they act as prebiotics, selectively promoting the growth of beneficial gut bacteria, particularly Bifidobacterium species.[1][2] This microbial fermentation of HMOs leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate (B1204436), which contribute to a lower colonic pH, inhibit the growth of pathogens, and provide energy for the host's intestinal cells.[3][4]

LNnDFH II is a neutral, difucosylated hexasaccharide that is notably enriched in the breast milk of non-secretor mothers.[5] Fucosylated HMOs, in general, have been shown to exert potent prebiotic effects, often surpassing those of well-established prebiotics like fructooligosaccharides (FOS).[3]

Comparative Prebiotic Activity: Quantitative Data Summary

The following tables summarize the available quantitative data on the prebiotic performance of major HMOs. Due to the lack of specific studies on LNnDFH II, data for other difucosylated HMOs like Lacto-N-difucohexaose I (LNDFH I) and difucosyllactose (DFL) are included as proxies.

Table 1: Bifidogenic Activity of Various HMOs

HMOTarget BacteriaIn Vitro Growth Enhancement (Compared to Control)Key FindingsReference(s)
2'-Fucosyllactose (2'-FL) Bifidobacterium longum subsp. infantis, B. bifidum, B. breveSignificant increase in populationHighly utilized by infant-associated Bifidobacterium species.[6][6]
3-Fucosyllactose (3-FL) Bifidobacterium speciesModerate increaseUtilized by several Bifidobacterium strains.[6][6]
Lacto-N-tetraose (LNT) Bifidobacterium longum subsp. infantisSignificant increaseCore structure HMO readily fermented by key infant gut commensals.[7][7]
Lacto-N-neotetraose (LNnT) Bifidobacterium longumSignificant increasePromotes the growth of B. longum.[7][7]
Sialylated HMOs (3'-SL, 6'-SL) Bifidobacterium longumMaintained dominance or increased abundanceReadily fermented by B. longum-dominant infant fecal microbiota.[7][7]
Difucosyllactose (DFL) Bifidobacterium longum subsp. infantis, B. bifidumEffective utilization as a sole carbon sourceDemonstrates selective bifidogenic properties.[6][6]
Lacto-N-difucohexaose I (LNDFH I) Bifidobacterium speciesInferred high bifidogenic potentialAs a major fucosylated HMO, it is expected to strongly promote Bifidobacterium growth.[][]
This compound (LNnDFH II) Bifidobacterium speciesData not available; inferred high bifidogenic potential As a difucosylated HMO, it is hypothesized to be a potent prebiotic for specific Bifidobacterium strains.

Table 2: Short-Chain Fatty Acid (SCFA) Production from HMO Fermentation

HMOInoculumAcetate (mM)Propionate (mM)Butyrate (mM)Key FindingsReference(s)
2'-Fucosyllactose (2'-FL) Infant Fecal MicrobiotaHighModerateLowStrong acetogenic and propiogenic effect.[9][9][10]
Lacto-N-neotetraose (LNnT) Adult Fecal MicrobiotaIncreasedIncreasedIncreasedSignificantly increased all major SCFAs.[11][11]
Sialylated HMOs (3'-SL, 6'-SL) Infant Fecal Microbiota~98-104Data not specifiedData not specifiedProduced high levels of acetate.[12][12]
Fucosylated HMOs (general) Infant Fecal MicrobiotaElevatedElevatedElevatedFermentation leads to significant production of lactate (B86563) and SCFAs, resulting in a pH decrease.[13][13][14]
Difucosylated HMOs (inferred) Infant Fecal MicrobiotaData not available; inferred high production Data not available; inferred production Data not available; inferred production Expected to follow the trend of fucosylated HMOs, leading to significant SCFA production.
This compound (LNnDFH II) Infant Fecal MicrobiotaData not available Data not available Data not available Hypothesized to be a substrate for significant SCFA production by proficient Bifidobacterium strains.

Anti-Adhesive Properties Against Pathogens

A crucial prebiotic function of HMOs is their ability to inhibit the adhesion of pathogenic bacteria to the intestinal epithelium, acting as soluble decoy receptors.[15] Fucosylated HMOs, in particular, have demonstrated significant anti-adhesive effects against a range of pathogens.

Table 3: Pathogen Adhesion Inhibition by Fucosylated HMOs

HMOPathogen(s)Cell LineInhibition MechanismKey FindingsReference(s)
2'-Fucosyllactose (2'-FL) Campylobacter jejuni, Enterotoxigenic E. coli (ETEC)Caco-2Decoy receptorSignificantly inhibited the adhesion of ETEC to intestinal cells.[15][16][15][16]
3-Fucosyllactose (3-FL) Enterotoxigenic E. coli (ETEC)Caco-2Decoy receptorShowed a statistically significant reduction in ETEC adhesion.[16][16]
Difucosylated HMOs (general) Various enteric pathogensIntestinal epithelial cellsDecoy receptorThe presence of multiple fucose residues is expected to enhance binding to pathogen adhesins, leading to potent inhibition.[16][17][16][17]
This compound (LNnDFH II) Various enteric pathogensIntestinal epithelial cellsData not available; inferred high anti-adhesive potential Its difucosylated structure suggests a strong capacity to act as a decoy receptor for fucose-binding pathogens.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies involving LNnDFH II.

In Vitro Fermentation for Prebiotic Activity Assessment

This protocol is adapted from studies on other HMOs and can be applied to LNnDFH II.[7]

1. Fecal Inoculum Preparation:

  • Collect fresh fecal samples from healthy, exclusively breastfed infants.

  • Prepare a 10% (w/v) fecal slurry in an anaerobic phosphate-buffered saline (PBS) solution.

  • Homogenize the slurry and filter it through several layers of sterile cheesecloth to remove large particulate matter.

2. Fermentation Medium:

  • Prepare a basal medium containing peptone water, yeast extract, and other essential nutrients and salts.

  • Sterilize the medium by autoclaving.

  • Add a sterile solution of the test HMO (e.g., LNnDFH II, 2'-FL, LNnT) to the medium to a final concentration of 1% (w/v). A control with no added carbohydrate should also be prepared.

3. Fermentation Conditions:

  • Dispense the medium into anaerobic culture tubes or a bioreactor system.

  • Inoculate the medium with the fecal slurry (e.g., 5% v/v).

  • Incubate anaerobically at 37°C for 24-48 hours.

4. Analysis:

  • Bacterial Population: At various time points (0, 24, 48h), collect samples for bacterial DNA extraction. Quantify the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium) using quantitative real-time PCR (qPCR) with group-specific primers.

  • SCFA Analysis: Centrifuge collected samples to obtain the supernatant. Analyze the concentration of acetate, propionate, and butyrate using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • pH Measurement: Monitor the pH of the fermentation broth at each time point.

Pathogen Adhesion Inhibition Assay

This protocol is a standard method to assess the anti-adhesive properties of HMOs.[16]

1. Cell Culture:

  • Culture human intestinal epithelial cells (e.g., Caco-2 or HT-29) to confluence in appropriate cell culture plates.

2. Bacterial Strains:

  • Use a pathogenic bacterial strain of interest (e.g., Enterotoxigenic E. coli - ETEC).

  • Label the bacteria with a fluorescent marker (e.g., fluorescein (B123965) isothiocyanate - FITC) for visualization and quantification.

3. Inhibition Assay:

  • Pre-incubation of Bacteria: Incubate the fluorescently labeled pathogenic bacteria with a solution of the test HMO (e.g., LNnDFH II) at various concentrations for 1-2 hours at 37°C.

  • Infection of Cell Monolayer: Wash the confluent cell monolayers with PBS and add the HMO-pre-incubated bacteria.

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) to allow for bacterial adhesion.

  • Washing: Gently wash the cell monolayers multiple times with PBS to remove non-adherent bacteria.

4. Quantification of Adhesion:

  • Lyse the cells to release the adherent bacteria.

  • Quantify the number of adherent bacteria by measuring the fluorescence intensity using a plate reader or by plating serial dilutions of the cell lysate on appropriate agar (B569324) plates and counting the colony-forming units (CFU).

  • Compare the adhesion of bacteria pre-incubated with HMOs to a control group without HMOs to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

The prebiotic activity of HMOs initiates a cascade of events within the gut ecosystem, influencing both the microbiota and the host.

Prebiotic_Activity_Workflow cluster_ingestion Ingestion & Digestion cluster_gut Gut Lumen cluster_host Host Response HMOs (LNnDFH II) HMOs (LNnDFH II) Undigested HMOs Undigested HMOs HMOs (LNnDFH II)->Undigested HMOs Resistant to digestion Bifidobacterium Bifidobacterium Undigested HMOs->Bifidobacterium Selective Fermentation Pathogens Pathogens Undigested HMOs->Pathogens Inhibits Adhesion SCFAs SCFAs Bifidobacterium->SCFAs Produces Reduced Infection Risk Reduced Infection Risk Pathogens->Reduced Infection Risk Leads to Gut Health Gut Health SCFAs->Gut Health Promotes

Caption: Workflow of HMO prebiotic activity.

The fermentation of HMOs by Bifidobacterium leads to the production of SCFAs, which play a crucial role in modulating host signaling pathways related to gut health and immunity.

SCFA_Signaling_Pathway HMO Fermentation HMO Fermentation SCFAs (Butyrate, Propionate, Acetate) SCFAs (Butyrate, Propionate, Acetate) HMO Fermentation->SCFAs (Butyrate, Propionate, Acetate) HDAC Inhibition HDAC Inhibition SCFAs (Butyrate, Propionate, Acetate)->HDAC Inhibition GPCR Activation GPCR Activation SCFAs (Butyrate, Propionate, Acetate)->GPCR Activation Gene Expression Modulation Gene Expression Modulation HDAC Inhibition->Gene Expression Modulation Anti-inflammatory Effects Anti-inflammatory Effects GPCR Activation->Anti-inflammatory Effects Gut Barrier Integrity Gut Barrier Integrity Gene Expression Modulation->Gut Barrier Integrity

Caption: SCFA-mediated signaling pathways.

Conclusion

While direct experimental evidence for the prebiotic activity of this compound is still emerging, its structural characteristics as a difucosylated HMO strongly suggest a potent and selective bifidogenic effect. It is anticipated to be an effective substrate for fermentation by specific infant-associated Bifidobacterium species, leading to the production of beneficial SCFAs and the inhibition of pathogen adhesion. Further in vitro and in vivo studies are warranted to provide quantitative data on the prebiotic performance of LNnDFH II and to validate its potential for inclusion in infant formulas and therapeutic applications aimed at modulating the gut microbiota. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.

References

Lacto-N-neodifucohexaose II versus 2'-fucosyllactose: a comparative bioactivity study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioactive properties of two human milk oligosaccharides (HMOs): Lacto-N-neodifucohexaose II (LNnDFH II) and 2'-fucosyllactose (B36931) (2'-FL). While extensive research has elucidated the multifaceted roles of 2'-FL in immunity and gut health, data on the specific bioactivities of LNnDFH II are limited. This guide summarizes the current scientific knowledge on 2'-FL and draws potential parallels for LNnDFH II based on the activities of structurally related fucosylated oligosaccharides.

Introduction

Human milk oligosaccharides are complex carbohydrates that play a crucial role in infant development, primarily through their prebiotic, anti-pathogenic, and immunomodulatory functions. 2'-fucosyllactose (2'-FL) is the most abundant HMO in the milk of most mothers and has been the subject of extensive research.[1] this compound (LNnDFH II) is a more complex, difucosylated hexasaccharide. While its precise biological functions are not well-documented, its structural similarity to other fucosylated HMOs suggests it may share some bioactive properties. This guide aims to provide a comparative overview to inform future research and development.

Data Presentation: A Comparative Overview

Due to the limited availability of specific data for this compound, this section presents a comprehensive summary of the quantitative data for 2'-fucosyllactose and a qualitative summary for LNnDFH II based on the known bioactivities of other fucosylated oligosaccharides.

Table 1: Comparative Bioactivity Summary
Bioactivity2'-fucosyllactose (2'-FL)This compound (LNnDFH II) - Inferred from related compounds
Immunomodulation Modulates cytokine production (e.g., IL-10, IFN-γ), influences T-cell differentiation, and interacts with immune cells like dendritic cells and macrophages.Likely possesses immunomodulatory properties, potentially influencing cytokine release and immune cell function.
Anti-Pathogenic Activity Inhibits the adhesion of various pathogens (e.g., Campylobacter jejuni, E. coli, Norovirus) to host cells by acting as a soluble decoy receptor.Expected to exhibit anti-adhesive properties against a range of pathogens due to its fucosylated structure.
Prebiotic Effect Selectively promotes the growth of beneficial gut bacteria, particularly Bifidobacterium species.Predicted to have a prebiotic effect, supporting the growth of beneficial gut microbiota.
Table 2: Quantitative Bioactivity Data for 2'-fucosyllactose (2'-FL)
BioactivityExperimental ModelKey FindingReference
Immunomodulation Human peripheral blood mononuclear cells (PBMCs)Increased IL-10 production[2]
Murine modelSkews T-cell response towards Th2[3]
Anti-Pathogenic Activity Caco-2 human intestinal epithelial cellsInhibition of Campylobacter jejuni invasion[1]
Gnotobiotic pig modelReduced Norovirus shedding and diarrheaNot directly cited, but implied by anti-viral activity
Prebiotic Effect In vitro fermentation with infant fecal microbiotaSignificant increase in Bifidobacterium population[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the bioactivity of human milk oligosaccharides.

Cell Viability Assay (MTT Assay)

This assay determines the effect of an oligosaccharide on cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., Caco-2 intestinal epithelial cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test oligosaccharide (e.g., 2'-FL or LNnDFH II) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Cytokine Expression Analysis (ELISA)

This protocol measures the production of specific cytokines by immune cells in response to oligosaccharide treatment.

  • Cell Culture: Culture immune cells (e.g., human PBMCs) in a 24-well plate.

  • Stimulation: Treat the cells with the test oligosaccharide at various concentrations, along with positive (e.g., LPS) and negative controls. Incubate for 24-48 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., IL-10, TNF-α, IFN-γ) according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each cytokine from a standard curve and compare the levels between treatment groups.

Pathogen Adhesion Assay

This assay evaluates the ability of an oligosaccharide to inhibit the binding of pathogens to host cells.

  • Cell Culture: Grow a confluent monolayer of intestinal epithelial cells (e.g., HT-29) in a 24-well plate.

  • Pre-incubation: Pre-incubate the cells with the test oligosaccharide at various concentrations for 1 hour at 37°C.

  • Infection: Add a known concentration of a pathogenic bacterial strain (e.g., enteropathogenic E. coli) to the wells and incubate for a specified time to allow for adhesion.

  • Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.

  • Cell Lysis and Plating: Lyse the cells with a solution of 1% Triton X-100 in PBS. Serially dilute the lysate and plate on appropriate agar (B569324) plates to enumerate the adherent bacteria.

  • Quantification: Count the bacterial colonies after overnight incubation and express the results as a percentage of adhesion relative to the control (no oligosaccharide).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and methodologies discussed in this guide.

G cluster_0 2'-FL Anti-Pathogenic Mechanism Pathogen Pathogen HostCell Host Cell Receptor Pathogen->HostCell Binds to Adhesion Adhesion & Colonization HostCell->Adhesion TwoFL 2'-Fucosyllactose (2'-FL) TwoFL->Pathogen Binds to (Decoy) Infection Infection Adhesion->Infection

Caption: Decoy Receptor Mechanism of 2'-FL in Pathogen Inhibition.

G cluster_1 Experimental Workflow: Pathogen Adhesion Assay Start Seed Host Cells Incubate1 Incubate 24h Start->Incubate1 Treat Treat with Oligosaccharide Incubate1->Treat Infect Add Pathogen Treat->Infect Incubate2 Incubate for Adhesion Infect->Incubate2 Wash Wash to Remove Non-adherent Bacteria Incubate2->Wash Lyse Lyse Host Cells Wash->Lyse Plate Plate Lysate Lyse->Plate Count Count Colonies Plate->Count

Caption: Workflow for an In Vitro Pathogen Adhesion Assay.

G cluster_2 2'-FL Immunomodulatory Pathway TwoFL 2'-Fucosyllactose (2'-FL) DC Dendritic Cell TwoFL->DC Interacts with TCell T-Cell DC->TCell Presents Antigen Th2 Th2 Differentiation TCell->Th2 IFNy IFN-γ Production TCell->IFNy Decreases IL10 IL-10 Production Th2->IL10 Increases

Caption: Simplified Signaling Pathway of 2'-FL in Immune Modulation.

Conclusion

2'-fucosyllactose is a well-characterized human milk oligosaccharide with proven prebiotic, anti-pathogenic, and immunomodulatory activities. The available data strongly support its role in promoting a healthy gut microbiome and protecting against infections.

While direct experimental evidence for the bioactivity of this compound is currently lacking, its structure as a difucosylated hexasaccharide suggests it is likely to share some of the beneficial functions of other fucosylated HMOs. Fucosylated oligosaccharides are known to play a significant role in host-microbe interactions and immune modulation.[3] Therefore, it is plausible that LNnDFH II also acts as a prebiotic, an anti-adhesive agent against pathogens, and a modulator of the immune system.

Further research is imperative to elucidate the specific bioactivities and mechanisms of action of this compound. Such studies will be crucial for understanding its potential applications in infant nutrition, functional foods, and as a therapeutic agent. The experimental protocols and comparative data presented in this guide provide a framework for future investigations into this and other complex human milk oligosaccharides.

References

A Comparative Analysis of Prebiotic Efficacy: Lacto-N-neodifucohexaose II, FOS, and GOS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the prebiotic efficacy of Lacto-N-neodifucohexaose II (LNnDFH II) against two of the most well-established prebiotics, Fructooligosaccharides (FOS) and Galactooligosaccharides (GOS). While extensive experimental data exists for FOS and GOS, research on the specific prebiotic effects of LNnDFH II is still emerging. This document synthesizes the available evidence, positioning LNnDFH II within the broader context of fucosylated human milk oligosaccharides (HMOs) to offer a scientifically grounded comparison.

Executive Summary

FOS and GOS are widely recognized for their ability to selectively stimulate the growth of beneficial gut bacteria, particularly Bifidobacterium species, and modulate the production of short-chain fatty acids (SCFAs). LNnDFH II, a neutral fucosylated human milk oligosaccharide, is structurally more complex. While direct comparative studies are limited, research on fucosylated HMOs suggests a more selective and potentially potent modulation of the infant gut microbiome, with implications for immune system development. This guide presents available quantitative data, details experimental methodologies, and visualizes key pathways to facilitate an objective comparison.

Data Presentation: Comparative Efficacy

The following tables summarize quantitative data from in vitro and in vivo studies on the effects of FOS, GOS, and fucosylated HMOs (as a proxy for LNnDFH II) on gut microbiota and SCFA production.

Table 1: Impact on Gut Microbiota Composition

PrebioticKey Microbial ChangesSupporting Evidence
FOS - Significant increase in Bifidobacterium spp. - May also promote Lactobacillus spp. - Can be utilized by a broad range of bifidobacteria.[1]In vitro and human studies consistently demonstrate the bifidogenic effect of FOS.[1]
GOS - Potent bifidogenic effect, often considered stronger than FOS. - Stimulates the growth of Bifidobacterium and Lactobacillus spp.Numerous clinical trials have confirmed the ability of GOS to increase fecal bifidobacteria counts in infants and adults.
LNnDFH II (inferred from Fucosylated HMOs) - Selective stimulation of specific Bifidobacterium species, particularly infant-associated strains like B. longum subsp. infantis and B. bifidum.[2] - May inhibit the growth of potential pathogens like Escherichia coli and Clostridium perfringens.[2][3]In vitro fermentation of fucosylated HMOs with infant fecal microbiota shows a significant increase in the proportion of Bifidobacterium spp.[2][3]

Table 2: Short-Chain Fatty Acid (SCFA) Production

PrebioticPrimary SCFA ProducedOther Notable Effects
FOS - Primarily increases acetate (B1210297) production.[4] - Also contributes to increased propionate (B1217596) and butyrate (B1204436) levels.Fermentation of FOS leads to a general increase in total SCFA concentrations.
GOS - Stimulates the production of acetate, propionate, and butyrate.Often results in a significant increase in total SCFAs.
LNnDFH II (inferred from Fucosylated HMOs) - Fermentation by bifidobacteria leads to the production of lactate, acetate, propionate, and butyrate.[2] - May lead to a more significant decrease in pH compared to FOS.[2][3]The specific profile of SCFAs can vary depending on the fucosylated HMO structure and the specific microbial strains present.[2]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation. Below are detailed protocols for key experiments commonly used to assess prebiotic efficacy.

In Vitro Fermentation Model

This method simulates the conditions of the human colon to study the fermentation of prebiotics by fecal microbiota.

Objective: To determine the effect of a prebiotic on the composition of the gut microbiota and the production of SCFAs.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy donors and homogenized in an anaerobic buffer.

  • Batch Culture Fermentation: The fecal slurry is inoculated into anaerobic culture vessels containing a basal nutrient medium supplemented with the test prebiotic (e.g., LNnDFH II, FOS, or GOS) or a control (e.g., no added carbohydrate).

  • Incubation: The cultures are incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: Aliquots of the fermentation broth are collected at various time points.

  • Microbiota Analysis: Microbial DNA is extracted from the samples, and the composition of the microbiota is analyzed using techniques such as 16S rRNA gene sequencing.

  • SCFA Analysis: The concentrations of SCFAs (acetate, propionate, butyrate) in the fermentation broth are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Cell Culture Model for Immune Modulation

This model is used to investigate the direct effects of prebiotics or their fermentation products on immune cells.

Objective: To assess the immunomodulatory properties of a prebiotic.

Methodology:

  • Cell Line: A human immune cell line (e.g., Caco-2 cells for intestinal epithelial barrier function, or peripheral blood mononuclear cells - PBMCs) is cultured under standard conditions.

  • Treatment: The cells are treated with the prebiotic compound directly or with the supernatant from an in vitro fermentation culture.

  • Incubation: The treated cells are incubated for a specific duration.

  • Analysis of Immune Response:

    • Cytokine Production: The levels of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in the cell culture supernatant are measured using ELISA or cytokine arrays.

    • Gene Expression: Changes in the expression of genes related to immune function are analyzed using quantitative real-time PCR (qRT-PCR).

    • Cell Signaling: Activation of specific signaling pathways (e.g., NF-κB) can be assessed using techniques like Western blotting or reporter assays.

Mandatory Visualizations

Diagram 1: Generalized Prebiotic Fermentation Workflow

Prebiotic_Fermentation_Workflow cluster_0 In Vitro Fermentation cluster_1 Analysis Fecal Sample Fecal Sample Anaerobic Culture Anaerobic Culture Fecal Sample->Anaerobic Culture Incubation (37°C) Incubation (37°C) Anaerobic Culture->Incubation (37°C) Prebiotic Substrate\n(LNnDFH II, FOS, GOS) Prebiotic Substrate (LNnDFH II, FOS, GOS) Prebiotic Substrate\n(LNnDFH II, FOS, GOS)->Anaerobic Culture Microbiota Analysis\n(16S rRNA Sequencing) Microbiota Analysis (16S rRNA Sequencing) Incubation (37°C)->Microbiota Analysis\n(16S rRNA Sequencing) Metabolite Analysis\n(GC/HPLC for SCFAs) Metabolite Analysis (GC/HPLC for SCFAs) Incubation (37°C)->Metabolite Analysis\n(GC/HPLC for SCFAs)

Caption: Workflow of an in vitro prebiotic fermentation experiment.

Diagram 2: Signaling Pathway of SCFA-Mediated Immune Regulation

SCFA_Signaling_Pathway cluster_0 Gut Lumen cluster_1 Intestinal Epithelial & Immune Cells Prebiotics\n(LNnDFH II, FOS, GOS) Prebiotics (LNnDFH II, FOS, GOS) Gut Microbiota Gut Microbiota Prebiotics\n(LNnDFH II, FOS, GOS)->Gut Microbiota Fermentation SCFAs\n(Acetate, Propionate, Butyrate) SCFAs (Acetate, Propionate, Butyrate) Gut Microbiota->SCFAs\n(Acetate, Propionate, Butyrate) Production GPR41/43 Activation GPR41/43 Activation SCFAs\n(Acetate, Propionate, Butyrate)->GPR41/43 Activation HDAC Inhibition HDAC Inhibition SCFAs\n(Acetate, Propionate, Butyrate)->HDAC Inhibition Immune Regulation Immune Regulation GPR41/43 Activation->Immune Regulation e.g., ↓ Inflammation HDAC Inhibition->Immune Regulation e.g., ↑ Treg cells

Caption: SCFA signaling in immune regulation.

Discussion and Conclusion

FOS and GOS are effective and well-documented prebiotics that promote a healthy gut microbiome through the stimulation of beneficial bacteria and the production of SCFAs. Their effects are broad and have been demonstrated in diverse populations.

This compound, as a fucosylated HMO, represents a more targeted approach to prebiotic intervention. The available evidence on fucosylated HMOs suggests a high degree of selectivity for beneficial infant-associated bifidobacteria. This selectivity may be crucial in early life for the establishment of a healthy microbiome and the development of the immune system. The fermentation of fucosylated HMOs leads to a significant drop in gut pH, creating an environment that is less favorable for the growth of pathogens.

For researchers and drug development professionals, the choice between these prebiotics will depend on the specific application. FOS and GOS are reliable choices for general gut health support. LNnDFH II and other fucosylated HMOs may offer a more nuanced approach, particularly in pediatric nutrition and for applications requiring precise modulation of the gut microbiota and immune responses. Further direct comparative studies are warranted to fully elucidate the distinct physiological effects of LNnDFH II.

References

Validating the Immunomodulatory Effects of Lacto-N-neodifucohexaose II In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the immunomodulatory effects of Lacto-N-neodifucohexaose II (LNnDFH II), a fucosylated human milk oligosaccharide (HMO), in the context of other well-studied prebiotics. Due to the limited availability of direct in vivo quantitative data for LNnDFH II, this document leverages findings from structurally and functionally related compounds to provide a comprehensive overview. The primary comparators used for quantitative analysis are 2'-fucosyllactose (B36931) (2'-FL), a prevalent fucosylated HMO, and Galactooligosaccharides (GOS), a widely used non-fucosylated prebiotic.

Introduction to this compound and Immunomodulation

This compound is a complex sugar molecule found in human milk, belonging to the diverse family of human milk oligosaccharides (HMOs). HMOs are known to play a crucial role in the development of the infant immune system. Their immunomodulatory properties are a subject of intense research for their potential therapeutic applications in various inflammatory and autoimmune conditions. Fucosylated derivatives of lacto-N-tetraose and lacto-N-neotetraose, including LNnDFH II, are recognized for their significant physiological effects, which encompass modulation of the intestinal microbiota, anti-bacterial activities, and immunomodulation.

The immunomodulatory effects of these prebiotics are often exerted through the gut-immune axis. They can selectively promote the growth of beneficial gut bacteria, which in turn produce metabolites like short-chain fatty acids (SCFAs) that have systemic anti-inflammatory effects. Additionally, some HMOs can directly interact with immune cells to modulate their function.

Comparative In Vivo Performance Data

To provide a quantitative comparison, this section presents data from a study investigating the immunomodulatory effects of 2'-fucosyllactose (2'-FL) and Galactooligosaccharides (GOS) in a cyclophosphamide (B585) (CTX)-induced immunosuppressed mouse model.[1][2] This model is relevant for assessing the capacity of these compounds to restore immune function.

Serum Cytokine Levels

The following table summarizes the effects of high-dose 2'-FL and GOS on key serum cytokines in immunosuppressed mice. Cytokines are crucial signaling molecules that orchestrate the immune response.

CytokineControl (CTX only)High-Dose 2'-Fucosyllactose (2'-FL)High-Dose Galactooligosaccharides (GOS)
IL-2 (pg/mL) Increased trend vs. normalTrend towards normalizationTrend towards normalization
IL-6 (pg/mL) Increased trend vs. normalTrend towards normalizationTrend towards normalization
IL-4 (pg/mL) Significantly Decreased vs. normalSignificantly Increased vs. CTXSignificantly Increased vs. CTX
IL-10 (pg/mL) Decreased vs. normalSignificantly Increased vs. CTXSignificantly Increased vs. CTX

Data adapted from a study on CTX-induced immunosuppressed mice.[3][4]

Interpretation: Both 2'-FL and GOS demonstrated the ability to counteract the immunosuppressive effects of cyclophosphamide by significantly boosting the levels of the anti-inflammatory cytokines IL-4 and IL-10.[3][4]

Splenic T-Lymphocyte Subsets

The spleen is a key secondary lymphoid organ, and the balance of T-lymphocyte subsets is critical for a healthy immune response. The table below shows the impact of a prebiotic formula containing 2'-FL, GOS, and Fructo-oligosaccharides (FOS) on splenic T-cell populations in the same immunosuppression model.

T-Cell SubsetControl (CTX only)2FGF-H (High-Dose 2'-FL, GOS, FOS)
CD3+ T-cells (%) DecreasedIncreased
CD4+ T-cells (%) DecreasedIncreased
CD8+ T-cells (%) DecreasedIncreased
CD4+/CD8+ Ratio AlteredRestored towards normal

Data adapted from a study on CTX-induced immunosuppressed mice using a 2'-FL, GOS, and FOS combination (2FGF-H).[3][4]

Interpretation: The prebiotic combination including 2'-FL was effective in restoring the populations of total (CD3+), helper (CD4+), and cytotoxic (CD8+) T-lymphocytes in the spleen, indicating a recovery of cellular immunity.[3][4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

In Vivo Immunomodulation Study in a Murine Model

This protocol outlines a typical approach to assess the immunomodulatory effects of prebiotics in a cyclophosphamide-induced immunosuppression mouse model.[1][2][3][4]

1. Animal Model:

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Acclimatization: Mice are acclimatized for one week prior to the experiment with free access to standard chow and water.

2. Immunosuppression Induction:

  • Mice are injected intraperitoneally with cyclophosphamide (CTX) at a dosage of 80 mg/kg body weight to induce immunosuppression. A normal control group receives a saline injection.

3. Dietary Intervention:

  • Following CTX injection, mice are randomly assigned to different dietary groups:

    • Normal Control (NC) Group: Standard diet and water.

    • CTX Model Group: Standard diet and water.

    • Treatment Groups: Standard diet and oral gavage of the test compound (e.g., high-dose 2'-FL, high-dose GOS) daily for a period of 30 days.

4. Sample Collection and Analysis:

  • Blood Collection: At the end of the intervention period, blood is collected for serum separation.

  • Tissue Collection: Spleen, thymus, and intestinal tissues are harvested.

  • Cytokine Analysis: Serum levels of IL-2, IL-6, IL-4, and IL-10 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Flow Cytometry: Splenocytes are isolated, and the percentages of CD3+, CD4+, and CD8+ T-lymphocyte subsets are determined by flow cytometry.

  • Histology: Spleen and intestinal tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological examination.

  • Western Blot: Intestinal tissue lysates are used to analyze the expression of proteins related to intestinal barrier function and immune signaling pathways (e.g., TLR4, MAPK, NF-κB).

Signaling Pathways and Experimental Workflows

Conceptual Signaling Pathway for Fucosylated HMOs

While the precise signaling cascade for this compound is yet to be fully elucidated, the following diagram illustrates a conceptual pathway based on the known mechanisms of other fucosylated HMOs like 2'-FL. This pathway highlights the interaction with gut epithelial and immune cells, leading to the modulation of inflammatory responses.

G cluster_gut_lumen Gut Lumen cluster_epithelial_cell Intestinal Epithelial Cell cluster_immune_cell Immune Cell (e.g., Macrophage) LNnDFH_II This compound TLR4 TLR4 LNnDFH_II->TLR4 Interaction Tight_junctions Tight Junction Proteins (Claudin-1, ZO-1) LNnDFH_II->Tight_junctions Upregulation MAPK_pathway MAPK Pathway TLR4->MAPK_pathway NF_kB_pathway NF-κB Pathway MAPK_pathway->NF_kB_pathway Cytokine_production Modulated Cytokine Production (↑ IL-10, IL-4) NF_kB_pathway->Cytokine_production Modulation

Conceptual signaling pathway of LNnDFH II.
Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical in vivo study designed to validate the immunomodulatory effects of a test compound.

G cluster_analysis Data Collection & Analysis start Start: Animal Acclimatization immunosuppression Induce Immunosuppression (Cyclophosphamide Injection) start->immunosuppression grouping Randomly Assign to Groups (Control, CTX, Treatment) immunosuppression->grouping intervention Daily Oral Gavage (30 days) grouping->intervention sample_collection Sample Collection (Blood, Spleen, Intestine) intervention->sample_collection elisa Cytokine Analysis (ELISA) sample_collection->elisa flow_cytometry T-Cell Profiling (Flow Cytometry) sample_collection->flow_cytometry histology Histopathology (H&E) sample_collection->histology western_blot Protein Expression (Western Blot) sample_collection->western_blot end End: Comparative Analysis elisa->end flow_cytometry->end histology->end western_blot->end

In vivo immunomodulation experimental workflow.

Conclusion

While direct in vivo quantitative data for this compound remains an area for future research, the available evidence from structurally related fucosylated HMOs, such as 2'-fucosyllactose, strongly supports its immunomodulatory potential. The comparative data presented in this guide indicates that fucosylated HMOs can effectively restore immune homeostasis in an immunosuppressed state by modulating cytokine production and cellular immune responses. These findings underscore the therapeutic promise of LNnDFH II and other fucosylated HMOs in conditions characterized by immune dysregulation. Further head-to-head in vivo studies are warranted to precisely quantify the immunomodulatory efficacy of this compound in comparison to other prebiotics.

References

The Differential Impact of Fucosylated HMO Isomers on Gut Microbiota: A Comparative Analysis of 2'-Fucosyllactose and 3-Fucosyllactose

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how two structurally similar human milk oligosaccharides, 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL), are selectively utilized by key gut commensals, leading to distinct effects on the microbial ecosystem and metabolic outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison supported by experimental data.

Human milk oligosaccharides (HMOs) are a diverse group of complex sugars that represent the third largest solid component of human milk.[1] They are indigestible by the infant and thus function as prebiotics, shaping the early-life gut microbiota.[2] Among the most abundant HMOs are the fucosylated isomers 2'-Fucosyllactose (2'-FL) and 3-Fucosyllactose (3-FL), which differ only in the linkage of a fucose molecule to the lactose (B1674315) core.[3] This subtle structural difference significantly influences their metabolism by gut bacteria, leading to differential effects on the gut microbiome's composition and function.[4] This guide presents a comparative analysis of 2'-FL and 3'-FL, summarizing key experimental findings to inform research and the development of novel prebiotics and therapeutics.

Comparative Utilization by Gut Bacteria: A Quantitative Overview

The ability to metabolize 2'-FL and 3'-FL is not widespread among gut bacteria and is often strain-specific.[3] Generally, species belonging to the genera Bifidobacterium and Bacteroides are the primary consumers of these fucosylated HMOs.[2][5][6] However, in vitro studies have revealed distinct preferences and efficiencies in the utilization of these isomers.

A key differentiator is the significant enrichment of the Bacteroides genus by 3'-FL in infant fecal microbiota fermentations.[4] Conversely, 2'-FL appears to be a more potent promoter of Bifidobacterium in similar complex microbial communities.[4]

Parameter2'-Fucosyllactose (2'-FL)3-Fucosyllactose (3-FL)Reference
Predominantly Enriched Genera BifidobacteriumBacteroides, Enterococcus[4]
Utilization Rate (Infant Fecal Microbiota, 36h) Rapid utilization observed~60.3%[4]
Primary Metabolic End Products Acetic acid, Lactic acidAcetic acid, Lactic acid[4]

Table 1: Comparative Fermentation and Utilization by Infant Fecal Microbiota. This table summarizes the key differences in the fermentation of 2'-FL and 3'-FL by a mixed community of infant gut bacteria.

The selective utilization of these HMOs by specific probiotic strains has been quantified by measuring bacterial growth, often represented as the Area Under the Curve (AUC) in growth assays.

Bacterial StrainGrowth on 2'-FL (AUC)Growth on 3'-FL (AUC)Reference
Bifidobacterium longum subsp. infantisEfficient utilizationEfficient utilization[2][5][6]
Bifidobacterium bifidumEfficient utilizationEfficient utilization[2][5][6]
Bacteroides fragilisUtilizedUtilized[2][5][6]
Bacteroides vulgatusUtilizedUtilized[2][5][6]
Bacteroides thetaiotaomicronUtilizedUtilized[2][5][6]

Table 2: Growth of Specific Probiotic Strains on 2'-FL and 3'-FL. This table highlights the ability of key probiotic strains to utilize 2'-FL and 3'-FL as a sole carbon source. While both isomers are utilized by these strains, the efficiency can vary.

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

Bacterial Growth Assessment on HMOs

Objective: To determine the capacity of individual bacterial strains to utilize 2'-FL and 3'-FL as a sole carbon source.

Methodology:

  • Bacterial Strains and Culture Conditions: A wide range of probiotic and potentially pathogenic bacteria are selected.[7] Strains are typically cultured in their optimal growth media under anaerobic conditions.

  • Growth Medium: A basal medium without any carbon source is prepared.

  • Carbon Sources: Sterile-filtered solutions of 2'-FL, 3'-FL, glucose (positive control), and a no-sugar control are added to the basal medium at a final concentration of, for example, 1% (w/v).[8]

  • Inoculation and Incubation: Microtiter plates are prepared with the different media. Each well is inoculated with a standardized suspension of the test bacterium. The plates are then incubated in an automated microbiology growth analysis system, such as the Bioscreen C system, under anaerobic conditions at 37°C.[2][3][6]

  • Growth Monitoring: The optical density (OD) at 600 nm of each well is measured automatically at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 48 hours).[3][8]

  • Data Analysis: Bacterial growth is quantified by calculating the area under the growth curve (AUC).[3][8]

In Vitro Fermentation with Fecal Microbiota

Objective: To investigate the impact of 2'-FL and 3'-FL on the composition and metabolic activity of a complex gut microbial community.

Methodology:

  • Fecal Inoculum: Fecal samples are collected from healthy donors (e.g., exclusively breast-fed infants).[4] The samples are homogenized to create a representative gut microbial community.

  • Fermentation Model:

    • Batch Fermentations: Short-term (e.g., 48 hours) anaerobic batch cultures are set up using fecal slurries as the inoculum.[9] These are useful for screening purposes.

    • Continuous Culture Systems (e.g., SHIME®): For long-term studies, a Simulator of the Human Intestinal Microbial Ecosystem (SHIME®) can be used. This system consists of a series of interconnected reactors simulating the different regions of the human colon.[1][3][10][11]

  • Substrate Addition: 2'-FL or 3'-FL is added to the fermentation vessels as the primary carbon source. A control with no added carbohydrate or a different prebiotic like galactooligosaccharides (GOS) is often included.[7]

  • Sampling and Analysis: Samples are collected at various time points throughout the fermentation.

    • Microbiota Composition: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to analyze the bacterial community composition.[1][11]

    • Metabolite Analysis: The concentrations of short-chain fatty acids (SCFAs) like acetate (B1210297), propionate (B1217596), and butyrate, as well as lactate, are determined using techniques such as high-performance liquid chromatography (HPLC).[1][10][11]

Visualization of Experimental and Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for comparing fucosylated HMO isomers and the metabolic pathways involved in their utilization by gut bacteria.

Experimental_Workflow cluster_setup Experimental Setup cluster_fermentation In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection (e.g., from infants) Inoculum_Prep Fecal Slurry Preparation (Inoculum) Fecal_Sample->Inoculum_Prep Control Control (No added carbohydrate) Inoculum_Prep->Control Inoculation FL2 2'-Fucosyllactose (2'-FL) Inoculum_Prep->FL2 Inoculation FL3 3-Fucosyllactose (3'-FL) Inoculum_Prep->FL3 Inoculation Microbiota Microbiota Composition (16S rRNA sequencing) Control->Microbiota Sampling over time Metabolites Metabolite Analysis (HPLC for SCFAs) Control->Metabolites Sampling over time FL2->Microbiota Sampling over time FL2->Metabolites Sampling over time FL3->Microbiota Sampling over time FL3->Metabolites Sampling over time

Caption: Experimental workflow for comparative analysis of 2'-FL and 3'-FL.

HMO_Metabolism cluster_bifido Bifidobacterium Metabolism FL_in 2'-FL / 3'-FL (extracellular) FL_transport HMO Transporter FL_in->FL_transport FL_intra Intracellular 2'-FL / 3'-FL FL_transport->FL_intra Fucosidase α-L-fucosidase FL_intra->Fucosidase Lactose Lactose Fucosidase->Lactose Fucose L-Fucose Fucosidase->Fucose Glycolysis Glycolysis Lactose->Glycolysis Fucose_pathway Fucose Metabolic Pathway Fucose->Fucose_pathway SCFA Acetate, Lactate Glycolysis->SCFA PD 1,2-Propanediol Fucose_pathway->PD

Caption: Simplified metabolic pathway of fucosylated HMOs in Bifidobacterium.

Signaling and Metabolic Pathways

The metabolism of fucosylated HMOs by beneficial gut bacteria such as Bifidobacterium involves specific enzymes and transport systems.[4] Bifidobacterium longum subsp. infantis, for instance, possesses a specialized gene cluster for the metabolism of fHMOs.[12]

The general pathway for the utilization of 2'-FL and 3'-FL by Bifidobacterium is as follows:

  • Uptake: The fucosylated HMO is transported into the bacterial cell via specific ABC transporters.

  • Hydrolysis: Inside the cell, an α-L-fucosidase cleaves the fucose molecule from the lactose core.

  • Metabolism of Lactose: The remaining lactose is then hydrolyzed into glucose and galactose, which enter the central glycolytic pathway, leading to the production of short-chain fatty acids such as acetate and lactate.[13]

  • Metabolism of Fucose: The liberated L-fucose is metabolized through a separate pathway, which in some Bifidobacterium species leads to the production of 1,2-propanediol.[12][14] This 1,2-propanediol can be further metabolized by other gut commensals, like Anaerobutyricum hallii, to produce propionate in a process known as cross-feeding.[14]

Conclusion

The available evidence clearly indicates that 2'-Fucosyllactose and 3-Fucosyllactose, despite their structural similarity, exert differential effects on the gut microbiota.[4] While both HMOs demonstrate prebiotic activity by promoting the growth of beneficial bacteria, 2'-FL appears to be a more potent promoter of Bifidobacterium in complex microbial communities, whereas 3'-FL shows a distinct ability to enrich for Bacteroides.[4] This selective fermentation has significant implications for the overall metabolic output of the gut microbiota and highlights the importance of specific HMO structures in shaping the gut ecosystem. Understanding these differences is crucial for the development of targeted nutritional interventions and novel therapeutics aimed at modulating the gut microbiome for improved health outcomes.

References

A Head-to-Head Comparison: Enzymatic vs. Chemical Synthesis of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of complex oligosaccharides like Lacto-N-neodifucohexaose II (LNnDFH II) is a critical step in advancing research into human milk oligosaccharides (HMOs) and their therapeutic potential. This guide provides an objective comparison of the two primary synthesis methodologies: enzymatic and chemical synthesis, supported by available experimental data.

This compound is a neutral human milk oligosaccharide that plays a role in the development of a healthy gut microbiota and has been noted for its ability to impede the adhesion of pathogens to human intestinal cells.[1] The ability to synthesize this complex hexasaccharide in a pure and scalable manner is essential for further investigation into its biological functions and potential applications in infant nutrition and therapeutics.

This guide delves into the quantitative and qualitative differences between enzymatic and chemical synthesis routes, offering insights into yield, purity, reaction conditions, and overall complexity.

Quantitative Performance Comparison

ParameterEnzymatic SynthesisChemical Synthesis
Overall Yield Reported as 0.55 g/L (titer) in whole-cell biotransformation.[2] Overall yield for multi-step enzymatic synthesis of a related fucosylated hexasaccharide was 6%.[3]Multi-step chemical synthesis of the related lacto-N-neohexaose resulted in an overall yield of approximately 10-15% across numerous steps.[4][5]
Purity Generally high due to enzyme specificity, often requiring fewer purification steps.Can be high, but often requires extensive chromatographic purification to remove byproducts and isomers.[6]
Reaction Time Enzymatic reactions can range from hours to a few days.[6]Multi-step chemical synthesis is a lengthy process, often taking weeks to complete due to the numerous protection, deprotection, and glycosylation steps.[4][5]
Reaction Steps Fewer steps are typically required as protecting groups are not needed.[6][7]A high number of steps are necessary for the protection and deprotection of hydroxyl groups to ensure regioselectivity.[4][5][8]
Scalability Potentially more scalable for industrial production through fermentation and enzymatic reactors.[2]Scalability can be challenging and costly due to the complexity of the process and the need for large quantities of reagents and solvents.[9]
Cost The initial cost of enzymes can be high, but they can often be reused. The cost of expensive sugar nucleotide donors can be a significant factor.[10]Generally considered more expensive due to the cost of reagents, solvents, and the labor-intensive nature of the multi-step process.[9]

Experimental Methodologies

Enzymatic Synthesis of this compound

Enzymatic synthesis leverages the high specificity of glycosyltransferases to build the oligosaccharide chain without the need for complex protecting group chemistry.[6] A common approach involves a cascade of enzymatic reactions or the use of engineered microorganisms (whole-cell biotransformation).

Key Enzymes:

  • β-1,3-N-acetylglucosaminyltransferase (LgtA): Adds N-acetylglucosamine (GlcNAc) to a lactose (B1674315) acceptor.

  • β-1,3-galactosyltransferase (WbgO): Adds galactose to the growing chain.

  • α-1,4-fucosyltransferase (FucT14): Adds fucose to the GlcNAc residue.

  • α-1,3-fucosyltransferase: Adds fucose to the glucose residue. A bifunctional fucosyltransferase from Helicobacter pylori can catalyze both α1,3 and α1,4 fucosylation.[10]

Illustrative Experimental Protocol (Whole-Cell Biotransformation): [2]

  • Strain Engineering: An E. coli strain is genetically engineered to express the necessary glycosyltransferases (e.g., LgtA, WbgO, and a fucosyltransferase). Genes for the synthesis of the required sugar nucleotide donors (e.g., UDP-GlcNAc, UDP-Gal, and GDP-Fucose) are also often overexpressed.

  • Cultivation: The engineered E. coli is cultivated in a suitable fermentation medium containing lactose as the initial acceptor substrate and a carbon source. L-fucose is also added to the medium.

  • Induction: The expression of the recombinant enzymes is induced at an appropriate cell density.

  • Biotransformation: The cells then perform the multi-step enzymatic synthesis of LNnDFH II intracellularly.

  • Product Isolation and Purification: The cells are harvested and lysed. The soluble fraction is then subjected to purification steps, which may include centrifugation, filtration, and chromatography to isolate the final product.

Chemical Synthesis of this compound

Chemical synthesis of complex oligosaccharides is a multi-step process that requires careful planning of a protecting group strategy to achieve the desired regioselectivity and stereoselectivity.[8] The synthesis of the closely related lacto-N-neohexaose provides a representative workflow.[4][5]

General Stages:

  • Preparation of Building Blocks: Monosaccharide or disaccharide units are chemically modified with various protecting groups (e.g., benzyl (B1604629), benzoyl, phthalimido) to mask all but one or two hydroxyl groups. A leaving group (e.g., trichloroacetimidate) is installed at the anomeric position of the donor molecule.

  • Glycosylation Reactions: The protected donor and acceptor molecules are reacted in the presence of a promoter (e.g., TMSOTf) to form the desired glycosidic linkage. This process is repeated sequentially to build the oligosaccharide backbone.

  • Deprotection: After the full-length oligosaccharide is assembled, all protecting groups are removed in a final series of deprotection steps. This typically involves reactions such as hydrogenolysis to remove benzyl groups and treatment with hydrazine (B178648) to remove phthalimido and ester groups, followed by N-acetylation.

  • Purification: Extensive purification, usually by silica (B1680970) gel chromatography, is required after each glycosylation and deprotection step to isolate the desired product from unreacted starting materials and side products.

Visualizing the Synthesis Workflows

To better illustrate the distinct approaches of enzymatic and chemical synthesis, the following diagrams outline the experimental workflows.

Enzymatic_Synthesis_Workflow cluster_0 Upstream Processing cluster_1 Biotransformation cluster_2 Downstream Processing Strain Engineering Strain Engineering Cultivation Cultivation Strain Engineering->Cultivation Induction Induction Cultivation->Induction Whole-Cell Synthesis Whole-Cell Synthesis of LNnDFH II Induction->Whole-Cell Synthesis Cell Lysis Cell Lysis Whole-Cell Synthesis->Cell Lysis Purification Purification Cell Lysis->Purification Pure LNnDFH II Pure LNnDFH II Purification->Pure LNnDFH II

Caption: Enzymatic synthesis workflow using whole-cell biotransformation.

Chemical_Synthesis_Workflow Start Building_Block_Prep Preparation of Protected Building Blocks Start->Building_Block_Prep Glycosylation_1 Glycosylation Step 1 Building_Block_Prep->Glycosylation_1 Purification_1 Purification Glycosylation_1->Purification_1 Deprotection_1 Selective Deprotection Purification_1->Deprotection_1 Glycosylation_2 Glycosylation Step 2 Deprotection_1->Glycosylation_2 Purification_2 Purification Glycosylation_2->Purification_2 Repeat Repeat Glycosylation/ Purification/Deprotection (multiple cycles) Purification_2->Repeat Final_Deprotection Global Deprotection Repeat->Final_Deprotection Final_Purification Final Purification Final_Deprotection->Final_Purification Pure_LNnDFH_II Pure LNnDFH II Final_Purification->Pure_LNnDFH_II

Caption: Iterative nature of the chemical synthesis workflow for complex oligosaccharides.

Signaling Pathways and Biological Activity

While a specific signaling pathway exclusively for this compound has not been fully elucidated, fucosylated HMOs are known to exert their biological effects through several mechanisms. They can act as prebiotics, selectively promoting the growth of beneficial gut bacteria like Bifidobacterium.[11] Furthermore, they can directly interact with host cells to modulate immune responses. For instance, some fucosylated oligosaccharides can inhibit the adhesion of pathogenic bacteria to intestinal epithelial cells, a crucial first step in infection.

Fucosylated structures, such as the Lewis antigens that are part of LNnDFH II, are known to interact with C-type lectin receptors on immune cells. This interaction can trigger downstream signaling cascades that influence cytokine production and the overall immune response. For example, the related pentasaccharide Lacto-N-fucopentaose III, which also contains a Lewis x trisaccharide, has been shown to require clathrin-mediated endocytosis to induce an alternative activation pathway in antigen-presenting cells.[12] This suggests that LNnDFH II may also engage in receptor-mediated signaling to exert its immunomodulatory effects.

Putative_Signaling_Mechanism LNnDFH_II This compound Receptor C-type Lectin Receptor (e.g., on Immune Cell) LNnDFH_II->Receptor Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Signaling_Cascade Intracellular Signaling Cascade Endocytosis->Signaling_Cascade Immune_Modulation Modulation of Cytokine Production & Immune Cell Activation Signaling_Cascade->Immune_Modulation

Caption: Putative mechanism of action for the immunomodulatory effects of LNnDFH II.

Conclusion

Both enzymatic and chemical synthesis routes offer viable paths to obtaining this compound, each with distinct advantages and disadvantages. Enzymatic synthesis, particularly through whole-cell biotransformation, presents a more streamlined and potentially scalable approach with high product specificity. In contrast, chemical synthesis, while offering versatility, is a more complex, lengthy, and resource-intensive process.

The choice of synthesis method will ultimately depend on the specific research needs, including the required quantity and purity of the oligosaccharide, available resources, and the desired scale of production. For large-scale production for applications in functional foods or therapeutics, enzymatic methods appear to hold greater promise. For the synthesis of novel analogs or for smaller-scale research purposes where versatility is key, chemical synthesis remains a powerful tool. Further research into chemoenzymatic strategies, which combine the strengths of both approaches, may offer the most efficient and flexible solutions for the future production of complex human milk oligosaccharides.[10][13]

References

A Comparative Guide to Analytical Methods for the Quantification of Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two primary analytical techniques for the quantification of Lacto-N-neodifucohexaose II (LNnDFH II), a neutral human milk oligosaccharide (HMO) of significant interest in nutritional and therapeutic research.[1] The selection of an appropriate analytical method is critical for accurate and reliable quantification in various matrices, from raw materials to final products. This document details the experimental protocols and performance data for High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Liquid Chromatography-Mass Spectrometry (LC-MS), offering a basis for cross-validation and method selection.

Method Comparison

The choice between HPAEC-PAD and LC-MS for LNnDFH II quantification will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the need for structural confirmation.

Table 1: Comparison of Quantitative Performance for LNnDFH II Analytical Methods

ParameterHPAEC-PADLC-MS/MS
Principle Anion-exchange separation of carbohydrates at high pH followed by electrochemical detection.[2]Separation by liquid chromatography coupled with mass analysis for detection and quantification.
Linearity Wide linear range, typically with R² > 0.99 for related oligosaccharides.[3]Excellent linearity with R² > 0.99 for various HMOs.[4]
Accuracy (% Recovery) Typically in the range of 89.4% to 109% for similar HMOs.[5]High accuracy, with recovery rates often between 92% and 104% for related compounds.[6]
Precision (%RSD) High precision, with RSDr values ranging from 0.0068% to 4.8% for other HMOs.[5]Good precision, with intra- and inter-day precision typically less than 15%.[6]
Limit of Detection (LOD) High sensitivity, with detection limits in the pico- or femtomole range for carbohydrates.[2]Very high sensitivity, with LODs for similar oligosaccharides ranging from 0.5 to 10 ng/mL.[6]
Limit of Quantification (LOQ) Low LOQs suitable for trace analysis.Low LOQs, for example, 2 to 34 ng/mL for related oligosaccharides.[6]
Selectivity Can resolve structural isomers, including linkage and positional isomers.[2]Highly selective, especially with tandem MS (MS/MS), which can differentiate isomers based on fragmentation patterns.[4]
Structural Information Limited to retention time comparison with standards.Provides molecular weight and fragmentation data, aiding in structural elucidation.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. The following are representative experimental protocols for the analysis of LNnDFH II, adapted from established methods for similar HMOs.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a robust and sensitive method for the direct quantification of underivatized carbohydrates.[2] It is particularly well-suited for separating complex mixtures of oligosaccharides, including isomers.[2]

1. Sample Preparation:

  • For most samples, dissolve in high-purity water.

  • For complex matrices like infant formula, a reconstitution with water followed by filtration is often sufficient.[5] For samples containing interfering substances like fructans, enzymatic hydrolysis may be necessary.[5]

2. Instrumentation:

  • A high-performance ion chromatography system equipped with a pulsed amperometric detector.

  • Anion-exchange column, such as a Thermo Scientific™ Dionex™ CarboPac™ series column, is recommended for oligosaccharide separations.[7]

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is typically used. For example, a gradient starting with a lower concentration of sodium hydroxide (e.g., 68 mM) for initial elution, followed by an increasing sodium acetate gradient to elute more retained oligosaccharides.[2]

  • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

  • Column Temperature: Maintained at approximately 30°C to ensure reproducible retention times.

4. Detection:

  • Pulsed Amperometric Detection (PAD) with a gold working electrode. A standard quadruple-potential waveform is applied for detection.

5. Quantification:

  • Quantification is achieved by comparing the peak area of LNnDFH II in the sample to a calibration curve generated from authentic standards.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly when coupled with tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, along with structural information, making it a powerful tool for oligosaccharide analysis.[8]

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (B52724).

  • For complex matrices, a protein precipitation step followed by solid-phase extraction (SPE) may be required to remove interferences.

2. Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A mass spectrometer, such as a quadrupole-time-of-flight (Q-TOF) or a triple quadrupole instrument, equipped with an electrospray ionization (ESI) source.

3. Chromatographic Conditions:

  • Column: A column with a hydrophilic interaction liquid chromatography (HILIC) stationary phase is commonly used for separating polar compounds like oligosaccharides. Porous graphitized carbon (PGC) columns are also effective for resolving isomers.[6][9]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) is typically employed.[4]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2 to 0.6 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

4. Mass Spectrometry Conditions:

  • Ionization Mode: ESI in either positive or negative ion mode. Negative ion mode is often preferred for oligosaccharides.[4]

  • Data Acquisition: Full scan mode for initial identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification to enhance sensitivity and selectivity.

5. Quantification:

  • Quantification is performed using a calibration curve of a certified LNnDFH II standard. An internal standard may be used to correct for matrix effects and variations in instrument response.

Methodology Visualization

To facilitate the cross-validation of these analytical methods, a logical workflow can be established. The following diagram, generated using the DOT language, illustrates a typical process for method comparison.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison cluster_decision Outcome Start LNnDFH II Sample Prep Standardized Preparation Start->Prep HPAEC HPAEC-PAD Analysis Prep->HPAEC LCMS LC-MS/MS Analysis Prep->LCMS Linearity Linearity HPAEC->Linearity Accuracy Accuracy HPAEC->Accuracy Precision Precision HPAEC->Precision LOD_LOQ LOD/LOQ HPAEC->LOD_LOQ Selectivity Selectivity HPAEC->Selectivity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Selectivity Comparison Comparative Data Review Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD_LOQ->Comparison Selectivity->Comparison Decision Optimal Method Selection Comparison->Decision

Caption: Workflow for cross-validation of LNnDFH II quantification methods.

References

Unraveling the Impact of Fucosylated HMOs on Infant Gut Development: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Human Milk Oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a pivotal role in shaping the infant gut microbiome and immune system. Among these, fucosylated HMOs, characterized by the presence of fucose sugar residues, are of particular interest due to their diverse biological activities. This guide provides a comparative analysis of the differential impacts of various fucosylated HMOs on key aspects of infant gut development, supported by experimental data and detailed methodologies.

I. Impact on Gut Microbiota Composition

Fucosylated HMOs act as prebiotics, selectively promoting the growth of beneficial bacteria in the infant gut, most notably Bifidobacterium species. The ability of different bifidobacterial strains to utilize specific fucosylated HMOs varies, leading to differential effects on the gut microbiota composition.

Key Findings:

  • 2'-Fucosyllactose (2'-FL): As the most abundant HMO in the milk of most mothers (secretors), 2'-FL is a well-studied fucosylated HMO. It consistently demonstrates a strong bifidogenic effect, promoting the growth of Bifidobacterium longum subsp. infantis, a key colonizer of the infant gut.[1][2] Studies have shown that infant formula supplemented with 2'-FL leads to a gut microbiota composition closer to that of breastfed infants, with a higher abundance of bifidobacteria.[1]

  • 3-Fucosyllactose (3-FL): While present in smaller quantities than 2'-FL in most human milk, 3-FL also exhibits prebiotic activity.[2] Some studies suggest that its metabolism may be strain-specific among bifidobacteria.

  • Lacto-N-fucopentaose I (LNFP I): This is another prominent fucosylated HMO. Observational studies have shown a positive correlation between the levels of LNFP I in breastmilk and the abundance of bifidobacteria in infant stool.[3]

Comparative Data: Fucosylated HMOs and Bifidobacterium Abundance

Fucosylated HMOTarget BacteriaObserved EffectStudy TypeReference
2'-Fucosyllactose (2'-FL)Bifidobacterium spp.Increased relative abundanceIn vitro fermentation of infant microbiota[2]
2'-Fucosyllactose (2'-FL)Bifidobacterium longumEfficiently consumed, leading to growthIn vitro single-strain culture[2]
3-Fucosyllactose (3-FL)Bifidobacterium longumConsumed, leading to growthIn vitro single-strain culture[2]
Lacto-N-fucopentaose I (LNFP I)Bifidobacterium spp.Positively correlated with higher abundanceObservational study in infants[3]

II. Enhancement of Intestinal Barrier Function

A robust intestinal barrier is crucial for preventing the translocation of harmful substances and pathogens. Fucosylated HMOs have been shown to directly interact with intestinal epithelial cells to enhance barrier integrity.

Key Findings:

  • 2'-FL and 3-FL: A direct comparison in a mouse model of colitis demonstrated that both 2'-FL and 3-FL can improve intestinal barrier function.[4][5] They achieve this by increasing the expression of tight junction proteins, such as zonula occludens-1 (ZO-1) and occludin, which are essential for maintaining the integrity of the epithelial layer.[5] In vitro studies using Caco-2 cells, a model for the human intestinal epithelium, have corroborated these findings, showing that both 2'-FL and 3-FL can reverse the IL-6-induced reduction in intestinal barrier function.[4][5]

Comparative Data: Impact of 2'-FL and 3-FL on Intestinal Barrier Markers

Fucosylated HMOParameterModelEffectReference
2'-Fucosyllactose (2'-FL)Transepithelial Electrical Resistance (TEER)Caco-2 cells (IL-6 induced)Reversed decrease in TEER[4]
3-Fucosyllactose (3-FL)Transepithelial Electrical Resistance (TEER)Caco-2 cells (IL-6 induced)Reversed decrease in TEER[4]
2'-Fucosyllactose (2'-FL)ZO-1 and Occludin ExpressionMouse Colon (DSS-induced colitis)Protected against decreased expression[5]
3-Fucosyllactose (3-FL)ZO-1 and Occludin ExpressionMouse Colon (DSS-induced colitis)Protected against decreased expression[5]

III. Modulation of the Infant Immune System

Fucosylated HMOs play a significant role in educating the developing immune system, promoting a balanced immune response and protecting against infections.

Key Findings:

  • 2'-FL: Supplementation of infant formula with 2'-FL has been shown to result in lower concentrations of plasma inflammatory cytokines, such as IL-1β, IL-6, and TNF-α, bringing them to levels comparable to those in breastfed infants.[1][6]

  • 2'-FL and 3-FL: In a mouse model of colitis, both 2'-FL and 3-FL significantly reduced the serum levels of the pro-inflammatory cytokines IL-6 and TNF-α.[4][5]

  • Mixtures of Fucosylated HMOs: In vitro studies suggest that combinations of fucosylated and other HMOs can have synergistic effects on modulating immune responses. For instance, a blend of 2'-FL and 6'-sialyllactose (B25220) (a sialylated HMO) was found to decrease pro-inflammatory cytokine levels in a co-culture model of intestinal epithelial cells and macrophages.

Comparative Data: Fucosylated HMOs and Inflammatory Cytokine Production

Fucosylated HMOCytokineModelEffectReference
2'-Fucosyllactose (2'-FL)Plasma IL-1β, IL-6, TNF-αHuman InfantsLower concentrations compared to control formula[1]
2'-Fucosyllactose (2'-FL)Serum IL-6, TNF-αMouse (DSS-induced colitis)Significantly reduced levels[4][5]
3-Fucosyllactose (3-FL)Serum IL-6, TNF-αMouse (DSS-induced colitis)Significantly reduced levels[4][5]
2'-FL + 6'-SLPro-inflammatory cytokinesIn vitro co-cultureDecreased levels

IV. Experimental Protocols

A. 16S rRNA Gene Sequencing for Infant Gut Microbiota Analysis

Objective: To characterize the taxonomic composition of the infant gut microbiota following supplementation with fucosylated HMOs.

Methodology:

  • Fecal Sample Collection and Storage: Fecal samples are collected from infants and immediately stored at -80°C to preserve microbial DNA integrity.

  • DNA Extraction: Bacterial genomic DNA is extracted from the fecal samples using a commercially available kit optimized for stool samples, such as the QIAamp DNA Stool Mini Kit (Qiagen).

  • 16S rRNA Gene Amplification: The V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR using universal primers (e.g., 341F and 806R) flanked by Illumina adapter sequences.

  • Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The pooled library is then sequenced on an Illumina MiSeq platform to generate paired-end reads.

  • Data Analysis: The raw sequencing reads are processed using a bioinformatics pipeline such as QIIME2 or DADA2. This involves quality filtering, denoising, merging of paired-end reads, and chimera removal to generate amplicon sequence variants (ASVs). Taxonomic assignment of ASVs is performed using a reference database like Greengenes or SILVA. Alpha and beta diversity analyses are then conducted to compare the microbial composition between different fucosylated HMO intervention groups.

B. Transepithelial Electrical Resistance (TEER) Assay

Objective: To assess the integrity of the intestinal epithelial barrier in vitro in response to fucosylated HMOs.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for approximately 21 days to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • HMO Treatment: The differentiated Caco-2 monolayers are treated with different fucosylated HMOs at physiologically relevant concentrations in the apical chamber. A control group receives the vehicle only. In some experimental designs, an inflammatory stimulus (e.g., IL-6 or TNF-α) is added to the basolateral chamber to induce barrier dysfunction.

  • TEER Measurement: TEER is measured at regular intervals using a voltohmmeter with a "chopstick" electrode pair. The resistance of a blank insert without cells is subtracted from the resistance of the cell-seeded inserts, and the result is multiplied by the surface area of the insert to obtain the TEER value in Ω·cm².

  • Data Analysis: Changes in TEER over time are plotted for each treatment group. A significant increase or prevention of a decrease in TEER in the HMO-treated groups compared to the control indicates an enhancement of the intestinal barrier function.

C. Cytokine Profiling

Objective: To quantify the levels of specific cytokines in response to fucosylated HMO supplementation.

Methodology:

  • Sample Collection:

    • In Vivo (Infants/Animal Models): Blood samples are collected, and plasma or serum is separated by centrifugation and stored at -80°C.

    • In Vitro (Cell Culture): Supernatants from immune cell cultures (e.g., peripheral blood mononuclear cells - PBMCs) or co-cultures treated with fucosylated HMOs are collected.

  • Cytokine Quantification: The concentrations of specific cytokines (e.g., IL-1β, IL-6, IL-10, TNF-α) are measured using a multiplex immunoassay platform, such as Luminex or Meso Scale Discovery (MSD), or by individual ELISAs.

  • Data Analysis: The cytokine concentrations are calculated based on a standard curve. Statistical analysis is performed to compare the cytokine levels between the different fucosylated HMO treatment groups and the control group.

V. Visualizations

Experimental_Workflow cluster_infant Infant Cohort cluster_invitro In Vitro Models cluster_analysis Analysis Infant Recruitment Infant Recruitment HMO Supplementation HMO Supplementation Infant Recruitment->HMO Supplementation Fecal & Blood Sampling Fecal & Blood Sampling HMO Supplementation->Fecal & Blood Sampling 16S rRNA Sequencing 16S rRNA Sequencing Fecal & Blood Sampling->16S rRNA Sequencing Cytokine Profiling Cytokine Profiling Fecal & Blood Sampling->Cytokine Profiling Caco-2 Cell Culture Caco-2 Cell Culture HMO Treatment HMO Treatment Caco-2 Cell Culture->HMO Treatment TEER Assay TEER Assay HMO Treatment->TEER Assay HMO Treatment->Cytokine Profiling Data Interpretation Data Interpretation 16S rRNA Sequencing->Data Interpretation TEER Assay->Data Interpretation Cytokine Profiling->Data Interpretation

Caption: Experimental workflow for assessing fucosylated HMO impact.

Gut_Barrier_Enhancement cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium Fucosylated_HMOs Fucosylated HMOs (e.g., 2'-FL, 3'-FL) Epithelial_Cell Epithelial Cell Fucosylated_HMOs->Epithelial_Cell Signaling_Pathways Intracellular Signaling (e.g., TLRs) Epithelial_Cell->Signaling_Pathways Tight_Junctions Tight Junction Proteins (ZO-1, Occludin) Signaling_Pathways->Tight_Junctions Upregulation Tight_Junctions->Epithelial_Cell Strengthened Barrier

Caption: Fucosylated HMOs enhance the intestinal barrier.

Immune_Modulation_Pathway cluster_gut Gut Environment cluster_immune Immune Response Fucosylated_HMOs Fucosylated HMOs Bifidobacteria ↑ Bifidobacteria Fucosylated_HMOs->Bifidobacteria Prebiotic Effect Pathogens ↓ Pathogens Fucosylated_HMOs->Pathogens Anti-adhesive Effect Immune_Cells Immune Cells (e.g., Dendritic Cells, T-cells) Fucosylated_HMOs->Immune_Cells Direct Interaction Bifidobacteria->Immune_Cells Modulation Anti_inflammatory ↑ Anti-inflammatory Cytokines (e.g., IL-10) Immune_Cells->Anti_inflammatory Pro_inflammatory ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Immune_Cells->Pro_inflammatory

Caption: Immune modulation by fucosylated HMOs.

VI. Conclusion

Fucosylated HMOs exert a significant and multifaceted influence on infant gut development. While 2'-FL is the most extensively studied and demonstrates robust bifidogenic, barrier-enhancing, and immune-modulatory effects, other fucosylated HMOs like 3-FL and LNFP I also contribute to these beneficial outcomes. The differential effects observed are likely due to the specificities of microbial utilization and direct interactions with host cells. Further comparative studies are warranted to fully elucidate the unique and potentially synergistic roles of the diverse array of fucosylated HMOs in promoting infant health and to inform the development of next-generation infant nutrition and therapeutics.

References

A Comparative Guide to the Structure-Function Relationship of Lacto-N-neodifucohexaose II and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Lacto-N-neodifucohexaose II (LNnDFH II) and its structural isomers, focusing on their structure-function relationships. While direct comparative experimental data for all isomers is limited in publicly available literature, this document synthesizes current knowledge on closely related fucosylated human milk oligosaccharides (HMOs) to infer and present potential functional differences. The information is intended to guide research and development efforts in areas such as prebiotics, immunomodulators, and anti-infective agents.

Structural Overview of this compound and Its Key Isomers

This compound belongs to a class of difucosylated neutral human milk oligosaccharides. Its biological activity is intrinsically linked to its specific monosaccharide sequence, glycosidic linkages, and the resulting three-dimensional structure. Isomers, which differ in these structural features, are expected to exhibit distinct functional properties. The core structures are based on either Lacto-N-tetraose (LNT), which has a Type 1 (Galβ1-3GlcNAc) backbone, or Lacto-N-neotetraose (LNnT), which has a Type 2 (Galβ1-4GlcNAc) backbone. The addition of fucose at different positions creates further isomeric diversity, including the well-known Lewis antigens.[1][2][3]

Table 1: Structural Comparison of Key Difucosylated Hexaose Isomers

Isomer NameAbbreviationCore StructureFucosylation LinkagesAntigenic Determinant
Lacto-N-difucohexaose ILNDFH IType 1 (LNT)Fuc(α1-2)Gal & Fuc(α1-4)GlcNAcLewis b & Lewis a
This compound LNnDFH II Type 2 (LNnT) Two Fuc(α1-3)GlcNAc Two Lewis x
Lacto-N-difucohexaose IILNDFH IIType 1 (LNT)Fuc(α1-4)GlcNAc & Fuc(α1-3)GlcLewis a & Lewis x

Note: The precise structure of all potential isomers is extensive. This table highlights key examples to illustrate the basis of structural and functional diversity.

Comparative Functional Analysis

The specific arrangement of fucose residues and the underlying core structure are critical determinants of biological function. These differences influence how these oligosaccharides interact with host receptors, pathogens, and gut microbiota.

Prebiotic Activity

Fucosylated HMOs are known to selectively promote the growth of beneficial gut bacteria, particularly Bifidobacterium species.[4] However, the ability of different bifidobacterial strains to utilize these complex carbohydrates is highly dependent on the oligosaccharide's structure and the bacterium's enzymatic machinery.[5] Strains like Bifidobacterium longum subsp. infantis possess specialized transporters and fucosidases that allow them to consume a variety of fucosylated HMOs, including LNDFH I/II.[6] It is therefore anticipated that isomers of LNnDFH II will exhibit differential prebiotic effects.

Table 2: Inferred Comparative Prebiotic Activity

IsomerExpected Utilization by B. infantisExpected Impact on Gut Microbiota
LNnDFH II HighStrong bifidogenic effect, particularly for strains with α1,3-fucosidases.
LNDFH IModerate to HighBifidogenic, selecting for strains with both α1,2 and α1,4-fucosidases.
LNDFH IIModerate to HighBifidogenic, selecting for strains with both α1,3 and α1,4-fucosidases.
Immunomodulatory Effects

Fucosylated oligosaccharides can modulate the host immune system. Studies on related compounds like Lacto-N-fucopentaose I (LNFP-I) and Lacto-N-fucopentaose III (LNFP-III) have demonstrated their ability to alter cytokine production from immune cells and influence T-cell responses.[7][8] For instance, LNFP-I has been shown to decrease the production of pro-inflammatory cytokines like IL-12 and IFN-γ while increasing the anti-inflammatory cytokine IL-10.[7] This activity is often mediated by interactions with lectin receptors on immune cells, such as macrophages.[9] The specific fucosylation pattern is crucial for this recognition.

Table 3: Inferred Comparative Immunomodulatory Activity

IsomerInferred Receptor InteractionPotential Immunomodulatory Outcome
LNnDFH II Binds to C-type lectins recognizing Lewis x structures (e.g., DC-SIGN).Potential to suppress Th1 responses and promote anti-inflammatory or Th2-skewed responses.
LNDFH IBinds to receptors recognizing Lewis b and Lewis a structures.May have distinct immunomodulatory effects due to recognition by different lectins.
LNDFH IIBinds to a combination of Lewis a and Lewis x recognizing receptors.Complex immunomodulatory profile, potentially influencing a broader range of immune cells.
Anti-Infective Properties

A primary function of fucosylated HMOs is to act as soluble decoy receptors, inhibiting the binding of pathogens to host cell surface glycans.[9] The terminal fucose residues often mimic the host structures that pathogens use for attachment. For example, the Lewis x antigen, present in LNnDFH II, is known to be involved in cell-adhesion processes and can be recognized by various pathogens.[10] Therefore, different isomers will likely exhibit varying efficacy against a spectrum of pathogens.

Table 4: Inferred Comparative Anti-Infective Activity

IsomerPotential Pathogen Inhibition Target
LNnDFH II Pathogens that bind to Lewis x antigens (e.g., certain strains of Helicobacter pylori, viruses).
LNDFH IPathogens that recognize Lewis b or Lewis a antigens.
LNDFH IIPathogens that bind to either Lewis a or Lewis x structures.

Experimental Protocols

To empirically determine and compare the functional properties of LNnDFH II and its isomers, the following experimental approaches are recommended.

Analysis of Prebiotic Activity

This protocol outlines an in vitro method to assess the ability of different oligosaccharide isomers to promote the growth of specific probiotic bacteria.

  • Bacterial Strains and Culture Conditions: Obtain pure cultures of relevant Bifidobacterium strains (e.g., B. longum subsp. infantis ATCC 15697). Maintain anaerobic conditions (85% N₂, 10% H₂, 5% CO₂) at 37°C in a suitable basal medium (e.g., modified MRS broth) lacking a carbohydrate source.

  • Preparation of Oligosaccharide Solutions: Prepare sterile stock solutions of each isomer (LNnDFH II, LNDFH I, etc.) at a concentration of 10% (w/v) in deionized water and filter-sterilize.

  • Growth Assays: In an anaerobic chamber, add each oligosaccharide isomer to the basal medium to a final concentration of 1% (w/v). Use glucose as a positive control and the basal medium alone as a negative control.

  • Inoculation and Incubation: Inoculate the media with the Bifidobacterium strain to an initial optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Data Collection: Monitor bacterial growth by measuring OD₆₀₀ at regular intervals (e.g., every 4-6 hours) for 48-72 hours.

  • Analysis: Plot growth curves (OD₆₀₀ vs. time) for each condition. Calculate the maximum growth rate (μ_max) and the final cell density for each isomer to compare their prebiotic efficacy.[5][11]

Assessment of Immunomodulatory Activity

This protocol describes a cell-based assay to compare the effects of oligosaccharide isomers on cytokine production by human peripheral blood mononuclear cells (PBMCs).

  • Isolation of PBMCs: Isolate PBMCs from fresh human blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Stimulation Assay: Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well. Pre-treat the cells with various concentrations (e.g., 1, 10, 100 µg/mL) of each oligosaccharide isomer for 2 hours.

  • Activation: Stimulate the cells with a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS) (100 ng/mL) to induce an inflammatory response. Include unstimulated and LPS-only controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement: Centrifuge the plate and collect the culture supernatants. Measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.

  • Data Analysis: Compare the cytokine levels in the supernatant of cells treated with different isomers to the LPS-only control.[7]

Determination of Binding Affinities via Surface Plasmon Resonance (SPR)

This protocol provides a framework for quantifying the binding of lectins or pathogen-associated proteins to immobilized oligosaccharide isomers.

  • Oligosaccharide Immobilization: Covalently immobilize each isomer onto a sensor chip (e.g., a CM5 chip) using amine coupling chemistry. This may require prior derivatization of the oligosaccharide to introduce a primary amine.

  • Analyte Preparation: Prepare a series of dilutions of the protein analyte (e.g., a C-type lectin like DC-SIGN) in a suitable running buffer (e.g., HBS-EP+).

  • Binding Analysis: Inject the different concentrations of the analyte over the sensor surface with the immobilized isomers. Monitor the binding response in real-time. A reference flow cell without immobilized oligosaccharide should be used for background subtraction.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare the KD values for each isomer to determine their relative binding affinities.

Visualizations of Pathways and Workflows

Signaling Pathway

G Hypothesized Immunomodulatory Signaling Pathway for Fucosylated Oligosaccharides FucOligo Fucosylated Oligosaccharide (e.g., LNnDFH II) TLR4 Toll-like Receptor 4 (TLR4) FucOligo->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Phosphorylates IκB pNFkB p-NF-κB (Active) NFkB->pNFkB Activation Nucleus Nucleus pNFkB->Nucleus Translocation Cytokines Modulated Cytokine Production (e.g., ↓IL-12, ↑IL-10) Nucleus->Cytokines Regulates Gene Transcription

Caption: Hypothesized TLR4 signaling pathway modulated by fucosylated oligosaccharides.

Experimental Workflow

G Workflow for Comparative Functional Analysis of Oligosaccharide Isomers Isomers Oligosaccharide Isomers (LNnDFH II, LNDFH I, etc.) Prebiotic Prebiotic Assay (Bifidobacterium Growth) Isomers->Prebiotic Immuno Immunomodulation Assay (PBMC Stimulation) Isomers->Immuno Binding Binding Assay (SPR) Isomers->Binding GrowthCurves Growth Curves & μ_max Calculation Prebiotic->GrowthCurves CytokineProfiles Cytokine Profiling (ELISA/Luminex) Immuno->CytokineProfiles BindingKinetics Binding Kinetics (ka, kd, KD) Binding->BindingKinetics Comparison Structure-Function Comparison GrowthCurves->Comparison CytokineProfiles->Comparison BindingKinetics->Comparison

Caption: Experimental workflow for comparing the biological activities of oligosaccharide isomers.

Isomer Separation and Identification

G Analytical Workflow for Isomer Separation and Identification HMO_Mix HMO Mixture PGC_HPLC Porous Graphitized Carbon (PGC) HPLC HMO_Mix->PGC_HPLC Separated_Isomers Separated Isomers PGC_HPLC->Separated_Isomers ESI_MS Electrospray Ionization Mass Spectrometry (ESI-MS) Separated_Isomers->ESI_MS MS_MS Tandem MS (MS/MS) Fragmentation ESI_MS->MS_MS Precursor Ion Selection Structure Isomer Structure Elucidation MS_MS->Structure Fragment Ion Analysis

References

Correlating Lacto-N-neodifucohexaose II concentration in human milk with infant health outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Lacto-N-neodifucohexaose II (LNnDFH II), a neutral human milk oligosaccharide (HMO), and its emerging role in infant health. While research has predominantly focused on more abundant HMOs like 2'-fucosyllactose (B36931) (2'-FL) and Lacto-N-neotetraose (LNnT), recent studies are beginning to shed light on the unique contributions of other complex oligosaccharides such as LNnDFH II. This document summarizes the current understanding of LNnDFH II concentration in human milk, its potential impact on infant health outcomes, and the experimental methodologies used in this field of research.

Data Presentation: Quantitative Analysis of HMOs

The concentration of HMOs in human milk is highly variable and depends on several factors, including the mother's genetic secretor status.[1][2][3] Non-secretor mothers, who have an inactive FUT2 gene, produce a different profile of fucosylated HMOs compared to secretor mothers.[1][2] While specific concentration data for this compound is limited, some studies have quantified it as a sum with its isomer, Lacto-N-difucohexaose II (LNDFH II).

HMOConcentration Range (mg/L)Maternal Secretor StatusSource
LNDFH II + LNnDFH II Median values decreased from ~100 at week 1 to ~50 at week 25 of lactationNot specified[4]
Lacto-N-difucohexaose II Characterized as a predominant HMO in non-secretor milkNon-secretor[1]
2'-fucosyllactose (2'-FL) 0 - 4740Predominantly Secretor[5]
Lacto-N-neotetraose (LNnT) 84 - 2500Both[6]
Total HMOs 5000 - 25000Both[7]

Note: The concentration of LNDFH II + LNnDFH II was reported from a study in a Central African cohort and may not be representative of all populations. Further research is needed to establish a global range for LNnDFH II concentration.

Correlating LNnDFH II with Infant Health Outcomes

Observational studies are beginning to suggest a positive correlation between the presence of specific HMO patterns and the composition of the infant gut microbiota. A notable finding is the association of an HMO profile rich in this compound with beneficial bacteria.

Infant Health OutcomeAssociation with LNnDFH IISupporting Evidence
Gut Microbiota Composition An HMO pattern with high levels of LNnDFH II, 3-fucosyllactose, and lacto-N-fucopentaose-III was positively associated with the relative abundance of Bifidobacterium breve.[4]
Immune Development Direct evidence is lacking. However, HMOs in general are known to modulate the infant immune system.[8]-
Protection Against Pathogens No direct studies on LNnDFH II. Other fucosylated HMOs act as decoys to inhibit pathogen binding.-

Compared to well-studied HMOs like 2'-FL and LNnT, which have been shown to reduce the incidence of respiratory infections and promote a bifidogenic microbiota when added to infant formula, the direct clinical evidence for LNnDFH II is still in its infancy.[9][10] The positive association with Bifidobacterium breve is a promising lead that warrants further investigation through preclinical and clinical trials.

Experimental Protocols

Quantification of this compound in Human Milk

A validated method for the quantification of various HMOs, including the sum of LNDFH II and LNnDFH II, utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Sample Preparation:

  • Thaw frozen human milk samples at room temperature and vortex.

  • Add an internal standard solution (e.g., α-L-arabinopentaose) to the milk sample.

  • Dilute the sample with LC-MS grade water.

  • Further processing steps like protein precipitation or solid-phase extraction may be required depending on the specific protocol.

LC-MS/MS Analysis:

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is commonly used for the separation of polar compounds like HMOs.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer is used for detection and quantification in multiple reaction monitoring (MRM) mode or by high-resolution accurate mass measurements.

  • Quantification: Absolute concentrations are determined by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated with known concentrations of purified HMO standards.

Assessment of Infant Gut Health Markers

Microbiome Analysis (16S rRNA gene sequencing):

  • Stool Sample Collection: Collect infant stool samples from diapers using a sterile collection kit and immediately freeze at -80°C.

  • DNA Extraction: Extract total DNA from the stool samples using a commercially available kit.

  • PCR Amplification: Amplify the V3-V4 or other variable regions of the 16S rRNA gene using specific primers.

  • Sequencing: Sequence the amplicons using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Data Analysis: Process the sequencing data to identify the different bacterial taxa present and their relative abundances. Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated to compare microbial communities.

Short-Chain Fatty Acid (SCFA) Analysis (Gas Chromatography):

  • Stool Sample Preparation: Homogenize stool samples and extract SCFAs (e.g., acetate, propionate, butyrate) using an acidified water/ether extraction method.

  • Derivatization: Derivatize the extracted SCFAs to make them volatile for gas chromatography.

  • GC Analysis: Separate and quantify the derivatized SCFAs using a gas chromatograph equipped with a flame ionization detector (FID).

Mandatory Visualizations

Experimental_Workflow cluster_sample_collection Sample Collection cluster_hmo_analysis HMO Analysis cluster_gut_health_analysis Infant Gut Health Analysis cluster_correlation Correlative Analysis HM Human Milk Sample SP_HM Sample Preparation (Dilution, Internal Standard) HM->SP_HM IS Infant Stool Sample DNA_Ext DNA Extraction IS->DNA_Ext SCFA_Ext SCFA Extraction IS->SCFA_Ext LCMS LC-MS/MS Quantification (HILIC-MS/MS) SP_HM->LCMS HMO_Data LNnDFH II Concentration Data LCMS->HMO_Data Correlation Statistical Correlation HMO_Data->Correlation Seq 16S rRNA Sequencing DNA_Ext->Seq Microbiome_Data Microbiota Composition (e.g., Bifidobacterium breve) Seq->Microbiome_Data Microbiome_Data->Correlation GC Gas Chromatography SCFA_Ext->GC SCFA_Data SCFA Profile GC->SCFA_Data SCFA_Data->Correlation

Caption: Experimental workflow for correlating LNnDFH II with infant gut health.

Signaling_Pathway LNnDFH This compound (and other fucosylated HMOs) Bifido Bifidobacterium breve (Beneficial Gut Bacteria) LNnDFH->Bifido Promotes Growth SCFA Short-Chain Fatty Acids (e.g., Butyrate) Bifido->SCFA Produces Epithelial Intestinal Epithelial Cells SCFA->Epithelial Nourishes & Strengthens Barrier Function Immune Immune Cells Epithelial->Immune Modulates Immune Response Health Improved Infant Gut Health & Immunity Epithelial->Health Immune->Health

Caption: Postulated signaling pathway of LNnDFH II in the infant gut.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound is a noteworthy component of human milk, particularly in non-secretor mothers, and may play a role in shaping a healthy infant gut microbiome through the promotion of beneficial bacteria like Bifidobacterium breve. However, to fully understand its potential and consider it for inclusion in infant nutrition products, further research is imperative.

Future studies should focus on:

  • Developing and validating analytical methods to quantify LNnDFH II independently of its isomers.

  • Conducting large-scale cohort studies to determine the concentration of LNnDFH II across diverse populations and lactation stages.

  • Performing preclinical studies using infant animal models to elucidate the specific mechanisms by which LNnDFH II influences gut health and immune development.

  • Ultimately, conducting randomized controlled trials in infants to directly assess the health benefits of LNnDFH II supplementation.

By addressing these research gaps, the scientific community can build a more comprehensive understanding of the intricate roles of all human milk oligosaccharides and work towards optimizing infant nutrition for all.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Lacto-N-neodifucohexaose II

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety and logistical guidance for the proper disposal of Lacto-N-neodifucohexaose II, a derivative of human milk oligosaccharide used for research purposes.[1][2][3] The information is intended for researchers, scientists, and drug development professionals. As this product is for research use only and not intended for human or animal consumption, adherence to proper laboratory safety protocols is essential.[3][4]

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is publicly available. The following procedures are based on general best practices for the disposal of non-hazardous oligosaccharides in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

I. Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles

  • Laboratory coat

  • Gloves

Avoid inhalation of dust and direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, seek immediate medical attention.

II. Step-by-Step Disposal Procedures

The proper disposal method for this compound and its solutions depends on the concentration, the solvent used, and institutional and local regulations. The following steps provide a general guideline for decision-making.

Step 1: Waste Characterization

  • Uncontaminated Solid Waste: If the this compound is in its pure, solid form and has not been contaminated with any hazardous materials, it can likely be disposed of as non-hazardous solid waste.

  • Aqueous Solutions: Solutions of this compound in water or benign buffer systems, at low concentrations, may be suitable for drain disposal. However, this is highly dependent on local wastewater regulations. Always check with your institution's EHS office before disposing of any chemical down the drain.

  • Solutions in Hazardous Solvents: If this compound is dissolved in a flammable or otherwise hazardous solvent (e.g., DMSO), it must be disposed of as hazardous chemical waste.[1] The waste container must be properly labeled with the full chemical names of all components and their approximate concentrations.

  • Contaminated Materials: Any materials, such as pipette tips, centrifuge tubes, or paper towels, that have come into contact with this compound should be disposed of in the appropriate solid waste stream. If the compound was used in conjunction with biohazardous or radioactive materials, these items must be disposed of according to the specific protocols for those waste streams.

Step 2: Consultation with EHS

Before proceeding with any disposal method, contact your institution's Environmental Health and Safety (EHS) department. Provide them with the following information:

  • Chemical Name: this compound

  • CAS Number: 2583908-45-4[1][3][5]

  • Quantity of waste

  • Composition of the waste (including all solvents and solutes)

The EHS department will provide specific instructions for the proper disposal route in accordance with regulatory requirements.

Step 3: Waste Collection and Storage

  • Collect waste in a designated, properly labeled container. The label should be clear, legible, and include the full chemical name and any associated hazards.

  • Store the waste container in a designated satellite accumulation area until it is collected by the EHS department or a licensed waste disposal contractor.

  • Ensure the container is sealed to prevent leaks or spills.

Step 4: Record Keeping

Maintain a log of all chemical waste generated, including the chemical name, quantity, and date of disposal. This is a requirement for regulatory compliance in many jurisdictions.

III. Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste waste_form Identify Waste Form start->waste_form solid Uncontaminated Solid waste_form->solid Solid aqueous Aqueous Solution waste_form->aqueous Aqueous solvent Hazardous Solvent Solution waste_form->solvent Solvent contaminated Contaminated Materials waste_form->contaminated Contaminated check_ehs_solid Consult EHS for Non-Hazardous Solid Waste Disposal solid->check_ehs_solid check_ehs_aqueous Consult EHS for Drain Disposal Regulations aqueous->check_ehs_aqueous hazardous_waste Dispose as Hazardous Chemical Waste solvent->hazardous_waste appropriate_stream Dispose in Appropriate Solid Waste Stream contaminated->appropriate_stream end End: Proper Disposal check_ehs_solid->end check_ehs_aqueous->end hazardous_waste->end appropriate_stream->end

Caption: Disposal Decision Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.